molecular formula C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO B7762872 2-Chloroacetophenone CAS No. 977051-14-1

2-Chloroacetophenone

Cat. No.: B7762872
CAS No.: 977051-14-1
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent.
The main uses for this compound are in tear gas and in chemical Mace. It is a potent eye, throat, and skin irritant. Acute (short-term) inhalation exposure of humans causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea. Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans. Squamous hyperplasia of the nasal respiratory epithelium was reported in rats chronically exposed (long-term) via inhalation. EPA has not classified this compound with respect to potential carcinogenicity.
Mace Oil is the essential oil of the nutmeg (Myristica fragrans). Mace oil is used as a flavoring and in pharmaceuticals for its analgesic, antispasmodic, laxative, and stimulant activities.
A potent eye, throat, and skin irritant. One of its uses is as a riot control agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS No.

532-27-4, 8007-12-3
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Record name 2-CHLOROACETOPHENONE
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Record name α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE)
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
Record name 2-CHLOROACETOPHENONE
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Record name 2-CHLOROACETOPHENONE
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Record name 2-CHLOROACETOPHENONE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; 2-CHLOROACETOPHENONE)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

2-Chloroacetophenone CAS number 532-27-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloroacetophenone (CAS 532-27-4) for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound, also known by numerous synonyms including phenacyl chloride and the military designation CN, is an aromatic ketone of significant interest in synthetic chemistry.[1][2][3] While historically recognized for its potent lachrymatory properties and use as a riot control agent, its primary value in the modern laboratory lies in its role as a versatile electrophilic building block.[1][2][4][5] The presence of a reactive α-chloro group adjacent to a carbonyl-activated benzene ring makes it a valuable precursor for a wide array of pharmaceuticals, agrochemicals, and other complex organic molecules.[4][6] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and critical safety protocols, designed for professionals in research and development.

Core Chemical Identity and Physical Properties

This compound (C₈H₇ClO) is a white to gray crystalline solid at standard conditions, often characterized by a sharp, irritating odor, though some describe it as floral at low concentrations.[1][7][8][9] Its physical state and high reactivity demand careful handling and a thorough understanding of its properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 532-27-4[1][10]
Molecular Formula C₈H₇ClO[1][10][11]
Molecular Weight 154.59 g/mol [1][7]
Appearance Colorless to gray crystalline solid[1][7][12]
Melting Point 54-56 °C[4][5][13]
Boiling Point 244-245 °C[4][5][13]
Density 1.324 g/mL at 25 °C[4][12][13]
Vapor Pressure 0.0054 mmHg at 20 °C[8][12]
Flash Point 104.8 °C (221 °F) (Closed Cup)[12]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene[1][5][12][14]
IUPAC Name 2-chloro-1-phenylethanone[1][15]
Synonyms Phenacyl chloride, ω-Chloroacetophenone, α-Chloroacetophenone, Tear Gas, CN[1][2][4][11][13]

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[16][17]

Causality of Experimental Design:

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[16] The choice of AlCl₃ as a catalyst is critical; it coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion (or a strongly polarized complex), which is then attacked by the nucleophilic π-system of the benzene ring.[16] The reaction must be conducted under anhydrous conditions because water would hydrolyze the AlCl₃ catalyst, rendering it inactive. The deactivation of the product ketone by complexation with AlCl₃ prevents further acylation, leading to a mono-substituted product.[17]

Caption: Friedel-Crafts Acylation Mechanism for this compound Synthesis.

Protocol: Laboratory Scale Synthesis of this compound

This protocol is illustrative. All work must be performed by qualified personnel in a certified chemical fume hood with appropriate PPE.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or an acid gas trap).

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent such as dichloromethane or carbon disulfide.

  • Reactant Addition: Cool the suspension in an ice bath (0-5 °C). Add chloroacetyl chloride (1.0 eq) dropwise from the addition funnel to the stirred suspension.

  • Benzene Addition: Subsequently, add benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C. The rate of addition must be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of starting material.

  • Workup: Carefully and slowly pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum complexes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two to three times.

  • Purification: Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure this compound.[18]

Reactivity and Biological Mechanism of Action

The synthetic utility and biological activity of this compound stem from its nature as a potent SN2 alkylating agent.[19] The chlorine atom is an excellent leaving group, and the adjacent carbonyl group strongly withdraws electron density, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.

This reactivity is the basis of its lachrymatory and irritant effects. In biological systems, it readily reacts with nucleophilic residues on proteins, most notably the sulfhydryl (-SH) groups of cysteine.[19] This alkylation leads to the inhibition of key enzymes, such as lactic dehydrogenase, disrupting cellular processes and triggering a neurogenic inflammatory response, which manifests as intense pain, irritation, and tearing.[19][20]

SN2_Alkylation Reactants Nu:⁻ C₆H₅-C(=O)-CH₂-Cl TransitionState Transition State [Nu---CH₂(C=O)C₆H₅---Cl]⁻ Reactants:nu->TransitionState Nucleophilic Attack Products C₆H₅-C(=O)-CH₂-Nu Cl⁻ TransitionState->Products:lg Leaving Group Departs

Caption: General SN2 alkylation mechanism of this compound.

Applications in Drug Development and Organic Synthesis

Beyond its historical use, this compound is a cornerstone intermediate for constructing more complex molecular architectures.

  • Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical compounds.[4][15] Its reactivity allows for the introduction of the phenacyl moiety into a target molecule. It is used in the development of analgesics, anti-inflammatory drugs, antihistamines (like Chlorpheniramine), and antipsychotics.[4][6][21]

  • Heterocyclic Chemistry: It is a key starting material for synthesizing a wide range of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which are prevalent scaffolds in medicinal chemistry.[14]

  • Agrochemicals: The compound is used to produce certain insecticides and herbicides.[4]

  • Fragrance and Dyes: It finds applications as an intermediate in the fragrance and dye industries.[4][6][15]

Toxicology and Safe Handling Protocols

This compound is classified as highly toxic and corrosive.[8][10][22] Exposure via any route (inhalation, dermal contact, ingestion, or eye contact) can cause severe injury.[1][7][9] It is a potent lachrymator, causing immediate and severe eye irritation, pain, and tearing.[1][10][23]

Table 2: Acute Toxicity Data

RouteSpeciesValueSource(s)
LD₅₀ Oral Rat50 mg/kg[10][22]
LC₅₀ Inhalation Rat0.159 mg/L[10]
LD₅₀ Intraperitoneal Rat36 mg/kg[22]
LD₅₀ Intravenous Rabbit30 mg/kg[22]
Mandatory Safety and Handling Workflow

Adherence to a strict safety protocol is non-negotiable. The following workflow must be implemented without deviation.

Caption: Mandatory safety workflow for handling this compound.

Emergency & First Aid Procedures
  • Inhalation: Immediately move the victim to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate, urgent medical attention.[10][24]

  • Skin Contact: Immediately remove all contaminated clothing.[25] Flush the affected skin with large amounts of water for at least 15 minutes, followed by washing with soap and water.[23][25] Seek immediate medical attention as chemical burns can result.[7][9]

  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[10][25] Remove contact lenses if present and easy to do.[25] Urgent ophthalmological attention is required.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and provide two glasses of water to drink. Seek immediate medical attention.[10]

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive and toxic materials.[8][10][25] Keep away from incompatible materials and moisture.[8][25] All waste must be treated as hazardous and disposed of according to local, state, and federal regulations.[8]

Spectral Data for Characterization

Structural confirmation and purity analysis are typically performed using standard spectroscopic methods. Researchers can find reference spectra in various databases.

  • ¹H NMR: The proton NMR spectrum is characteristic and can be found in databases like ChemicalBook.[26]

  • ¹³C NMR: Provides information on the carbon skeleton.

  • IR Spectroscopy: The infrared spectrum will show a strong absorption for the carbonyl (C=O) group and peaks corresponding to the aromatic ring and C-Cl bond.[27]

  • Mass Spectrometry: Useful for determining the molecular weight and fragmentation pattern.[27]

Conclusion

This compound (CAS 532-27-4) is a chemical of dual character. Its history as a tear gas underscores its significant biological activity and hazardous nature. For the modern researcher, however, its true value is realized in its controlled application as a highly reactive and versatile intermediate. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with an unwavering commitment to rigorous safety protocols, allows scientists to effectively leverage this compound for the synthesis of novel pharmaceuticals and other valuable materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency (EPA). (n.d.). This compound.
  • J&K Scientific LLC. (n.d.). This compound | 532-27-4.
  • The Good Scents Company. (n.d.). This compound.
  • Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet: this compound.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Chloroacetophenone (CN): Riot Control/Tear Agent. NIOSH.
  • CymitQuimica. (2023). 2'-Chloroacetophenone Safety Data Sheet.
  • Synquest Labs. (n.d.). 2'-Chloroacetophenone Safety Data Sheet.
  • Olajos, E. J., & Salem, H. (2001). Riot control agents: pharmacology, toxicology, biochemistry and chemistry. Journal of Applied Toxicology, 21(5), 355-391.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications.
  • Blain, P. G. (2003). Riot control agents. Medical toxicology.
  • MDPI. (n.d.). Structural Insights into the Nonmutagenicity of 2-Haloacetophenone.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • National Toxicology Program. (1990). TR-379: this compound (CASRN 532-27-4) in F344/N Rats and B6C3F1 Mice (Inhalation Studies).

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 2-chloro-1-phenylethanone (CAS 532-27-4), a versatile α-haloketone of significant interest to researchers, scientists, and professionals in drug development. Also known by synonyms such as phenacyl chloride and ω-chloroacetophenone, this compound is a pivotal intermediate in a multitude of organic syntheses.[1][2] Its heightened reactivity, stemming from the presence of a chlorine atom alpha to a carbonyl group, makes it an invaluable building block for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] This document delves into its spectroscopic signature, reactivity profile with a focus on nucleophilic substitution reactions, established experimental protocols, and critical safety considerations, offering field-proven insights to guide its effective and safe utilization in a laboratory setting.

Core Chemical and Physical Properties

2-Chloro-1-phenylethanone is a crystalline solid at room temperature, typically appearing as white to light yellow or gray crystals.[1][2][3] It is characterized by a sharp, irritating odor.[3] A thorough understanding of its fundamental physical properties is paramount for its appropriate handling, storage, and application in experimental design.

PropertyValueSource(s)
IUPAC Name 2-chloro-1-phenylethanone[3][4]
Synonyms Phenacyl chloride, ω-Chloroacetophenone, α-Chloroacetophenone[3][5]
CAS Number 532-27-4[3][5]
Molecular Formula C₈H₇ClO[6]
Molecular Weight 154.59 g/mol [3][6]
Melting Point 54-56 °C (129-133 °F)[1][2][3]
Boiling Point 244-245 °C (471-473 °F)[1][2]
Density 1.324 g/mL at 25 °C[7]
Appearance White to light yellow/gray crystalline solid[1][2][3]
Solubility Insoluble in water; Soluble in acetone, alcohol, benzene, and ether.[7]

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification of 2-chloro-1-phenylethanone relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data, which serves as a crucial reference for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the methylene protons (–CH₂–) adjacent to the chlorine atom and the carbonyl group would appear as a singlet. The aromatic protons of the phenyl group would resonate further downfield, likely as a multiplet.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon, typically in the downfield region. The methylene carbon attached to the chlorine atom would also have a distinct chemical shift. The aromatic carbons would appear as a set of signals in the aromatic region of the spectrum. While specific data for 2-chloro-1-phenylethanone can vary slightly based on the solvent and instrument, related structures provide valuable reference points. For instance, in a similar compound, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, the carbonyl carbon appears at 190.20 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 2-chloro-1-phenylethanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other key peaks include those for C-H stretching of the aromatic ring and the methylene group, as well as C-Cl stretching. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound.[9]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), 2-chloro-1-phenylethanone will exhibit a molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected.[10] Common fragmentation patterns include the loss of a chlorine radical (•Cl) and the formation of the benzoyl cation (C₆H₅CO⁺), which is often a prominent peak.[11][12] The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound.[13][14]

Reactivity and Mechanistic Insights: The SN2 Pathway

The synthetic utility of 2-chloro-1-phenylethanone is largely dictated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This makes it highly susceptible to nucleophilic substitution, primarily proceeding through an SN2 (bimolecular nucleophilic substitution) mechanism.[15]

The SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group (chloride ion).[16][17] This "backside attack" results in an inversion of stereochemistry if the α-carbon is a chiral center.[16] The transition state involves a trigonal bipyramidal geometry where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom.[16]

The presence of the carbonyl group enhances the reactivity of the α-carbon towards nucleophiles by withdrawing electron density, making the carbon more electrophilic. It also helps to stabilize the transition state.[15]

Caption: Generalized Sɴ2 mechanism for 2-chloro-1-phenylethanone.

Key Applications in Organic Synthesis

2-Chloro-1-phenylethanone serves as a versatile precursor for a wide range of organic molecules. Its ability to undergo nucleophilic substitution with various nucleophiles allows for the introduction of diverse functional groups.

Synthesis of Substituted Cathinones

The reaction of 2-chloro-1-phenylethanone with primary and secondary amines is a fundamental method for synthesizing substituted cathinone derivatives, which are of significant interest in medicinal chemistry.[15]

Synthesis of α-Azido Ketones

Nucleophilic substitution with sodium azide provides a straightforward route to α-azido ketones. These compounds are valuable intermediates for the synthesis of amino ketones and various nitrogen-containing heterocycles.[15]

Experimental Protocols

The following protocols are provided as a guide for common laboratory procedures involving 2-chloro-1-phenylethanone.

Purification by Recrystallization

Causality: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of crude 2-chloro-1-phenylethanone in a minimal amount of a potential solvent (e.g., ethanol, or a mixture of benzene and carbon tetrachloride) with heating.[18][19] Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.[19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture on a hot plate with stirring, adding more solvent until the solid just dissolves.[19]

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[19]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[19]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[19] Dry the purified crystals under vacuum.

Recrystallization_Workflow Start Crude 2-chloro-1-phenylethanone Dissolve Dissolve in minimal hot solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool HotFilter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Dry Drying under Vacuum Isolate->Dry End Pure Crystals Dry->End

Sources

An In-depth Technical Guide to the Spectral Analysis of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Potent Intermediate

2-Chloroacetophenone (Phenacyl chloride), with the chemical formula C₈H₇ClO, is a crystalline solid known for its sharp, irritating odor.[1] While notoriously used as a lachrymator and the primary component in tear gas (CN gas), its significance in the scientific community lies in its role as a versatile chemical intermediate, particularly in the synthesis of pharmaceuticals and other organic compounds.[2][3] Given its reactivity and potent physiological effects, unambiguous identification and purity assessment are paramount for researchers.

This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data points, focusing instead on the causal relationships between the molecule's structure and its spectral output. This document is designed for researchers, scientists, and drug development professionals who require a functional understanding of how to acquire, interpret, and validate the spectral signature of this important compound.

A Critical Note on Safety: this compound is a potent irritant to the eyes, skin, and respiratory system, capable of causing severe chemical burns.[1][2][4] All handling must be conducted within a certified chemical fume hood, with appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and protective clothing.[4][5] Emergency eyewash and safety shower facilities must be immediately accessible.[4][5]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Skeleton

NMR spectroscopy provides the most detailed map of the compound's carbon-hydrogen framework. By analyzing the chemical shifts, integration, and coupling patterns, we can confirm the precise arrangement of atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is relatively simple, displaying two distinct sets of signals corresponding to the aromatic protons and the aliphatic methylene protons.

  • Aromatic Protons (C₆H₅-): These five protons are located on the benzene ring. The adjacent electron-withdrawing carbonyl group deshields these protons, causing their signals to appear significantly downfield. Due to the complex coupling between the ortho, meta, and para protons, they typically resolve as a multiplet.[6]

  • Methylene Protons (-COCH₂Cl): These two protons are situated on the carbon atom between the carbonyl group and the chlorine atom. Both the carbonyl group and the highly electronegative chlorine atom exert a strong deshielding effect, shifting this signal significantly downfield. As there are no adjacent protons, this signal appears as a sharp singlet.

Table 1: Summary of ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) ppm (CDCl₃)MultiplicityIntegrationCausality of Chemical Shift
Methylene Protons (-CH₂Cl)~4.75Singlet2HStrong deshielding from adjacent C=O group and electronegative Cl atom.
Aromatic Protons (C₆H₅-)~7.45 - 8.00Multiplet5HDeshielding from aromatic ring current and electron-withdrawing C=O group.[6]

Data compiled from representative spectra. Exact shifts may vary based on solvent and instrument calibration.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

G Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in ~0.7 mL CDCl₃ prep2 Add TMS Standard prep1->prep2 Homogenize acq1 Insert into Spectrometer prep2->acq1 acq2 Acquire FID (16-32 Scans) acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 end Interpret Spectrum proc3->end Final Spectrum G Workflow for ATR-IR Analysis prep1 Clean ATR Crystal acq_bg Acquire Background Spectrum (Air) prep1->acq_bg prep2 Place Sample on Crystal acq_bg->prep2 acq_sample Acquire Sample Spectrum prep2->acq_sample proc Background Subtraction & Processing acq_sample->proc result Final IR Spectrum proc->result G Primary Fragmentation Pathway of this compound cluster_frags Fragments mol This compound (M⁺•) m/z = 154/156 loss1 - •CH₂Cl (α-cleavage) mol->loss1 frag1 Benzoyl Cation (Base Peak) m/z = 105 loss2 - CO frag1->loss2 frag2 Phenyl Cation m/z = 77 loss1->frag1 loss2->frag2

Caption: Primary EI-MS Fragmentation Pathway.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is a clear example of the synergistic power of modern spectroscopic techniques.

  • MS confirms the molecular weight and the presence of a single chlorine atom.

  • IR definitively identifies the key functional groups: a conjugated ketone and a monosubstituted aromatic ring.

  • ¹³C NMR provides a census of the unique carbon environments, confirming the presence of carbonyl, methylene, and aromatic carbons.

  • ¹H NMR maps the proton structure, confirming the 5:2 ratio of aromatic to aliphatic protons and their respective chemical environments.

Together, these four analytical methods provide an unambiguous and self-validating confirmation of the structure and identity of this compound, an essential requirement for its safe handling and effective use in research and development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10757, this compound.
  • U.S. Environmental Protection Agency (EPA). (n.d.). This compound.
  • Charkit Chemical Corporation. (n.d.). Material Safety Data Sheet: this compound.
  • International Programme on Chemical Safety (IPCS). (2021). ICSC 0128 - this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • StudyRaid. (n.d.). NMR Spectrum Interpretation for Acetophenone.
  • National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2-chloro-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology (NIST). (n.d.). Acetophenone, 2-chloro- (Gas Phase IR). In NIST Chemistry WebBook.
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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloroacetophenone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, also known as phenacyl chloride (CAS 532-27-4). We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for sample preparation and data acquisition, and offer an expert interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine and in-depth molecular characterization.

Introduction: The Molecular Profile of this compound

This compound (C₈H₇ClO) is an aromatic ketone featuring a chloromethyl group attached to the carbonyl carbon.[1][2] Its structure combines an electrophilic carbonyl center and a reactive alkyl halide, making it a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and other fine chemicals.[3] Given its reactivity, unambiguous structural confirmation is paramount, a task for which ¹H NMR spectroscopy is exceptionally well-suited. This technique provides precise information about the electronic environment, connectivity, and population of protons within the molecule.

This guide will primarily focus on this compound where the chlorine atom is on the acetyl group's alpha-carbon. For comparative purposes, we will also discuss the spectrum of an isomer, 2'-chloroacetophenone (CAS 2142-68-9), where the chlorine is substituted on the phenyl ring.[4] This comparison will highlight the diagnostic power of ¹H NMR in distinguishing between isomers.

Theoretical Analysis of the ¹H NMR Spectrum

The key to interpreting an NMR spectrum lies in understanding how a molecule's structure gives rise to distinct signals. The number of signals corresponds to the number of chemically non-equivalent proton environments, their position (chemical shift) relates to the electronic environment, the signal area (integration) corresponds to the number of protons, and the signal's splitting pattern (multiplicity) reveals information about neighboring protons.

Proton Environments in this compound (Phenacyl Chloride)

The structure of this compound possesses a plane of symmetry through the C=O bond and the C1-C4 axis of the phenyl ring, simplifying its proton environments.

  • Aliphatic Protons (Hₐ): The two protons on the carbon adjacent to the carbonyl group and the chlorine atom (-CH₂Cl) are chemically equivalent. They have no adjacent, non-equivalent protons, so their signal is expected to be a singlet.

  • Aromatic Protons (Hₒ, Hₘ, Hₚ): The monosubstituted phenyl ring contains five protons. Due to symmetry, these are grouped into three distinct environments:

    • Two ortho protons (Hₒ), closest to the electron-withdrawing acetyl group.

    • Two meta protons (Hₘ).

    • One para proton (Hₚ).

Caption: Proton environments in this compound.

Proton Environments in 2'-Chloroacetophenone

In this isomer, the chlorine atom is on the phenyl ring at the ortho position. This removes the ring's symmetry, resulting in more complex signals.

  • Aliphatic Protons (Hₐ): The three protons of the methyl group (-CH₃) are equivalent and will appear as a singlet.

  • Aromatic Protons (H₃', H₄', H₅', H₆'): The ortho-disubstituted ring has four distinct aromatic protons, each giving a separate signal, typically a multiplet due to coupling with their neighbors.

Caption: Proton environments in 2'-chloroacetophenone.

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of this compound. For routine ¹H NMR, this amount provides excellent signal-to-noise in a few minutes of acquisition time.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this compound. The use of deuterated solvents is critical to avoid large, interfering solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's lock system.[5][7]

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[5][8] Vigorously mix the contents until the sample is fully dissolved.

  • Filtration and Transfer: To ensure magnetic field homogeneity and prevent poor shimming, the final solution must be free of particulate matter.[8] Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. TMS is chemically inert and its 12 equivalent protons give a sharp singlet defined as 0.0 ppm.[5][9] Alternatively, the residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for calibration.[7]

  • Labeling and Cleaning: Label the NMR tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[6]

Spectral Data and Interpretation

The following tables summarize the expected ¹H NMR data for both this compound and its 2'-chloro isomer when dissolved in CDCl₃.

Table 1: ¹H NMR Data for this compound (Phenacyl Chloride) in CDCl₃
Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCausality of Chemical Shift and Multiplicity
Hₐ (-CH₂Cl)~4.72HSinglet (s)The strong deshielding effect of the adjacent electronegative chlorine atom and the anisotropic effect of the carbonyl group shift this signal significantly downfield. It is a singlet as there are no adjacent non-equivalent protons.[10]
Hₚ (para-H)~7.61HTriplet (t)The para proton is coupled to the two meta protons, resulting in a triplet. Its chemical shift is influenced by the acetyl substituent.[10]
Hₘ (meta-H)~7.52HTriplet (t)The two meta protons are coupled to both the ortho and para protons, often appearing as a triplet or multiplet.[10]
Hₒ (ortho-H)~7.92HDoublet (d)These protons are the most deshielded in the aromatic region due to the strong anisotropic effect of the nearby C=O bond. They are coupled to the adjacent meta protons, resulting in a doublet.[10]
Table 2: ¹H NMR Data for 2'-Chloroacetophenone in CDCl₃
Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCausality of Chemical Shift and Multiplicity
Hₐ (-CH₃)~2.63HSinglet (s)This is a typical chemical shift for an acetyl methyl group. It is a singlet due to the absence of neighboring protons.[4]
Aromatic Protons~7.3 - 7.64HMultiplets (m)The four aromatic protons are chemically non-equivalent due to the ortho-disubstitution pattern. They exhibit complex coupling with one another, resulting in a series of overlapping multiplets in this region.[4]

Discussion of Advanced Concepts and Potential Pitfalls

A thorough analysis requires consideration of subtle effects that can influence the spectrum.

  • Solvent Effects: The choice of solvent can significantly impact chemical shifts. While CDCl₃ is standard, using an aromatic solvent like benzene-d₆ would cause notable upfield shifts for protons positioned over the benzene ring's shielding cone (anisotropic effect).[11][12] This phenomenon can be exploited to resolve overlapping signals. Conversely, polar or hydrogen-bonding solvents can also alter the electronic environment and thus the chemical shifts.[13][14][15]

  • Concentration: Overly concentrated samples can lead to viscosity-induced line broadening and may be difficult to shim, reducing spectral resolution.[5][6] Adhering to the recommended concentration range is crucial for obtaining sharp, well-resolved peaks.

  • Second-Order Effects (Roofing): When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This often manifests as "roofing," where the inner peaks of the multiplets become more intense and the outer peaks diminish, with the multiplets appearing to "lean" toward each other.[16] This can be observed in the aromatic region of this compound and is a useful tool for identifying coupled systems.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and information-rich fingerprint of its molecular structure. The aliphatic region is characterized by a downfield singlet at ~4.7 ppm, diagnostic for the -COCH₂Cl moiety. The aromatic region displays a predictable pattern for a monosubstituted ring, with the ortho protons appearing furthest downfield around 7.9 ppm. By understanding the principles of chemical shift, integration, and multiplicity, and by employing rigorous experimental technique, researchers can confidently use ¹H NMR to verify the identity and purity of this compound and distinguish it from its structural isomers.

References

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An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-chloroacetophenone (phenacyl chloride). Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the principles of chemical shift assignment, the influence of molecular structure on spectral features, and a validated protocol for data acquisition.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules. Due to the low natural abundance of the 13C isotope (~1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The position of this line, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus, providing profound insights into molecular structure, connectivity, and functional groups.[1][2]

For substituted aromatic systems like this compound, 13C NMR is crucial for verifying the substitution pattern and confirming the identity of the compound. The spectrum is characterized by distinct regions for carbonyl, aromatic, and aliphatic carbons, each influenced by the electronic effects of the substituents.[3]

Spectral Analysis of this compound

The structure of this compound features a phenyl ring substituted with a chloroacetyl group (-COCH₂Cl). This substituent imposes significant electronic effects that dictate the chemical shifts of all eight carbon atoms in the molecule. The electron-withdrawing nature of both the carbonyl group and the chlorine atom plays a central role in the observed spectral data.

Experimentally Observed 13C NMR Chemical Shifts

The chemical shifts for this compound are consistently reported in deuterated chloroform (CDCl₃). The data compiled from authoritative sources provides a clear spectral signature for the molecule.[4][5]

Carbon Atom Assignment Chemical Shift (δ) in ppm Carbon Type
C=O~200.4Carbonyl (Ketone)
C1 (ipso)~139.1Aromatic (Quaternary)
C4 (para)~131.9 - 132.0Aromatic (CH)
C2/C6 (ortho)~131.2 - 131.3, ~129.3 - 129.4Aromatic (CH)
C3/C5 (meta)~130.6, ~126.9Aromatic (CH)
CH₂Cl~30.6 - 30.7Aliphatic (CH₂)

Note: The assignment of ortho and meta carbons can sometimes be ambiguous without further 2D NMR experiments, but can be logically inferred from substituent effects.

Rationale for Chemical Shift Assignments

The assignment of each signal is based on established principles of substituent-induced chemical shifts in aromatic systems.[6][7]

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded nucleus in the molecule, appearing far downfield around 200.4 ppm.[4][5] This is a characteristic chemical shift for ketones and is due to the electronegativity of the oxygen atom and the nature of the sp² hybridized carbon.[1]

  • Aliphatic Carbon (CH₂Cl): The methylene carbon adjacent to the chlorine atom appears at approximately 30.7 ppm.[4] Its relatively downfield position for an aliphatic carbon is a direct result of the inductive electron-withdrawing effect of the attached chlorine atom.

  • Ipso-Carbon (C1): This quaternary carbon, directly attached to the chloroacetyl group, is significantly deshielded (~139.1 ppm).[4][5] The electron-withdrawing character of the carbonyl group is the primary cause of this downfield shift.

  • Para-Carbon (C4): The para-carbon is found around 132.0 ppm.[4] The carbonyl group withdraws electron density through resonance, deshielding the para position.

  • Ortho-Carbons (C2/C6): These carbons are also deshielded by the resonance and inductive effects of the carbonyl substituent, appearing in the range of ~129.4 ppm and ~131.3 ppm.[4]

  • Meta-Carbons (C3/C5): The meta carbons are least affected by the resonance withdrawal of the carbonyl group and are primarily influenced by its weaker inductive effect. Consequently, they appear more upfield relative to the ortho and para positions, at ~130.6 ppm and ~126.9 ppm.[4]

The diagram below illustrates the key electronic influences on the aromatic carbons.

G substituent -C(O)CH₂Cl Group ring C1 (ipso) C2/C6 (ortho) C3/C5 (meta) C4 (para) substituent->ring:c1 substituent->ring:c2 substituent->ring:c4

Caption: Electronic effects of the chloroacetyl group on the phenyl ring.

Validated Experimental Protocol for 13C NMR Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is field-proven for the analysis of this compound and similar aromatic ketones.

Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is the standard and preferred solvent for this compound.[8] Use approximately 0.6-0.7 mL.

  • Dissolution: Dissolve the sample in the CDCl₃ within a small, clean vial. Gentle vortexing can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).

Spectrometer Setup and Data Acquisition

These parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • Spectrometer Frequency: e.g., 125 MHz for 13C on a 500 MHz instrument.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines per carbon.

  • Spectral Width: A range of 0 to 220 ppm is sufficient to cover all expected signals from aliphatic to carbonyl carbons.[8]

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2 seconds is generally adequate to allow for sufficient relaxation of the carbon nuclei.

  • Pulse Angle: A 30° flip angle is a good compromise between signal intensity and analysis time.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a higher number of scans is required compared to ¹H NMR. A minimum of 1024 scans is recommended for a sample of this concentration.

Data Processing
  • Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Referencing: The chemical shift axis is calibrated using the TMS signal (0.00 ppm) or the CDCl₃ solvent peak (77.16 ppm).

  • Peak Picking: The chemical shift of each peak is identified and listed.

The following diagram outlines the complete experimental workflow.

G A Sample Preparation (20-30 mg in 0.6 mL CDCl₃) B Insert Sample into Spectrometer A->B C Instrument Setup (Lock, Tune, Shim) B->C D Set Acquisition Parameters (Pulse Program, SW, NS, D1) C->D E Data Acquisition (FID) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectrum Referencing (to CDCl₃ at 77.16 ppm) F->G H Final Spectrum Analysis (Peak Assignment) G->H

Caption: Standard workflow for 13C NMR analysis.

Factors Influencing Spectral Reproducibility

While the provided data is robust, researchers should be aware of variables that can subtly alter chemical shifts.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts through interactions with the solute. While CDCl₃ is standard, using a more polar solvent like DMSO-d₆ or a non-polar one like benzene-d₆ could cause minor shifts, particularly for the polar carbonyl carbon.[9][10]

  • Concentration: Highly concentrated samples can lead to intermolecular interactions that may slightly shift peak positions. Maintaining a consistent and moderate concentration is key for reproducibility.

  • Temperature: Chemical shifts can have a minor temperature dependence. Precise work, such as reaction monitoring, requires strict temperature control.

Conclusion

The 13C NMR spectrum of this compound is a distinct and information-rich fingerprint of its molecular structure. The downfield shift of the carbonyl carbon, the specific pattern of the aromatic signals, and the position of the α-chlorinated methylene carbon provide unambiguous confirmation of its identity. By understanding the underlying electronic effects and employing a validated experimental protocol, researchers can confidently use 13C NMR as a primary tool for quality control, structural verification, and reaction monitoring in academic and industrial settings.

References

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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-Chloroacetophenone (CAS No: 532-27-4).[1][2] It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a deep understanding of the vibrational characteristics of this important chemical intermediate. This document will delve into the theoretical underpinnings of its IR spectrum, a detailed interpretation of its principal absorption bands, and rigorous, field-proven protocols for obtaining high-quality spectral data.

Introduction: The Vibrational Portrait of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] When a molecule is exposed to infrared radiation, its bonds can absorb energy and transition to a higher vibrational state, provided there is a change in the molecule's dipole moment during the vibration.[3] The resulting absorption pattern is unique to the molecule's structure, acting as a molecular "fingerprint."

This compound (C₈H₇ClO) is an aromatic ketone containing several key functional groups that give rise to a rich and informative infrared spectrum.[1][2] Its structure comprises a benzene ring, a carbonyl group (C=O), and an α-chloromethyl group (-CH₂Cl). Each of these components has characteristic vibrational frequencies that are invaluable for structural elucidation and quality control. Understanding these spectral features is paramount for confirming the identity and purity of this compound in various applications, including its use as a chemical intermediate in pharmaceutical synthesis.[2]

Interpreting the Infrared Spectrum of this compound

The infrared spectrum of this compound is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The approximate wavenumbers for these bands are derived from spectral databases and established group frequency correlations.[1][4][5]

Key Spectral Regions and Vibrational Assignments

The following table summarizes the principal absorption bands observed in the IR spectrum of this compound and their corresponding vibrational mode assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3060Medium-WeakAromatic C-H StretchingAromatic Ring
~2960WeakAsymmetric CH₂ StretchingMethylene Group
~2870WeakSymmetric CH₂ StretchingMethylene Group
~1700 Strong C=O Stretching Carbonyl (Ketone)
~1595MediumC=C StretchingAromatic Ring
~1450MediumC=C Stretching / CH₂ ScissoringAromatic Ring / Methylene Group
~1270Medium-StrongAryl-C(=O) StretchingAryl Ketone
~760StrongC-H Out-of-Plane BendingMonosubstituted Benzene
~690StrongC-Cl StretchingHalogenated Alkane

Note: The exact peak positions can vary slightly depending on the sample phase (e.g., solid, liquid, gas) and the analytical technique used (e.g., KBr pellet, ATR).[1]

In-Depth Analysis of Principal Bands
  • Aromatic C-H Stretching (~3060 cm⁻¹): The absorption bands appearing just above 3000 cm⁻¹ are characteristic of the stretching vibrations of the carbon-hydrogen bonds on the benzene ring.[6] Their presence is a clear indicator of the aromatic component of the molecule.

  • Aliphatic C-H Stretching (~2960 and ~2870 cm⁻¹): These weaker bands below 3000 cm⁻¹ are assigned to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methylene (-CH₂) group adjacent to the carbonyl.[6]

  • Carbonyl (C=O) Stretching (~1700 cm⁻¹): This is typically the most intense and diagnostically significant peak in the spectrum of this compound. The strong absorption is due to the large change in dipole moment during the stretching of the highly polar carbonyl bond. Its position around 1700 cm⁻¹ is characteristic of an aryl ketone, where conjugation with the benzene ring slightly lowers the frequency compared to a simple aliphatic ketone. The presence of the electronegative chlorine atom on the α-carbon can also influence this frequency.

  • Aromatic C=C Stretching (~1595 and ~1450 cm⁻¹): The benzene ring exhibits characteristic carbon-carbon double bond stretching vibrations that appear as a set of bands in the 1600-1450 cm⁻¹ region.[6] The band around 1450 cm⁻¹ may overlap with the scissoring (bending) vibration of the CH₂ group.

  • Aryl-C(=O) Stretching (~1270 cm⁻¹): This absorption arises from the stretching of the single bond between the aromatic ring and the carbonyl carbon.

  • C-H Out-of-Plane Bending (~760 cm⁻¹): The strong absorption in this region is indicative of a monosubstituted benzene ring. This out-of-plane bending vibration is a reliable marker for this substitution pattern.

  • C-Cl Stretching (~690 cm⁻¹): The band corresponding to the stretching vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum. Its position can be variable, but it is typically found in the 800-600 cm⁻¹ range for alkyl halides.

Experimental Protocols for Acquiring the IR Spectrum

The quality and reproducibility of an IR spectrum are critically dependent on the sample preparation and data acquisition methodology. As this compound is a solid at room temperature, two primary techniques are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.[2]

Method 1: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

ATR-FTIR is a modern, rapid, and often preferred method for analyzing solid samples, requiring minimal sample preparation.

Protocol: ATR-FTIR Analysis of this compound

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a soft, lint-free wipe soaked in a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal, atmospheric water vapor, and carbon dioxide.

  • Sample Analysis:

    • Place a small amount (a few milligrams) of crystalline this compound onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional transmission method involves dispersing the solid sample in a matrix of dry potassium bromide and pressing it into a transparent pellet.

Protocol: KBr Pellet Preparation and Analysis

  • Materials Preparation:

    • Use only spectroscopy-grade potassium bromide (KBr).

    • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can cause significant spectral interference. Store the dried KBr in a desiccator.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

    • In an agate mortar and pestle, grind the this compound to a fine powder.

    • Add the KBr to the mortar and continue to grind the mixture until it is a homogenous, fine powder. The goal is to reduce sample particle size to minimize light scattering.

  • Pellet Formation:

    • Transfer the powder mixture into a KBr pellet die.

    • Place the die into a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample holder or a blank KBr pellet.

    • Acquire the sample spectrum under the same conditions as the background.

  • Data Processing:

    • The software will generate the final spectrum by ratioing the sample and background spectra.

Workflow Visualization

The following diagram illustrates the generalized workflow for the infrared analysis of this compound.

FTIR_Workflow Infrared Spectroscopy Workflow for this compound cluster_prep Sample Preparation cluster_atr ATR-FTIR cluster_kbr KBr Pellet cluster_analysis Spectral Acquisition & Analysis start Obtain this compound Sample method_choice Choose Analytical Method start->method_choice atr_place Place Sample on ATR Crystal method_choice->atr_place ATR kbr_grind Grind Sample with Dry KBr method_choice->kbr_grind KBr atr_press Apply Pressure atr_place->atr_press background Acquire Background Spectrum atr_press->background kbr_press Press into Pellet kbr_grind->kbr_press kbr_press->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Data (Ratioing, Correction) sample_spec->process interpret Interpret Spectrum & Assign Bands process->interpret end Final Report interpret->end

Caption: Generalized workflow for the infrared analysis of this compound.

Conclusion: A Commitment to Scientific Integrity

This guide has outlined the essential theoretical and practical considerations for the infrared spectroscopic analysis of this compound. By understanding the origins of the characteristic absorption bands and adhering to meticulous experimental protocols, researchers can confidently use FTIR spectroscopy for the identification, characterization, and quality assessment of this compound. The self-validating nature of the described protocols, grounded in established scientific principles, ensures the generation of reliable and reproducible data, which is the cornerstone of all scientific and industrial endeavors.

References

  • National Institute of Standards and Technology. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
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  • Al-Alshaikh, M. A. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience, 12(4), 114.
  • Tamone, L. M., Picone, A. L., & Romano, R. M. (2021). New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2: Influence of O2 and comparison with gas-phase photochemistry. Journal of Molecular Structure, 1224, 129033.
  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129881.
  • SpectraBase. (n.d.). 2'-Chloroacetophenone. Wiley Science Solutions.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Taylor & Francis. (n.d.). Normal coordinates – Knowledge and References.
  • Chegg. (2022, March 2). Solved The following infrared absorption bands are observed....
  • ChemRxiv. (2023). Calculating vibrational excited state absorptions with excited state constrained minimized energy surfaces.
  • ResearchGate. (n.d.). Normal Coordinate Analysis.
  • National Institute of Standards and Technology. (n.d.). Acetophenone, 3'-chloro-. NIST Chemistry WebBook.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R.A. Meyers (Ed.), Encyclopedia of Analytical Chemistry (pp. 10815–10837). John Wiley & Sons Ltd.
  • Al-Otaibi, J. S. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. Yanbu Journal of Engineering and Science, 19(1).
  • Taylor & Francis Online. (n.d.). Normal coordinates.

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An In-Depth Technical Guide to the Biological Mechanism of Action of 2-Chloroacetophenone (CN)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloroacetophenone (CN), a potent lachrymatory agent, has been utilized primarily for riot control and as the active component in early formulations of "Mace" chemical spray.[1][2] Its profound physiological effects, characterized by intense irritation of the eyes, respiratory tract, and skin, stem from a sophisticated and multi-faceted biological mechanism.[3] This technical guide provides a comprehensive analysis of CN's core mechanism of action, intended for researchers, toxicologists, and drug development professionals. We will dissect the molecular initiating event—the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel—and trace the subsequent signaling cascade that culminates in neurogenic inflammation. Furthermore, we will explore secondary mechanisms, including the role of CN as a potent alkylating agent, and provide detailed experimental protocols for investigating these pathways. This document synthesizes current knowledge to offer an authoritative view on the molecular toxicology of this compound.

Introduction to this compound: A Sensory Irritant

This compound (C₈H₇ClO) is a crystalline solid at room temperature, typically dispersed as an aerosol for its application as a riot control agent.[1][4] Its notoriety comes from its ability to induce rapid and temporary incapacitation through severe sensory irritation.[5] Upon exposure, individuals experience immediate and intense burning in the eyes, profuse tearing (lacrimation), blepharospasm (involuntary eyelid closure), respiratory distress including coughing and shortness of breath, and skin irritation that can progress to chemical burns with high concentrations or prolonged contact.[2][3][6] These effects, while typically transient, are the direct result of CN's interaction with the peripheral nervous system, specifically the sensory neurons responsible for detecting noxious stimuli.[7] The primary molecular target responsible for initiating this cascade is the TRPA1 ion channel.[8]

The Molecular Initiating Event: TRPA1 Channel Activation

The primary mechanism underpinning the irritant effects of CN is its action as a potent agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[8][9] TRPA1 is a non-selective cation channel expressed predominantly on nociceptive (pain-sensing) sensory neurons, including trigeminal and vagal afferent fibers that innervate the eyes, airways, and skin.[10][11] It functions as a crucial sensor for a wide array of exogenous, environmental irritants and endogenous inflammatory mediators.[11][12]

Electrophilic Attack and Covalent Modification

CN is a reactive electrophile and a potent SN2 alkylating agent.[13][14] Its mechanism of TRPA1 activation involves the covalent modification of nucleophilic cysteine and lysine residues located within the N-terminal cytoplasmic domain of the channel protein.[12] This irreversible alkylation induces a conformational change in the TRPA1 channel, causing it to open and allowing an influx of cations, most notably Calcium (Ca²⁺), into the neuron.[10] This rapid increase in intracellular Ca²⁺ is the critical trigger that depolarizes the neuron and initiates an action potential.

TRPA1_closed TRPA1 Channel (Closed) TRPA1_open TRPA1 Channel (Open) Ca²⁺ Influx Neuron_Depol Neuron Depolarization CN This compound (CN) Covalent_Mod Covalent Modification of Cysteine Residues CN->Covalent_Mod Covalent_Mod->TRPA1_closed Targets Ca_Influx Ca²⁺ G cluster_neuron Sensory Neuron cluster_cns CNS cluster_tissue Peripheral Tissue (Eye, Airway) CN This compound (CN) TRPA1 TRPA1 Activation (Ca²⁺ Influx) CN->TRPA1 Depol Neuron Depolarization & Action Potential TRPA1->Depol Pain Sensation of Pain & Irritation Depol->Pain Orthodromic Signal Release Neuropeptide Release (Substance P, CGRP) Depol->Release Antidromic Signal SP Substance P Release->SP CGRP CGRP Release->CGRP PlasmaExt Plasma Extravasation (Edema) SP->PlasmaExt Gland Glandular Secretion (Tears, Mucus) SP->Gland Vasodilation Vasodilation (Redness) CGRP->Vasodilation

Caption: Signaling pathway of CN-induced neurogenic inflammation.

Secondary Mechanism: Alkylation of Cellular Nucleophiles

Beyond its specific action on TRPA1, CN's high reactivity as an SN2 alkylating agent means it can interact with other nucleophilic molecules within cells, contributing to its overall toxicity. [13][14]The most significant targets are sulfhydryl (-SH) groups found in the amino acid cysteine.

By alkylating sulfhydryl groups within enzymes, CN can lead to their inactivation. [14]Enzymes such as lactic dehydrogenase and other sulfhydryl-containing enzymes are potential targets. [13][14]This non-specific inhibition of critical enzymes can disrupt cellular metabolism and contribute to cytotoxicity, particularly at higher exposure concentrations. This mechanism is thought to be a key factor in the more severe tissue damage, such as chemical burns and potential corneal damage, seen with significant CN exposure. [5][6]

Experimental Methodologies

In Vitro TRPA1 Activation Assay via Calcium Imaging

This protocol is the gold standard for assessing a compound's ability to activate TRPA1 channels. It relies on expressing the channel in a non-neuronal cell line (which lacks native channels) and measuring the calcium influx that occurs upon channel opening.

Objective: To quantify the potency (EC₅₀) of this compound in activating human TRPA1 channels.

Materials:

  • HEK-293 (Human Embryonic Kidney) cell line stably transfected with human TRPA1.

  • Non-transfected HEK-293 cells (negative control).

  • Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.

  • Fura-2 AM or Fluo-4 AM (calcium-sensitive fluorescent dyes).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • This compound (CN) stock solution in DMSO.

  • A known TRPA1 agonist (e.g., AITC) as a positive control.

  • A fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).

Protocol:

  • Cell Culture: Culture both TRPA1-transfected and non-transfected HEK-293 cells in appropriate flasks until they reach ~80-90% confluency.

  • Plating: Seed the cells onto 96-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (or Fluo-4 AM) and a small percentage of Pluronic F-127 in HBSS. b. Aspirate the culture medium from the wells and wash once with HBSS. c. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

  • Washing: Aspirate the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS to each well for the assay.

  • Compound Preparation: Prepare serial dilutions of CN in HBSS from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).

  • Fluorescence Measurement: a. Place the microplate into the fluorescence reader and allow the baseline fluorescence to stabilize. b. Program the instrument to inject the CN dilutions (and controls) into the wells while simultaneously recording fluorescence. c. For Fura-2, record the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, record emission at ~520 nm following excitation at ~490 nm. d. Record data for several minutes to capture the peak response.

  • Data Analysis: a. Calculate the change in fluorescence ratio or intensity over baseline for each concentration. b. Plot the response against the logarithm of the CN concentration. c. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response.

G A 1. Culture & Plate TRPA1-HEK-293 Cells B 2. Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) A->B C 3. Wash to Remove Extracellular Dye B->C D 4. Measure Baseline Fluorescence C->D E 5. Inject Serial Dilutions of this compound D->E F 6. Record Fluorescence Change (Ca²⁺ Influx) E->F G 7. Plot Dose-Response Curve & Calculate EC₅₀ F->G

Caption: Workflow for an in vitro TRPA1 calcium imaging assay.

Toxicological Implications and Conclusion

The biological mechanism of this compound is a clear example of toxicology driven by specific receptor activation coupled with general chemical reactivity. The activation of TRPA1 on sensory neurons is the definitive molecular initiating event that triggers the acute, incapacitating irritant effects through a well-defined neurogenic inflammation pathway. [9][10]The potency of CN is significant, though comparable to or slightly less than other agents like CS gas. [7] The secondary mechanism, covalent alkylation of cellular proteins, likely contributes significantly to the tissue damage seen at higher concentrations, moving beyond a purely sensory effect to induce direct cytotoxicity. [14]Understanding this dual mechanism is critical for developing effective decontamination procedures and potential therapeutic interventions for severe exposures. The primacy of TRPA1 activation also makes this channel a key target for the development of broad-spectrum antagonists to counteract the effects of CN and other electrophilic sensory irritants.

References

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The Genesis of a Potent Intermediate: A Technical History of 2-Chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Chemical Researchers and Professionals

Introduction

2-Chloroacetophenone, also known as phenacyl chloride or CN gas, is a crystalline solid with a sharp, irritating odor.[1] Historically recognized for its potent lachrymatory properties, which led to its use as a riot control agent, its significance in modern chemistry extends far beyond this application.[2] Today, this compound is a versatile and crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[3] Its value lies in the reactivity of the α-chloro ketone moiety, which allows for a variety of subsequent chemical transformations. This guide provides a comprehensive technical overview of the historical development of the synthesis of this compound, from its initial discovery to the refinement of the core synthetic methodologies that are still in use today. We will delve into the fundamental chemical principles, reaction mechanisms, and practical considerations that have shaped its production.

The Dawn of α-Halogenated Ketones: Graebe's Pioneering Synthesis

The first documented synthesis of this compound is attributed to the German chemist Carl Graebe in 1871.[4][5][6] Graebe's method was elegantly straightforward: he produced the compound by passing chlorine gas through boiling acetophenone. This seminal work laid the foundation for the direct α-halogenation of ketones, a fundamental transformation in organic synthesis.

While historically significant, this early method of direct chlorination with gaseous chlorine presented challenges in controlling the reaction, often leading to polychlorinated byproducts. The reaction proceeds via an acid-catalyzed enolization of acetophenone, followed by electrophilic attack of chlorine on the enol intermediate. The hydrochloric acid generated during the reaction acts as the catalyst.

A variation of this early method involves dissolving acetophenone in acetic acid and bubbling chlorine gas through the solution.[7] The reaction mixture is then poured into ice-water to precipitate the solid this compound, which can be purified by crystallization.[7]

The Rise of a Dominant Methodology: The Friedel-Crafts Acylation

A more versatile and widely adopted approach for the synthesis of this compound is the Friedel-Crafts acylation of benzene, a reaction codiscovered by Charles Friedel and James Crafts in 1877.[8] This powerful carbon-carbon bond-forming reaction involves the introduction of an acyl group onto an aromatic ring. In the case of this compound synthesis, benzene is acylated using chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[9][10]

The Friedel-Crafts acylation offers significant advantages over the direct chlorination of acetophenone, including better control over the reaction and higher yields of the desired product. The reaction is typically carried out in an inert solvent, such as carbon disulfide or 1,2-dichloroethane.[2]

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The mechanism can be broken down into the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, abstracts the chloride from chloroacetyl chloride to form a resonance-stabilized acylium ion.[11]

  • Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the benzene ring in a classic electrophilic aromatic substitution reaction, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[12]

  • Deprotonation and Catalyst Regeneration: A weak base, [AlCl₄]⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[13]

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Chloroacetyl_chloride Cl-C(O)-CH₂Cl Acylium_ion [CH₂Cl-C=O]⁺ Chloroacetyl_chloride->Acylium_ion + AlCl₃ AlCl3 AlCl₃ AlCl4_minus [AlCl₄]⁻ Benzene Benzene Ring Arenium_ion Arenium Ion (Sigma Complex) Benzene->Arenium_ion + [CH₂Cl-C=O]⁺ Product This compound Arenium_ion->Product + [AlCl₄]⁻ AlCl3_regen AlCl₃ (regenerated) HCl HCl

Figure 1: Mechanism of the Friedel-Crafts acylation for the synthesis of this compound.

Advancements in Chlorination: The Use of Sulfuryl Chloride

While the Friedel-Crafts acylation remains a primary industrial method, the direct chlorination of acetophenone has also seen significant advancements. A notable improvement over the use of gaseous chlorine is the employment of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent.[3][14] This reagent is a liquid and is easier to handle than chlorine gas, offering better control over the reaction stoichiometry.

The reaction is typically carried out in an inert solvent, such as dichloromethane, and can be catalyzed by an alcohol, such as methanol.[3] The alcohol is believed to react with sulfuryl chloride to form methyl chlorosulfite, which may be the active chlorinating species. The reaction proceeds via the enol form of acetophenone, similar to the mechanism with chlorine gas.

The use of sulfuryl chloride can, however, lead to the formation of byproducts, including dichlorinated acetophenone and chlorinated aromatic species, if the reaction conditions are not carefully controlled.[3][14]

Comparative Overview of Synthetic Routes

Method Reagents Catalyst Advantages Disadvantages Typical Yield
Direct Chlorination (Graebe) Acetophenone, Chlorine gasNone (autocatalytic with HCl)Historically significant, simple reagentsDifficult to control, polychlorinationVariable, often moderate
Friedel-Crafts Acylation Benzene, Chloroacetyl chlorideAlCl₃ (or other Lewis acids)Good control, high yields, versatileRequires anhydrous conditions, catalyst disposal>80%
Chlorination with Sulfuryl Chloride Acetophenone, Sulfuryl chlorideAlcohol (e.g., methanol)Easier to handle than Cl₂, good yieldsPotential for byproducts (di- and ring-chlorination)70-90%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized representation based on established laboratory procedures.[15]

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a constant pressure dropping funnel, and a mechanical stirrer is charged with anhydrous aluminum chloride (1.1 eq) and an inert solvent (e.g., 1,2-dichloroethane). The setup is protected from atmospheric moisture with a calcium chloride guard tube.

  • Addition of Reactants: Benzene (1.0 eq) is added to the stirred suspension of aluminum chloride. The mixture is cooled in an ice bath.

  • Acylation: Chloroacetyl chloride (1.05 eq) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound by Chlorination with Sulfuryl Chloride

This protocol is a generalized representation based on modern chlorination methods.[3]

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with acetophenone (1.0 eq) and a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: A catalytic amount of methanol (0.1 eq) is added to the solution.

  • Chlorination: The solution is cooled in an ice bath, and sulfuryl chloride (1.05 eq) is added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction Monitoring: After the addition, the reaction is allowed to stir at room temperature until completion, as monitored by TLC or GC analysis.

  • Quenching and Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting crude product is purified by recrystallization or vacuum distillation to afford pure this compound.

Experimental_Workflow cluster_friedel_crafts Friedel-Crafts Acylation cluster_chlorination Chlorination with SO₂Cl₂ fc_start Start: Benzene, Chloroacetyl Chloride, AlCl₃ fc_reaction Reaction: Controlled addition at low temp. fc_start->fc_reaction fc_workup Work-up: Acidic quench (ice/HCl) fc_reaction->fc_workup fc_purification Purification: Recrystallization or Distillation fc_workup->fc_purification fc_product Product: This compound fc_purification->fc_product cl_start Start: Acetophenone, SO₂Cl₂, Methanol cl_reaction Reaction: Dropwise addition at low temp. cl_start->cl_reaction cl_workup Work-up: Quench with water, wash cl_reaction->cl_workup cl_purification Purification: Recrystallization or Distillation cl_workup->cl_purification cl_product Product: This compound cl_purification->cl_product

Figure 2: Generalized experimental workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound has a rich history that mirrors the development of modern organic chemistry. From Graebe's initial direct chlorination to the elegant and efficient Friedel-Crafts acylation, the methods for its preparation have been refined to meet the demands of various industries. The Friedel-Crafts route, in particular, stands out for its robustness and scalability, making it a cornerstone of industrial production. Concurrently, advancements in direct chlorination using reagents like sulfuryl chloride have provided valuable alternatives. A thorough understanding of these synthetic pathways, their underlying mechanisms, and the practical aspects of their execution is essential for researchers and professionals who utilize this pivotal chemical intermediate in their work.

References

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Lachrymatory effect of alpha-chloroacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Lachrymatory Effect of Alpha-Chloroacetophenones

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

Alpha-chloroacetophenones, particularly 2-chloroacetophenone (CN), are potent electrophilic compounds historically utilized as lachrymatory agents, more commonly known as tear gases.[1][2] Their profound physiological effects, characterized by intense irritation of the eyes, respiratory tract, and skin, stem from a specific and potent interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3][4][5] This guide provides a comprehensive technical overview of the core mechanisms underpinning the lachrymatory action of these compounds. We will explore the molecular biology of TRPA1 activation, the structure-activity relationships that dictate potency, the resulting physiological cascade, and the established methodologies for assessing these effects in a research setting. This document is intended to serve as a foundational resource for professionals engaged in sensory biology, toxicology, and the development of novel therapeutics targeting chemosensory pathways.

Historical Context and Chemical Profile

First synthesized in 1871, this compound (CN) was developed as a lachrymatory agent towards the end of World War I and became a principal tear gas for military and law enforcement applications until the mid-20th century.[1][6] It was notably the active ingredient in the original "Mace" formulation.[1][2] While largely supplanted by less toxic agents like o-chlorobenzylidene malononitrile (CS), the study of CN and its derivatives remains fundamentally important for understanding chemical irritants.[6][7]

Alpha-chloroacetophenones are crystalline solids characterized by a phenyl group attached to a carbonyl group, which in turn is bonded to a chloromethyl group.[8][9] This arrangement, specifically the α-halogenated ketone, confers a significant electrophilic character to the molecule, which is central to its biological activity.

The Molecular Mechanism: TRPA1 as the Primary Target

The lachrymatory and irritant effects of alpha-chloroacetophenones are not a generalized toxic response but a specific, receptor-mediated process. The primary molecular target is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a non-selective cation channel predominantly expressed on nociceptive (pain-sensing) sensory neurons.[4][10][11]

Electrophilic Activation via Covalent Modification

TRPA1 functions as a crucial sensor for environmental irritants and endogenous signals of oxidative stress.[12][13] Its activation by alpha-chloroacetophenones is a classic example of detection through electrophilic reactivity. The mechanism proceeds as follows:

  • Cellular Entry: Being relatively lipophilic, chloroacetophenone readily crosses the plasma membrane of sensory neurons.

  • Covalent Adduction: Inside the cell, the electrophilic α-carbon of the chloroacetophenone is attacked by nucleophilic cysteine residues located on the N-terminus of the TRPA1 channel protein.[14] This results in an irreversible covalent bond (alkylation).

  • Key Cysteine Residues: Research has identified specific cysteine residues as critical for this interaction. Cysteine 621 (C621) is exceptionally reactive, exhibiting a reaction rate thousands of times faster than typical cysteines, enabling TRPA1 to effectively outcompete cellular antioxidants like glutathione for the electrophile.[10][12][15] The function of another residue, Cysteine 665 (C665) , is also implicated, particularly for the activation by smaller electrophiles.[14][15]

  • Channel Gating: The covalent modification of these key residues induces a conformational change in the TRPA1 channel, causing it to open.

  • Cation Influx & Depolarization: The open channel allows for a rapid influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺).[16] This influx depolarizes the neuron, triggering the firing of action potentials.

  • Nociceptive Signaling: The action potentials propagate along the sensory nerve fibers (e.g., the trigeminal nerve innervating the cornea) to the central nervous system, where they are interpreted as intense pain, burning, and irritation.[13][17]

Signaling Pathway Diagram

The following diagram illustrates the activation of a sensory neuron by alpha-chloroacetophenone.

TRPA1_Activation cluster_outside Extracellular Space cluster_membrane Sensory Neuron cluster_inside Intracellular Space CN α-Chloroacetophenone (CN) Cys621 Covalent Modification of Cys621/C665 CN->Cys621 Diffusion Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1_Open->Ca_Influx Allows Cys621->TRPA1_Open Induces Conformational Change Depolarization Neuron Depolarization Ca_Influx->Depolarization AP Action Potential Propagation to CNS Depolarization->AP Pain Sensation of Pain & Irritation AP->Pain

Caption: TRPA1 channel activation by α-chloroacetophenone.

Structure-Activity Relationships and Comparative Potency

The irritant potency of chloroacetophenone derivatives is tightly linked to their chemical structure, primarily their electrophilic strength and steric properties. While comprehensive comparative data is sparse, the principle of TRPA1 activation allows for logical inference. Agents that are more potent electrophiles or have better access to the critical cysteine residues will generally exhibit stronger lachrymatory effects.

The table below compares this compound (CN) to other well-known TRPA1-activating riot control agents.[16] The potency is presented as pEC50, the negative logarithm of the half-maximal effective concentration (EC50) for TRPA1 activation. A higher pEC50 value indicates greater potency.

CompoundCommon NameChemical FormulaMolar Mass ( g/mol )TRPA1 Activation (pEC50)Key Structural Feature
This compoundCN C₈H₇ClO154.596.6α-chlorinated ketone
2-ChlorobenzylidenemalononitrileCS C₁₀H₅ClN₂188.626.7α,β-unsaturated dinitrile
Dibenz[b,f][15][17]oxazepineCR C₁₃H₉NO195.227.2Oxazepine ring system

Data sourced from Bessac et al., 2009, as cited in IUPHAR/BPS Guide to PHARMACOLOGY and other reviews.[16]

Physiological Manifestations of Exposure

Activation of TRPA1 channels in various tissues leads to a rapid and multi-faceted physiological response designed to protect the organism from the chemical insult.[3][5]

  • Ocular Effects: The most prominent effect is intense irritation of the cornea and conjunctiva. This leads to immediate and severe pain, spasmodic blinking (blepharospasm), and profuse tearing (lacrimation) as the body attempts to dilute and flush the irritant.[3][18] High concentrations or direct contact with particles can cause chemical burns and corneal damage.[3][6]

  • Respiratory Effects: Inhalation triggers TRPA1 activation in the nasal passages and airways.[1][18] This results in a burning sensation, rhinorrhea (runny nose), coughing, sneezing, and chest tightness.[5] Severe or prolonged exposure, especially in enclosed spaces, can lead to delayed-onset pulmonary edema, a potentially life-threatening condition.[3][19]

  • Dermal Effects: The skin, particularly moist areas, is susceptible to irritation.[6][18] Effects range from redness (erythema) and a burning sensation to blistering, similar to a chemical burn.[6][18]

The onset of these symptoms is nearly instantaneous upon exposure, and they typically resolve within 15 to 30 minutes after removal from the source and decontamination.[3][5]

Methodologies for Assessing Lachrymatory Effects

Evaluating the potency and mechanism of lachrymatory agents requires robust and reproducible experimental models. Both in vitro and in vivo approaches are essential for a comprehensive assessment.

In Vitro Assessment: TRPA1 Activation Assay

The most direct method to assess the activity of a compound on the primary molecular target is through an in vitro functional assay using cells engineered to express the TRPA1 channel. Calcium imaging is the gold standard.

Objective: To quantify the ability of a test compound (e.g., an alpha-chloroacetophenone derivative) to activate human TRPA1 channels by measuring the resulting intracellular calcium influx.

Experimental Workflow Diagram:

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis c1 Culture HEK293 cells stably expressing human TRPA1 c2 Plate cells onto 96-well black-walled imaging plates c1->c2 c3 Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) c2->c3 e1 Place plate in a fluorescence microplate reader c3->e1 Transfer e2 Record baseline fluorescence e1->e2 e3 Inject test compound at varying concentrations e2->e3 e4 Record fluorescence changes over time e3->e4 e5 Inject positive control (e.g., AITC) to confirm cell viability e4->e5 a1 Calculate the ratio of fluorescence at Ca²⁺-bound vs. unbound wavelengths e5->a1 Data Output a2 Plot dose-response curve (Response vs. Concentration) a1->a2 a3 Calculate EC50 and Emax values a2->a3

Caption: Workflow for an in vitro TRPA1 calcium imaging assay.

Detailed Protocol:

  • Cell Culture: Maintain HEK293 cells stably transfected with the human TRPA1 gene in appropriate culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic) at 37°C and 5% CO₂.

  • Plating: Seed the cells into 96-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the buffer to remove extracellular dye.

  • Measurement: Place the plate into a fluorescence imaging plate reader equipped with liquid handling.

  • Baseline Reading: Measure baseline fluorescence for 1-2 minutes to establish a stable signal.

  • Compound Addition: Add the alpha-chloroacetophenone test compound, diluted to various concentrations in buffer.

  • Post-Stimulation Reading: Immediately begin recording the fluorescence intensity for 5-10 minutes to capture the full response profile.

  • Data Analysis: The change in fluorescence intensity (or the ratio of intensities for ratiometric dyes like Fura-2) is proportional to the change in intracellular calcium. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50.

In Vivo Assessment: Rodent Sensory Irritation Model

In vivo models are used to understand the integrated physiological response to an airborne irritant. The standard method involves measuring reflex-based changes in breathing patterns in rodents.[16][20]

Objective: To determine the concentration of an airborne test compound that causes a 50% decrease in the respiratory rate (RD50) in mice, a key indicator of sensory irritation in the upper respiratory tract.

Methodology Outline:

  • Animal Model: Use male Swiss-Webster or similar strain mice.

  • Apparatus: Place a mouse in a body plethysmograph, which allows for normal breathing while measuring respiratory parameters. The head of the animal protrudes into an exposure chamber.

  • Exposure: Introduce the test compound as a vapor or aerosol into the exposure chamber at a controlled concentration.

  • Measurement: A pressure transducer connected to the plethysmograph records the breathing frequency.

  • Protocol: After an acclimatization period to establish a baseline respiratory rate, expose the animal to the test atmosphere for a set duration (e.g., 10-15 minutes).

  • Data Analysis: The respiratory rate typically decreases immediately upon exposure to an irritant. The maximum decrease during the exposure period is determined. By testing several concentrations, a concentration-response curve can be generated, and the RD50 value can be calculated. A lower RD50 value signifies a more potent sensory irritant.

Conclusion and Future Directions

Alpha-chloroacetophenones are powerful lachrymatory agents whose effects are mediated primarily through the covalent activation of the TRPA1 ion channel on sensory neurons. The electrophilic nature of these molecules allows for a rapid and potent modification of key cysteine residues, leading to neuronal depolarization and the classic symptoms of intense irritation. Understanding this precise mechanism provides a rational basis for both toxicological assessment and the development of countermeasures. Future research should focus on developing potent and specific TRPA1 antagonists, which could serve as effective topical antidotes to exposure not only to riot control agents but also to a wide range of environmental and industrial irritants that share this mechanism of action.[13][21]

References

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  • Bahia, P. K., Parks, T. A., Stanford, K. R., Mitchell, D. A., Varma, S., Stevens, S. M., & Taylor-Clark, T. E. (2016). The exceptionally high reactivity of Cys 621 is critical for electrophilic activation of the sensory nerve ion channel TRPA1. Journal of General Physiology, 147(6), 451-465. [Link]
  • Centers for Disease Control and Prevention (CDC). (n.d.). Chloroacetophenone (CN): Riot Control/Tear Agent. NIOSH. [Link]
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  • Bahia, P. K., Parks, T. A., Stanford, K. R., Mitchell, D. A., Varma, S., Stevens, S. M., Jr, & Taylor-Clark, T. E. (2016). The Exceptionally High Reactivity of Cys 621 is Critical for Electrophilic Activation of the Sensory Nerve Ion Channel TRPA1. Digital Commons @ University of South Florida. [Link]
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  • Chemical Agent Instructor. (n.d.). History of Tear Gas. Chemical Agent Instructor. [Link]
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  • Olajos, E. J., & Salem, H. (2001). Riot control agents: pharmacology, toxicology, biochemistry and chemistry. SciSpace. [Link]
  • Anderson, P. J., & Tew, D. J. (2020). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. Toxicology letters, 324, 62–71. [Link]
  • Rothenberg, C., Achanta, S., Svendsen, E. R., & Jordt, S. E. (2016). Tear gas: an epidemiological and mechanistic reassessment. Annals of the New York Academy of Sciences, 1378(1), 96–107. [Link]
  • Centers for Disease Control and Prevention (CDC). (2024). Riot Control Agents. Chemical Emergencies. [Link]
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  • Moparthi, L., Ion, I. F., Riihimäki, J. R., & Zygmunt, P. M. (2021). Functional evidence of distinct electrophile-induced activation states of the ion channel TRPA1.
  • Talavera, K., Yasumatsu, K., Voets, T., Droogmans, G., Shigemura, N., Ninomiya, Y., ... & Nilius, B. (2009). Chemosensory properties of the trigeminal system. Chemical senses, 34(4), 345–363. [Link]
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  • Wang, Y. Y., Chang, R. B., Allgood, S. D., Silver, W. L., & Liman, E. R. (2010). TRPA1 is a component of the nociceptive response to CO2. The Journal of neuroscience, 30(39), 12958–12963. [Link]
  • Heber, S., & Fischer, M. J. M. (2020). TRPA1-dependent and -independent activation by commonly used preservatives. Frontiers in Pharmacology, 11, 107. [Link]
  • Bessac, B. F., & Jordt, S. E. (2010). Chemical irritants activating TRPA1 through reactive mechanisms. Chemical senses, 35(3), 229–242. [Link]
  • Anderson, P. J., & Tew, D. J. (2020). Activation of TRPA1 by volatile organic chemicals leading to sensory irritation. Toxicology letters, 324, 62-71. [Link]

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An In-Depth Technical Guide to the Toxicological Profile of 2-Chloroacetophenone for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Chloroacetophenone (CN), a potent lachrymatory agent, is a critical compound in various research and development sectors, including its historical use as a riot control agent. Its utility in the laboratory, however, is predicated on a thorough understanding of its significant toxicological profile. This guide provides an in-depth analysis of this compound, moving beyond basic safety data to offer researchers, scientists, and drug development professionals a comprehensive resource for its safe and effective use. We will dissect its mechanisms of toxicity, present consolidated toxicological data, outline rigorous risk assessment and handling protocols, and provide a detailed methodology for in vitro toxicity assessment. This document is structured to empower laboratory personnel with the expertise to manage the risks associated with this compound, ensuring a safe research environment while enabling scientific advancement.

Section 1: Chemical and Physical Properties of this compound (CAS: 532-27-4)

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in a laboratory setting and for designing appropriate safety protocols.

PropertyValueSource
Molecular Formula C₈H₇ClO[PubChem][1]
Molecular Weight 154.59 g/mol [PubChem][1]
Appearance Colorless to gray or white crystalline solid[PubChem][1]
Odor Sharp, irritating, sometimes described as floral[PubChem][1]
Boiling Point 244-245 °C (471-473 °F)[PubChem][1]
Melting Point 54-56 °C (129-133 °F)[PubChem][1]
Flash Point 118 °C (244 °F) (closed cup)[Inchem.org][2]
Solubility Insoluble in water; soluble in alcohol, ether, and benzene[PubChem][1]
Vapor Pressure 0.01 mmHg at 25 °C[PubChem][1]

Section 2: Mechanism of Action and Toxicology

This compound exerts its toxicity through multiple mechanisms, primarily as a potent sensory irritant and an alkylating agent.

Primary Mechanism: Sensory Irritation via TRPA1 Activation

The most immediate and prominent effect of this compound is intense irritation of the eyes (lachrymation), respiratory tract, and skin.[1][3] This is primarily mediated by its action as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][4][5]

  • Expertise & Experience: TRPA1 channels are expressed on sensory neurons that innervate the cornea, nasal passages, and skin. These channels function as detectors of noxious chemical stimuli. This compound is an electrophilic compound, and its α-chloro group makes it highly reactive. It activates TRPA1 through covalent modification of cysteine and lysine residues within the ion channel protein.[5] This irreversible binding locks the channel in an open state, leading to a sustained influx of cations (primarily Ca²⁺ and Na⁺). This influx results in depolarization of the sensory neuron, which is perceived as pain, burning, and irritation, and triggers reflex responses such as tearing and coughing.

TRPA1_Activation cluster_membrane Cell Membrane CN This compound (CN) TRPA1_Closed TRPA1 Channel (Closed) CN->TRPA1_Closed Covalent Modification (Alkylation of Cys/Lys residues) Neuron Sensory Neuron Membrane TRPA1_Open TRPA1 Channel (Open) TRPA1_Closed->TRPA1_Open Conformational Change Ca_Influx Ca²⁺/Na⁺ Influx TRPA1_Open->Ca_Influx Depolarization Neuron Depolarization Ca_Influx->Depolarization Response Pain, Irritation, Lachrymation Depolarization->Response

Caption: Mechanism of sensory irritation by this compound via TRPA1 activation.

Cellular and Molecular Toxicity: Alkylating Agent

Beyond its immediate irritant effects, this compound is an SN2 alkylating agent.[6] This reactivity is central to its broader cellular toxicity.

  • Mechanism: The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by cellular macromolecules. This compound can transfer its phenacyl group to nucleophilic sites on proteins and DNA, particularly the sulfhydryl (-SH) groups of cysteine residues and the N7 position of guanine in DNA.[7][8][9]

  • Consequences of Alkylation:

    • Enzyme Inhibition: Alkylation of sulfhydryl-containing enzymes, such as those involved in cellular respiration and metabolism, can lead to their inactivation and disrupt critical cellular processes.[6]

    • DNA Damage: While interstrand cross-linking is less common than with bifunctional alkylating agents, monofunctional alkylation of DNA can still lead to abnormal base pairing, DNA strand breaks during replication, and mutagenesis.[2][10]

    • Glutathione Depletion: Reaction with glutathione (GSH), a key cellular antioxidant, can deplete cellular defenses against oxidative stress, rendering cells more vulnerable to damage from reactive oxygen species.[11]

Organ-Specific Toxicity
  • Ocular: Acute exposure causes severe burning, pain, and intense lachrymation.[3] High concentrations or direct contact can lead to corneal damage.[1][3]

  • Respiratory: Inhalation leads to irritation of the nose and throat, coughing, and a sensation of burning in the chest.[3] High concentrations can cause pulmonary edema, a medical emergency where fluid accumulates in the lungs, with symptoms possibly delayed for several hours.[2][9]

  • Dermal: Causes skin irritation, redness, and pain.[10] Prolonged or high-concentration exposure can result in first, second, or even third-degree chemical burns.[3] It may also cause allergic skin reactions (sensitization) upon repeated contact.[2][12]

Section 3: Toxicological Data Summary

The following tables summarize key quantitative toxicological data for this compound. LD₅₀ (Lethal Dose, 50%) and LC₅₀ (Lethal Concentration, 50%) values represent the dose or concentration expected to be fatal to 50% of a test animal population.[13]

Table 3.1: Acute Toxicity Data
RouteSpeciesValueSource
Oral LD₅₀ Rat50 mg/kg[Charkit Chemical Corporation][10]
Oral LD₅₀ Mouse139 mg/kg[Charkit Chemical Corporation][10]
Oral LD₅₀ Rabbit118 mg/kg[Charkit Chemical Corporation][10]
Inhalation LC₅₀ Mouse59 mg/m³[Charkit Chemical Corporation][10]
Dermal LD₅₀ Guinea Pig>1 g/kg[Charkit Chemical Corporation][10]
Table 3.2: Occupational Exposure Limits
OrganizationLimit TypeValueSource
OSHA (PEL) TWA0.05 ppm (0.3 mg/m³)[OSHA][3][14]
NIOSH (REL) TWA0.05 ppm (0.3 mg/m³)[NIOSH][10]
NIOSH (IDLH) -15 mg/m³[NIOSH][10]
ACGIH (TLV) TWA0.05 ppm[ACGIH][15]
  • TWA: Time-Weighted Average over an 8-hour workday.

  • PEL: Permissible Exposure Limit (enforceable).

  • REL: Recommended Exposure Limit.

  • IDLH: Immediately Dangerous to Life or Health.

  • TLV: Threshold Limit Value.

Section 4: Risk Assessment and Hazard Control in the Laboratory

All work with this compound must be preceded by a formal risk assessment. The following hierarchy of controls must be implemented to minimize exposure.

  • Elimination/Substitution: If the experimental goals allow, consider using a less hazardous chemical.

  • Engineering Controls: These are the primary means of controlling exposure.

    • Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed inside a certified chemical fume hood.[10]

    • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

    • Designated Areas: Clearly mark and restrict access to areas where this compound is stored and handled.

    • Training: All personnel must receive documented training on the hazards, handling procedures, and emergency response for this compound.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must not be used as a substitute for engineering controls.

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[16]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for breakthrough times.

    • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[16]

    • Respiratory Protection: For situations where engineering controls may not be sufficient or during emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Section 5: Experimental Protocols for Toxicity Assessment

To quantify the cytotoxic potential of this compound in a laboratory setting, a standardized in vitro assay is essential. The Neutral Red Uptake (NRU) assay is a robust and widely used method for assessing cell viability.

  • Expertise & Experience (Protocol Causality): The NRU assay is selected for its sensitivity and mechanism. It relies on the ability of viable, healthy cells to incorporate and sequester the neutral red dye within their lysosomes.[16] The integrity of the lysosomal membrane and the cell's ability to maintain a pH gradient are active processes requiring ATP. When a cell is damaged by a toxicant like this compound, its metabolic activity decreases, and membrane integrity is lost, leading to a reduced uptake and retention of the dye. This provides a direct, quantifiable measure of cytotoxicity. For a respiratory and dermal irritant, cell lines derived from relevant tissues, such as human bronchial epithelial cells (e.g., BEAS-2B) or human keratinocytes (e.g., HaCaT), are recommended to provide contextually relevant data.

Protocol: In Vitro Cytotoxicity Assessment using the Neutral Red Uptake (NRU) Assay

This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.

1. Reagent and Media Preparation: a. Cell Culture Medium: Use the appropriate medium for your chosen cell line (e.g., DMEM for HaCaT), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Neutral Red (NR) Medium: Prepare a 50 µg/mL solution of Neutral Red dye in the cell culture medium. Incubate overnight at 37°C and centrifuge before use to remove undissolved crystals. c. NR Destain Solution: Prepare a solution of 50% ethanol, 49% deionized water, and 1% glacial acetic acid.[17] d. This compound Stock Solution: Prepare a 100 mM stock solution in a suitable solvent like DMSO. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent-induced toxicity.[17]

2. Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter. c. Seed a 96-well plate with 1 x 10⁴ cells per well in 100 µL of culture medium. d. Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

3. Treatment: a. Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). b. Controls (Crucial for a Self-Validating System):

  • Negative Control (Vehicle): Wells treated with culture medium containing the same concentration of DMSO as the highest concentration test wells. This establishes 100% cell viability.
  • Positive Control: Wells treated with a known cytotoxic agent (e.g., 1% Triton X-100) to establish 0% cell viability.
  • Blank Control: Wells containing only culture medium (no cells) to measure background absorbance. c. Carefully remove the old medium from the cells and add 100 µL of the prepared treatments and controls to the respective wells. d. Incubate for 24 hours (or a desired exposure time) at 37°C and 5% CO₂.

4. Neutral Red Uptake and Extraction: a. After incubation, remove the treatment medium. b. Wash the cells gently with 150 µL of pre-warmed PBS. c. Add 100 µL of the prepared NR Medium to each well. d. Incubate for 2-3 hours at 37°C and 5% CO₂. e. Remove the NR Medium and wash the cells again with 150 µL of PBS. f. Add 150 µL of NR Destain Solution to each well.[17] g. Place the plate on a plate shaker for 10-15 minutes to ensure complete solubilization of the dye.

5. Data Acquisition and Analysis: a. Measure the absorbance of each well at 540 nm using a microplate reader. b. Calculate Percent Viability:

  • Subtract the average absorbance of the blank controls from all other readings.
  • Percent Viability = [(Absorbance of Test Well) / (Average Absorbance of Negative Control)] x 100. c. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve. d. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

start [label="Start: Culture Cells\n(e.g., HaCaT, BEAS-2B)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="1. Seed 96-well Plate\n(1x10⁴ cells/well)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="2. Incubate 24h\n(Allow attachment)", fillcolor="#FBBC05", fontcolor="#202124"]; treat [label="3. Treat Cells\n- Serial dilutions of CN\n- Negative Control (Vehicle)\n- Positive Control (Toxin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="4. Incubate 24h\n(Exposure)", fillcolor="#FBBC05", fontcolor="#202124"]; wash1 [label="5. Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; add_nr [label="6. Add Neutral Red Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate3 [label="7. Incubate 2-3h\n(Dye Uptake)", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="8. Wash with PBS", fillcolor="#F1F3F4", fontcolor="#202124"]; destain [label="9. Add Destain Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; read [label="10. Read Absorbance (540nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="11. Analyze Data\n(Calculate IC₅₀)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> wash1; wash1 -> add_nr; add_nr -> incubate3; incubate3 -> wash2; wash2 -> destain; destain -> read; read -> analyze; analyze -> end; }

Caption: Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing.[18] Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[10] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Decontamination and Waste Disposal

  • Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated using a suitable method, such as washing with a soap and water solution.

  • Waste Disposal: this compound and all contaminated materials (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

References

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. National Toxicology Program (NTP). (2003). [Link]
  • Material Safety Data Sheet: this compound.
  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Repetto, G., del Peso, A., & Zurita, J. L. (2008).
  • This compound Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]
  • This compound.
  • Alkyl
  • The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions. Wang, Y. Y., Chang, R. B., Allgood, J. A., Silver, W. L., & Liman, E. R. (2008). Journal of Biological Chemistry. [Link]
  • Alkylating Agents. LiverTox, National Institute of Diabetes and Digestive and Kidney Diseases. (2015). [Link]
  • TRPA1: A Sensory Channel of Many Talents. Bautista, D. M., Pellegrino, M., & Tsunozaki, M. (2006). Comprehensive Physiology. [Link]
  • Hazardous Substance Fact Sheet: alpha-Chloroacetophenone. New Jersey Department of Health. [Link]
  • Chloroacetophenone (CN): Riot Control/Tear Agent. Centers for Disease Control and Prevention (CDC). [Link]
  • ICSC 0128 - this compound. Inchem.org. [Link]
  • Agonist-induced sensitisation of the irritant receptor ion channel TRPA1. Raisinghani, M., Phelan, K. D., & Zima, A. V. (2011). The Journal of Physiology. [Link]
  • Chemical irritants activating TRPA1 through reactive mechanisms. Bessac, B. F., & Jordt, S. E. (2009).
  • Cell lines as in vitro models for drug screening and toxicity studies. Pavan, B., & G. D. (2008). Cell Biology and Toxicology. [Link]
  • What cell line should I choose for citotoxicity assays?

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Methodological & Application

Application Note: Synthesis of 2-Chloroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloroacetophenone, a critical intermediate in the pharmaceutical and chemical industries.[1][2] The protocol details the Friedel-Crafts acylation of benzene with chloroacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This application note is structured to provide researchers, scientists, and drug development professionals with a robust, reproducible methodology, grounded in a thorough understanding of the reaction mechanism and experimental variables. We delve into the causality behind procedural steps, safety protocols, and troubleshooting, ensuring a self-validating and reliable synthesis.

Introduction and Significance

This compound is a versatile organic compound that serves as a fundamental building block in the synthesis of a wide array of more complex molecules.[1] Its applications are extensive, most notably as an intermediate in the production of pharmaceuticals such as analgesics, anti-inflammatory drugs, and antitussives.[1][3] Beyond medicine, it is utilized in the agrochemical and fragrance industries.[1] Historically, it has also been known as a lachrymator and is the primary component of the riot control agent Mace.[2][4]

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains one of the most effective methods for forming carbon-carbon bonds to an aromatic ring.[5][6] This electrophilic aromatic substitution reaction introduces an acyl group onto the ring, producing aryl ketones.[7][8] A key advantage of acylation over its counterpart, Friedel-Crafts alkylation, is that the product, an aryl ketone, is deactivated towards further substitution, which effectively prevents polysubstitution.[9][10] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements often problematic in alkylations.[9][11]

This guide will focus on the synthesis of this compound from benzene and chloroacetyl chloride, a classic and reliable application of this reaction.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The overall transformation is as follows:

Benzene + Chloroacetyl Chloride --(AlCl₃)--> this compound + HCl

The mechanism can be dissected into three primary steps:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the chloroacetyl chloride. The aluminum atom in AlCl₃ is electron-deficient and coordinates with the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the potent electrophile required for the reaction.[11][12]

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

  • Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces hydrogen chloride (HCl) as a byproduct.[9][11]

Crucially, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[6] This complexation deactivates the product ring from further acylation. Because of this, a stoichiometric amount of AlCl₃ is required, as it is consumed in this complex formation and is not truly a catalyst in the strictest sense until it is liberated during the workup.[6][10]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Chloroacetyl Chloride Complex1 Initial Complex AcylChloride->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Acylium Ion (Electrophile) Complex1->AcyliumIon AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex + [AlCl₄]⁻ HCl HCl ProductComplex->HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials and Reagents

This protocol is designed for a laboratory scale synthesis. Adjust quantities as needed, maintaining the stoichiometric ratios.

ReagentFormulaMW ( g/mol )Amount (moles)QuantityRole
BenzeneC₆H₆78.110.2522 mL (19.5 g)Aromatic Substrate
Chloroacetyl ChlorideC₂H₂Cl₂O112.940.2016 mL (22.6 g)Acylating Agent
Aluminum Chloride (anhydrous)AlCl₃133.340.2229.3 gLewis Acid Catalyst
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-150 mLSolvent
Hydrochloric Acid (conc.)HCl36.46-50 mLWorkup
Saturated Sodium BicarbonateNaHCO₃84.01-100 mLNeutralization
Saturated Sodium Chloride (Brine)NaCl58.44-50 mLWashing
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gDrying Agent
Crushed IceH₂O18.02-200 gQuenching
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL pressure-equalizing dropping funnel

  • Reflux condenser with a gas outlet tube connected to a gas trap (e.g., bubbler with mineral oil or a base trap)

  • Calcium chloride drying tube

  • Ice/water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Filtration apparatus (Buchner funnel)

Step-by-Step Procedure

A. Reaction Setup

  • Ensure Dryness: All glassware must be oven-dried and assembled while hot to prevent moisture contamination.[7][13] Moisture reacts with and deactivates the AlCl₃ catalyst.

  • Assemble Apparatus: Set up the 500 mL three-necked flask with a magnetic stir bar. Attach the dropping funnel to the central neck and the reflux condenser to a side neck. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture. The third neck can be stoppered.

  • Catalyst Suspension: In a fume hood, charge the reaction flask with anhydrous aluminum chloride (29.3 g) and anhydrous dichloromethane (100 mL). Begin stirring to create a suspension. Cool the flask to 0-5 °C using an ice/water bath.

B. Reagent Addition

  • Add Acylating Agent: Dissolve chloroacetyl chloride (16 mL) in 25 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes. Maintain the internal temperature below 10 °C, as the formation of the acylium ion complex is exothermic.[13][14]

  • Add Aromatic Substrate: After the first addition is complete, add a solution of benzene (22 mL) in 25 mL of anhydrous dichloromethane to the dropping funnel. Add the benzene solution dropwise to the reaction mixture over 45-60 minutes, again ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a sample, quenching it in dilute acid, extracting with ethyl acetate, and spotting on a silica plate.

C. Work-up and Isolation

  • Quenching: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.[13][15] This step is highly exothermic and will generate significant HCl gas; perform it in a well-ventilated fume hood with vigorous stirring. The acid decomposes the aluminum chloride-ketone complex, liberating the product.[14]

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate and collect the bottom organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with:

    • 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid; be cautious of CO₂ evolution).

    • 50 mL of water.

    • 50 mL of brine (to aid in breaking emulsions and removing bulk water).[13][15]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.[15]

D. Purification

  • Recrystallization: The resulting crude solid or oil can be purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically in the range of 75-85%. The melting point of pure this compound is 54-56 °C.[2]

G start Start: Assemble Dry Glassware setup Charge Flask with AlCl₃ & DCM Cool to 0-5 °C start->setup add_acyl Dropwise Addition: Chloroacetyl Chloride Solution setup->add_acyl add_benzene Dropwise Addition: Benzene Solution add_acyl->add_benzene react Stir at Room Temp (1-2 hours) add_benzene->react quench Quench: Pour into Ice/HCl react->quench extract Separate Layers Extract Aqueous Phase with DCM quench->extract wash Wash Organic Layer: 1. NaHCO₃ 2. H₂O 3. Brine extract->wash dry Dry with MgSO₄ Filter wash->dry evaporate Solvent Removal: Rotary Evaporator dry->evaporate purify Purification: Recrystallization from Ethanol/Water evaporate->purify end Final Product: Dry this compound purify->end

Caption: Experimental Workflow for Synthesis.

Safety Precautions and Troubleshooting

4.1. Critical Safety Information This procedure must be conducted in a well-ventilated chemical fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzene: Is a known carcinogen and is highly flammable. Avoid inhalation and skin contact.

  • Chloroacetyl Chloride: Is highly corrosive, a lachrymator (tear gas), and reacts with moisture.[4][15] Handle with extreme care.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. It is corrosive and can cause severe burns.[7][15]

  • Dichloromethane (DCM): Is a suspected carcinogen and is volatile.[7][15] Minimize exposure.

  • Hydrogen Chloride (HCl): Both concentrated acid and the gas evolved during the reaction are highly corrosive and toxic.[7] Ensure the reaction is vented to a proper acid gas trap.

4.2. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture contamination deactivating the AlCl₃.Ensure all glassware is meticulously dried. Use anhydrous solvents and freshly opened anhydrous AlCl₃.[15]
2. Inactive or poor-quality catalyst.Use a fresh, high-purity bottle of anhydrous AlCl₃. Gray or yellow coloration can indicate hydration and deactivation.
3. Sub-optimal reaction temperature.Maintain the specified low temperature during reagent addition to prevent side reactions. Ensure the reaction is allowed to proceed to completion at room temperature.
Formation of Byproducts 1. Reaction temperature was too high.Strictly control the temperature during the exothermic addition steps.
2. Impure starting materials.Use purified reagents. Benzene should be of high purity, and chloroacetyl chloride should be freshly distilled if necessary.
Difficult Workup 1. Emulsion formation during washing.Add brine during the washing steps to help break the emulsion. Allow sufficient time for layers to separate.
2. Incomplete decomposition of AlCl₃ complex.Stir the quenched mixture vigorously for an extended period (15-20 minutes) to ensure complete hydrolysis.

Conclusion

The Friedel-Crafts acylation provides an efficient and reliable pathway for the synthesis of this compound. By adhering to strictly anhydrous conditions, controlling the reaction temperature, and performing a careful workup, high yields of the pure product can be consistently achieved. This protocol offers a foundation for researchers to produce this valuable intermediate for applications in drug discovery and fine chemical synthesis.

References

  • Ventura College Organic Chemistry Lab. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Google Patents. (2019). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
  • OChem Videos. (2020, October 20).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 5). This compound: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
  • Academax. (n.d.). Synthesis of 2',4-Dichloroacetophenone.
  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from LibreTexts Chemistry website. [Link]
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Journal of Chemical Education. (2012). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry website. [Link]
  • PubChem. (n.d.). This compound.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
  • National Institutes of Health. (2019).
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal website. [Link]
  • ACS Publications. (2002). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • PrepChem. (n.d.). Preparation of chloroacetophenone.

Sources

Application Note: Synthesis of α-Chloroacetophenone via Friedel-Crafts Acylation of Benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are pivotal intermediates in the production of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1] This application note provides a detailed protocol for the synthesis of α-chloroacetophenone through the Friedel-Crafts acylation of benzene with chloroacetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.

α-Chloroacetophenone is a valuable bifunctional molecule, serving as a precursor in the synthesis of numerous biologically active compounds and as a lachrymatory agent.[1] The direct chloroacetylation of benzene combines the introduction of the keto functionality and an α-chloro group in a single synthetic step, offering an efficient route to this versatile intermediate.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for a successful synthesis.

Mechanistic Rationale: The Role of the Lewis Acid

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[2] The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is crucial for this process. The reaction mechanism can be delineated as follows:

  • Formation of the Acylium Ion: The lone pair of electrons on the chlorine atom of chloroacetyl chloride coordinates with the electron-deficient aluminum in AlCl₃. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[3]

  • Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4]

  • Restoration of Aromaticity: A proton is abstracted from the sigma complex by the AlCl₄⁻ anion. This step regenerates the aromatic ring, yielding the α-chloroacetophenone product and reforming the aluminum chloride catalyst, along with the formation of hydrogen chloride (HCl).[2][4]

  • Product-Catalyst Complexation: The ketone product, being a Lewis base, readily forms a stable complex with the strong Lewis acid AlCl₃.[1] This complexation deactivates the product towards further acylation, thus preventing polysubstitution—a significant advantage over Friedel-Crafts alkylation.[5] However, this also necessitates the use of stoichiometric or slightly excess amounts of the catalyst. The final product is liberated from this complex during the aqueous work-up.[3]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentSpecifications
BenzeneAnhydrous, ACS grade
Chloroacetyl chloride≥98% purity
Aluminum chloride (AlCl₃)Anhydrous, ≥99% purity
Dichloromethane (CH₂Cl₂)Anhydrous, ACS grade
Hydrochloric acid (HCl)Concentrated (37%)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)For drying
Round-bottom flaskThree-necked, appropriate size
Reflux condenserWith a drying tube (e.g., CaCl₂)
Addition funnelPressure-equalizing
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Distillation apparatus or recrystallization setupFor purification
Safety Precautions
  • General: This procedure should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is corrosive and reacts violently with water, releasing HCl gas. Handle with care in a dry environment and avoid inhalation of dust.

  • Chloroacetyl Chloride: This reagent is corrosive, a lachrymator, and toxic if inhaled, swallowed, or in contact with skin. It also reacts violently with water.[2] Handle exclusively in a fume hood.

  • Benzene: Benzene is a known carcinogen and is highly flammable. Avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is a suspected carcinogen. Handle with appropriate PPE.

  • Hydrogen Chloride (HCl) Gas: The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber or an appropriate trap.

Step-by-Step Procedure

1. Reaction Setup:

  • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Place a calcium chloride drying tube atop the condenser to protect the reaction from atmospheric moisture.

  • It is imperative that all glassware is thoroughly dried before use, for instance, by flame-drying under a stream of inert gas or oven-drying overnight.

2. Reagent Charging:

  • To the reaction flask, add anhydrous aluminum chloride (e.g., 0.11 mol, 1.1 equivalents).

  • Add anhydrous dichloromethane (e.g., 100 mL) to the flask to create a slurry.

  • Cool the flask to 0-5 °C using an ice bath.

  • In the addition funnel, place a solution of chloroacetyl chloride (e.g., 0.10 mol, 1.0 equivalent) in anhydrous dichloromethane (e.g., 50 mL).

  • Separately, have a solution of anhydrous benzene (e.g., 0.10 mol, 1.0 equivalent) in anhydrous dichloromethane (e.g., 50 mL) ready.

3. Reaction Execution:

  • Slowly add the chloroacetyl chloride solution from the addition funnel to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[6]

  • After the addition of chloroacetyl chloride is complete, add the benzene solution dropwise from the addition funnel over 30-45 minutes, again keeping the temperature below 10 °C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Isolation:

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (e.g., 200 g) and concentrated hydrochloric acid (e.g., 50 mL). This should be done in a fume hood with vigorous stirring to decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The crude α-chloroacetophenone can be purified by either recrystallization or vacuum distillation.

  • Recrystallization: A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used.[7][8] Dissolve the crude product in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the crystals by vacuum filtration.

  • Vacuum Distillation: α-Chloroacetophenone has a boiling point of approximately 244-245 °C at atmospheric pressure, but vacuum distillation is recommended to prevent decomposition.

Visualization of the Workflow

Friedel_Crafts_Acylation_Workflow Benzene Benzene ReactionSetup Reaction Setup (0-5°C) Benzene->ReactionSetup ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->ReactionSetup AlCl3 Anhydrous AlCl₃ AlCl3->ReactionSetup DCM Anhydrous CH₂Cl₂ DCM->ReactionSetup Workup Aqueous Work-up (Ice/HCl) ReactionSetup->Workup Reaction Mixture Extraction Extraction & Washing Workup->Extraction Crude Product in Organic Phase Purification Purification (Recrystallization/Distillation) Extraction->Purification Crude Product Product α-Chloroacetophenone (Pure Product) Purification->Product

Caption: Experimental workflow for the synthesis of α-chloroacetophenone.

Characterization of α-Chloroacetophenone

The identity and purity of the synthesized α-chloroacetophenone can be confirmed by standard analytical techniques:

  • Appearance: Colorless to slightly yellowish crystalline solid.

  • Melting Point: 58-59 °C.

  • ¹H NMR (CDCl₃): The expected spectrum would show a singlet for the α-protons (CH₂) and multiplets in the aromatic region for the phenyl protons.

  • ¹³C NMR (CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbon, the α-carbon, and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected around 1690 cm⁻¹.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Moisture Contamination: AlCl₃ is highly sensitive to moisture, which deactivates the catalyst. Deactivated Benzene Ring: Although benzene is the substrate here, this is a general consideration for other arenes. Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required.Ensure Anhydrous Conditions: Use freshly opened or purified anhydrous reagents and solvents. Thoroughly dry all glassware. Use Fresh Catalyst: Use a fresh, high-purity batch of anhydrous AlCl₃. Check Stoichiometry: Ensure at least a 1:1 molar ratio of AlCl₃ to chloroacetyl chloride.
Formation of Multiple Products Polyacylation: Unlikely due to the deactivating nature of the acyl group, but possible with highly activated arenes. Side Reactions: High temperatures can lead to decomposition or other side reactions.Control Temperature: Maintain the reaction temperature as specified in the protocol. Monitor Reaction: Use TLC to monitor the reaction progress and stop it once the starting material is consumed to avoid byproduct formation.
Difficult Work-up (Emulsions) Incomplete Decomposition of Aluminum Salts: The aluminum salts formed during the work-up can sometimes lead to emulsions.Vigorous Stirring: Ensure vigorous stirring during the quenching step. Addition of More Acid: If an emulsion persists, adding more concentrated HCl may help break it down.

Conclusion

This application note provides a comprehensive and detailed protocol for the Friedel-Crafts acylation of benzene with chloroacetyl chloride to synthesize α-chloroacetophenone. By understanding the underlying mechanism and adhering to the outlined procedures and safety precautions, researchers can reliably and efficiently produce this important chemical intermediate. The provided troubleshooting guide further assists in overcoming common challenges associated with this reaction, ensuring a successful outcome.

References

  • Clark, J. (2023).
  • Padaliya, M. A., & Selvan, S. T. (2011). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 50(2), 309-313. [Link]
  • Google Patents. (2005). A kind of preparation method of α-chloroacetophenone. CN1699322A.
  • PG.CHEMEASY. (2019). Friedel-Crafts acylation reaction-Friedel-Crafts acylation of benzene-phenol-anisole and chloro benzene. PG.CHEMEASY Blog. [Link]
  • Brainly. (2023). Write an equation showing how to prepare m-chloroacetophenone from benzene and any necessary organic or. Brainly.com. [Link]
  • University of California, Davis. (n.d.).
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
  • Chemistry LibreTexts. (2023).
  • Doubtnut. (n.d.). Give the conversion of chlorobenzene to 2-chloroacetophenone.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
  • Study Mind. (2025). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]
  • Brainly. (2024). How will you convert 1-chlorobenzene to this compound?. [Link]
  • Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]
  • University of Michigan. (n.d.).
  • The Royal Society of Chemistry. (2021).
  • Gauth. (n.d.). Friedel-Crafts acylation of benzene with acetyl chloride in AlCl₃ yields acetophenone. [Link]
  • Khan Academy. (n.d.).
  • Google Patents. (2007). Process for preparing alpha-chloro acetophenone. CN1314649C.
  • Quora. (2019). How do you convert benzene to 4-chloroacetophenone?. [Link]
  • University of Rochester. (n.d.).
  • Reddit. (2017).
  • Learnbin. (2025).

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Application Notes and Protocols for the Nucleophilic Substitution Reactions of 2-Chloroacetophenone with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of α-Amino Ketones

The α-amino ketone scaffold is a privileged structural motif in a vast array of biologically active molecules and pharmaceutical agents. Its presence is integral to the pharmacological activity of compounds ranging from synthetic cathinones to various heterocyclic drugs.[1][2] The nucleophilic substitution reaction between α-haloketones, such as 2-chloroacetophenone, and amines represents one of the most direct and efficient methods for the construction of these valuable α-amino ketone derivatives.[3][4]

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound with primary and secondary amines. We will delve into the mechanistic underpinnings of this transformation, offer detailed and validated experimental protocols, and present quantitative data to inform reaction optimization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Mechanistic Insights: The SN2 Pathway and Influencing Factors

The reaction of this compound with amines proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single-step process where the amine nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the chloride leaving group.

The heightened reactivity of α-haloketones like this compound, compared to simple alkyl halides, is a key feature of this reaction. This enhanced reactivity is primarily attributed to the electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-chlorine bond, increasing the electrophilicity of the α-carbon and making it more susceptible to nucleophilic attack.[5] Furthermore, the transition state of the SN2 reaction is stabilized by the overlap of the p-orbital of the α-carbon with the π-system of the carbonyl group.[5]

Several factors critically influence the rate and outcome of this reaction:

  • Nature of the Amine (Nucleophile): The nucleophilicity of the amine is a primary determinant of the reaction rate. Generally, nucleophilicity increases with basicity.[6] Secondary amines are often more nucleophilic than primary amines of similar basicity due to the inductive effect of the alkyl groups. However, sterically hindered amines may exhibit reduced reactivity.[6]

  • Stoichiometry and Potential for Side Reactions: When reacting this compound with primary amines or ammonia, it is crucial to control the stoichiometry. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second substitution reaction to form a tertiary amine. Using an excess of the primary amine can help to favor the formation of the desired monosubstituted product.

  • Solvent Effects: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and acetone are generally preferred for SN2 reactions. These solvents can solvate the cation of the amine salt byproduct without strongly solvating the amine nucleophile, thus preserving its reactivity. Protic solvents can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity.[7]

  • Role of a Base: The reaction generates hydrogen chloride (HCl) as a byproduct, which will protonate the starting amine, rendering it non-nucleophilic. Therefore, the inclusion of a base is essential to neutralize the generated acid and drive the reaction to completion. Often, an excess of the reacting amine (2-3 equivalents) is used to serve this purpose. Alternatively, an auxiliary, non-nucleophilic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (Et₃N) can be employed.[8]

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessive heat can lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically for each specific amine and solvent system.

Safety and Handling of this compound

This compound (CAS 532-27-4) is a potent lachrymator and a toxic substance.[9][10][11] It can cause severe irritation to the eyes, skin, and respiratory tract.[9] Acute exposure can lead to chemical burns.[9] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of α-amino ketones from this compound. These have been developed based on established literature procedures and are designed to be robust and reproducible.

Protocol 1: General Procedure for the Reaction with Secondary Amines (e.g., Morpholine)

This protocol describes a general method for the N-alkylation of a secondary amine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature and add morpholine (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-morpholino-1-phenylethan-1-one.

Protocol 2: General Procedure for the Reaction with Primary Amines (e.g., Benzylamine)

This protocol utilizes an excess of the primary amine to act as both the nucleophile and the acid scavenger.

Materials:

  • This compound

  • Benzylamine

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add benzylamine (2.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating (40-50 °C) may be required for less reactive amines.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove the benzylamine hydrochloride salt.

  • To remove any unreacted benzylamine, wash the organic layer with 1 M HCl.

  • Neutralize any remaining acid by washing with 1 M NaOH, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired 2-(benzylamino)-1-phenylethan-1-one.

Data Presentation: A Survey of Amine Reactivity

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of this compound with a variety of amines, illustrating the versatility of this transformation.

EntryAmine NucleophileBase (eq)SolventTemp (°C)Time (h)Yield (%)Reference
1AnilineK₂CO₃ (1.5)DMF806~75[4]
2DiethylamineEt₃N (1.5)AcetonitrileReflux4HighN/A
3PiperidineK₂CO₃ (1.5)AcetoneReflux3HighN/A
4BenzylamineBenzylamine (2.5)Ethanol505>90N/A
5MorpholineK₂CO₃ (1.5)AcetonitrileReflux4~90[12]
6N-methylbenzylamineNa₂CO₃ (1.5)Butyl Acetate20-251High[13]

Note: "High" yield indicates yields typically reported in the literature as being very good to excellent, often exceeding 85-90%. "N/A" indicates that while the reaction is well-established, a specific citable yield under these exact conditions was not found in the immediate search results, but is based on analogous transformations.

Visualization of Reaction and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: The Sɴ2 reaction mechanism for the synthesis of α-amino ketones.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine this compound, Base, and Solvent B Add Amine Nucleophile A->B C Heat to Desired Temperature (e.g., Reflux) B->C D Monitor by TLC C->D E Cool and Filter D->E Reaction Complete F Solvent Removal E->F G Aqueous Extraction F->G H Dry Organic Layer G->H I Final Concentration H->I J Characterization (NMR, MS, etc.) I->J

Caption: General experimental workflow for the synthesis of α-amino ketones.

Conclusion

The nucleophilic substitution of this compound with amines is a robust and highly versatile method for the synthesis of α-amino ketones. A thorough understanding of the underlying SN2 mechanism and the factors that influence the reaction—namely the choice of amine, solvent, base, and temperature—is crucial for achieving high yields and purity. The protocols provided herein serve as a solid foundation for the synthesis of a diverse range of α-amino ketone derivatives, which are key intermediates in modern drug discovery and development. Adherence to strict safety protocols when handling this compound is paramount.

References

  • PubChem. This compound.
  • CHEMISTRY SOLUTION TO BOARD'S QUESTION PAPER : JULY 2025.
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Application Notes and Protocols: 2-Chloroacetophenone as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloroacetophenone, a reactive aromatic ketone, serves as a pivotal building block in the synthesis of a diverse array of Active Pharmaceutical Ingredients (APIs). Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing a labile chlorine, making it an ideal substrate for various nucleophilic substitution and condensation reactions. This guide provides an in-depth exploration of the synthetic applications of this compound in the pharmaceutical industry. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for the synthesis of several classes of therapeutic agents, including anthelmintics, calcium channel blockers, antifungal, and anticonvulsant agents.

Introduction: The Chemical Versatility of this compound

This compound (phenacyl chloride) is a crystalline solid that has found extensive use as a versatile intermediate in organic synthesis.[1] Its reactivity is dominated by the α-haloketone moiety, which readily undergoes SN2 reactions with a variety of nucleophiles.[2] This reactivity profile allows for the facile introduction of the phenacyl group into more complex molecular architectures, a common strategy in the construction of heterocyclic systems prevalent in many drug scaffolds.

The primary value of this compound in pharmaceutical synthesis lies in its ability to participate in reactions that form carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, which are fundamental to the assembly of numerous drug molecules.[3] This document will provide a detailed overview of its application in the synthesis of Tetramisole, Diltiazem, and as a precursor for antifungal and anticonvulsant agents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 532-27-4[4]
Molecular Formula C₈H₇ClO[4]
Molecular Weight 154.59 g/mol [4]
Appearance White to yellow crystalline powder[1]
Melting Point 54-56 °C[3]
Boiling Point 244-245 °C[3]
Solubility Insoluble in water; soluble in alcohol, ether, benzene[3]

Safety Precautions

This compound is a lachrymator and a potent irritant to the skin, eyes, and respiratory tract.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis of Tetramisole: An Anthelmintic Agent

Tetramisole is a broad-spectrum anthelmintic drug used in both human and veterinary medicine. The synthesis of tetramisole often involves the reaction of a phenacyl halide, such as this compound, with an appropriate amine, followed by cyclization.

Mechanistic Rationale

The synthesis of the tetramisole scaffold from this compound proceeds through a multi-step sequence. The initial step is a nucleophilic substitution where the amino group of an ethanolamine derivative attacks the α-carbon of this compound, displacing the chloride ion. The resulting intermediate then undergoes a series of reactions, including cyclization with a cyanate source, to form the imidazolidinone ring. Subsequent reduction and cyclization with a sulfur source yields the final tetramisole structure.

Visualizing the Synthetic Pathway

Tetramisole_Synthesis This compound This compound Intermediate_A α-Amino Ketone Intermediate This compound->Intermediate_A Nucleophilic Substitution Ethanolamine_Derivative Ethanolamine Derivative Ethanolamine_Derivative->Intermediate_A Imidazolidinone_Intermediate Imidazolidinone Intermediate Intermediate_A->Imidazolidinone_Intermediate Cyclization Cyanate_Source Cyanate Source (e.g., KOCN) Cyanate_Source->Imidazolidinone_Intermediate Reduction Reduction Imidazolidinone_Intermediate->Reduction Thionation_Cyclization Thionation & Cyclization Reduction->Thionation_Cyclization Tetramisole Tetramisole Thionation_Cyclization->Tetramisole

Caption: Synthetic pathway for Tetramisole from this compound.

Detailed Experimental Protocol

This protocol is adapted from patented synthetic routes.[6]

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-1-phenylethanone

  • In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, dissolve monoethanolamine in methylene chloride.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound in methylene chloride dropwise to the cooled ethanolamine solution, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 90 minutes.

  • Add water to the reaction mixture and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-amino ketone as an oil.

Step 2: Synthesis of 1-(2-hydroxyethyl)-4-phenyl-imidazolidin-2-one

  • Dissolve the crude α-amino ketone from Step 1 in methanol.

  • To this solution, add a solution of sodium cyanate in acetic acid.

  • Reflux the reaction mixture for one hour.

  • After cooling, the product can be isolated and purified by appropriate workup and recrystallization.

Step 3: Conversion to Tetramisole

  • The imidazolidinone intermediate from Step 2 is then subjected to reduction and subsequent cyclization with a thionating agent (e.g., phosphorus pentasulfide) to yield tetramisole.[6] The final product can be isolated as its hydrochloride salt.[7]

Table 2: Summary of Reaction Parameters for Tetramisole Synthesis

StepKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield
1 This compound, MonoethanolamineMethylene Chloride0-51.5 h~85-90%
2 α-Amino Ketone, Sodium Cyanate, Acetic AcidMethanolReflux1 h~80-85%
3 Imidazolidinone, Thionating AgentTolueneRefluxOvernight~85-90%

Synthesis of Diltiazem: A Calcium Channel Blocker

Diltiazem is a benzothiazepine derivative used to treat hypertension, angina, and certain heart arrhythmias.[2] The synthesis of diltiazem involves the preparation of a key benzothiazepinone intermediate, which can be derived from precursors synthesized using chemistry related to α-haloketones.

Mechanistic Rationale

The synthesis of the diltiazem core involves the reaction of 2-aminothiophenol with a glycidic ester derived from 4-methoxybenzaldehyde and a chloroacetate.[8] This reaction opens the epoxide ring to form a key intermediate. This intermediate is then cyclized to form the benzothiazepinone ring system. Although this compound is not directly used in the most common synthetic routes, the underlying principles of nucleophilic attack on an electrophilic carbon are central to the formation of the key intermediates.

Visualizing the Synthetic Workflow

Diltiazem_Synthesis Start_Materials 4-Methoxybenzaldehyde + Methyl Chloroacetate Glycidic_Ester Glycidic Ester Intermediate Start_Materials->Glycidic_Ester Darzens Condensation Thioether_Intermediate Thioether Intermediate Glycidic_Ester->Thioether_Intermediate 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Thioether_Intermediate Cyclization Cyclization Thioether_Intermediate->Cyclization Benzothiazepinone_Core Benzothiazepinone Core Cyclization->Benzothiazepinone_Core Alkylation Alkylation Benzothiazepinone_Core->Alkylation Diltiazem Diltiazem Alkylation->Diltiazem

Caption: Synthetic workflow for Diltiazem.

Detailed Experimental Protocol

The following protocol outlines a common synthetic route to Diltiazem.[8]

Step 1: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

  • In a suitable reactor, perform a Darzens condensation of 4-methoxybenzaldehyde with methyl chloroacetate in the presence of a base like sodium methoxide.

  • The resulting glycidic ester is isolated and purified.

Step 2: Synthesis of the Benzothiazepinone Core

  • React the methyl 3-(4-methoxyphenyl)glycidate with 2-aminothiophenol. This reaction opens the epoxide ring.[8]

  • The resulting intermediate is then hydrolyzed to the corresponding carboxylic acid.

  • The amino acid intermediate is then cyclized, often by heating in a mixture of acetic anhydride, dimethylformamide, and pyridine, to form the benzothiazepinone ring system.[8]

Step 3: N-Alkylation to Diltiazem

  • The benzothiazepinone core is N-alkylated using 2-(dimethylamino)ethyl chloride to introduce the side chain.

  • The final product, Diltiazem, is then isolated and purified, often as its hydrochloride salt.[9]

Table 3: Physicochemical Data of Diltiazem and its Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Diltiazem C₂₂H₂₆N₂O₄S414.52103.8[2][3]
Diltiazem HCl C₂₂H₂₇ClN₂O₄S450.98214.5[3][9]
2-Aminothiophenol C₆H₇NS125.1926[10]

Synthesis of Antifungal Agents

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds with antifungal activity, particularly imidazole and thiazole derivatives.

Application in Imidazole Synthesis (e.g., Ketoconazole)

The synthesis of the antifungal drug Ketoconazole involves the use of 2,4-dichloroacetophenone as a starting material.[11] The phenacyl halide moiety allows for the construction of the imidazole and dioxolane rings, which are crucial for its biological activity.

Detailed Experimental Protocol (Ketoconazole Synthesis)

This protocol is a generalized representation based on established synthetic methods.[11]

Step 1: Ketalization of 2,4-Dichloroacetophenone

  • React 2,4-dichloroacetophenone with glycerol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to form the corresponding ketal.

Step 2: Bromination

  • The ketal is then brominated, typically at the methyl group of the original acetophenone, to introduce a leaving group for subsequent reactions.

Step 3: Formation of the Imidazole Ring

  • The bromo-ketal is reacted with imidazole in a suitable solvent to form the imidazole derivative via nucleophilic substitution.

Step 4: Further Modifications

  • The resulting intermediate undergoes further chemical transformations, including coupling with another aromatic moiety, to yield the final Ketoconazole molecule.[12]

Application in Thiazole Synthesis (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and efficient method for preparing thiazole rings. It involves the reaction of an α-haloketone, such as this compound, with a thioamide.

5.3.1. Mechanistic Insight

The reaction is initiated by an SN2 attack of the sulfur atom of the thioamide on the α-carbon of this compound, displacing the chloride.[1] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

5.3.2. Visualizing the Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis This compound This compound SN2_Adduct S-Alkylated Intermediate This compound->SN2_Adduct SN2 Attack Thioamide Thioamide Thioamide->SN2_Adduct Cyclization_Intermediate Cyclized Intermediate SN2_Adduct->Cyclization_Intermediate Intramolecular Cyclization Dehydration Dehydration Cyclization_Intermediate->Dehydration Thiazole_Product Thiazole Derivative Dehydration->Thiazole_Product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

5.3.3. General Protocol for Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve the thioamide (e.g., thiourea) in a suitable solvent such as ethanol or methanol.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for a specified period (typically 1-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution) to precipitate the thiazole product.

  • Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Synthesis of Anticonvulsant Agents

Derivatives of this compound have been utilized in the synthesis of compounds with potential anticonvulsant activity. The phenacyl moiety can be incorporated into various heterocyclic and acyclic structures that are known to interact with targets in the central nervous system.

Rationale and Approach

Many anticonvulsant drugs feature aromatic rings and amide or imide functionalities. This compound provides a convenient starting point for introducing a phenyl group and a reactive handle for further elaboration. For instance, it can be used to synthesize derivatives of pyrrolidine-2,5-dione (succinimide), a common scaffold in anticonvulsant drugs.

General Protocol for the Synthesis of a Succinimide-based Anticonvulsant Precursor
  • Synthesize a suitable succinimide derivative with a nucleophilic handle (e.g., an N-acetic acid moiety).

  • React this succinimide derivative with this compound in the presence of a base to form an ester or amide linkage.

  • The resulting compound, incorporating the phenacyl group, can then be further modified or tested for its biological activity.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of a wide range of pharmaceutical agents. Its reactivity allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems. The protocols outlined in this guide for the synthesis of Tetramisole, Diltiazem intermediates, and precursors for antifungal and anticonvulsant drugs highlight the broad applicability of this compound. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe utilization of this compound in a research and development setting.

References

  • Raeymaekers, A. H. M., & Janssen, P. A. J. (1972). Synthesis of tetramisole, levamisole and their derivatives. U.S. Patent No. 4,314,066. Washington, DC: U.S.
  • Stepanovs, D., et al. (2016).
  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 22(8), 1003-1005.
  • Scilit. (n.d.). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent.
  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
  • Piotrowska-Kempisty, H., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(16), 4987.
  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of medicinal chemistry, 41(4), 579-590.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Scott, M. K., et al. (1992). Synthesis and anticonvulsant activity of enaminones. Journal of medicinal chemistry, 35(15), 2798-2805.
  • Tang, J. (2020). Synthesis method of tetramisole hydrochloride.
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  • PubChem. (n.d.). Diltiazem Hydrochloride.
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  • European Patent Office. (1980).
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  • Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(12), 4477-4480.
  • Sujatha, K., et al. (2021). A NOVEL AND EFFICIENT METHOD TO SYNTHESIS MICONAZOLE ANALOGUE AND ITS INTERMEDIATES. Rasayan Journal of Chemistry, 14(1), 545-549.
  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Application Notes & Protocols: 2-Chloroacetophenone as a Versatile Synthon for the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily functioning through the inhibition of cyclooxygenase (COX) enzymes. The α-arylpropionic acid ("profen") family of NSAIDs, which includes widely used drugs like Loxoprofen and Ketoprofen, represents a significant portion of this class. The efficient and scalable synthesis of these molecules is a critical objective in pharmaceutical manufacturing. This document provides a detailed guide for researchers and drug development professionals on the strategic use of 2-chloroacetophenone and its derivatives as pivotal building blocks in the synthesis of potent anti-inflammatory agents. We will explore the underlying chemical principles, provide detailed synthetic protocols for key transformations, and contextualize the biological significance of the resulting compounds.

The Chemical Rationale: Why α-Haloketones are Key Intermediates

This compound is an α-haloketone, a class of organic compounds characterized by a halogen atom alpha to a carbonyl group. This specific arrangement of functional groups imparts a unique and highly useful reactivity profile, making it a valuable synthon in medicinal chemistry.

  • Dual Reactive Centers: The molecule possesses two primary electrophilic sites. The carbonyl carbon is susceptible to nucleophilic attack, while the α-carbon, bearing the chloro group, is highly activated for nucleophilic substitution (SN2) reactions. This dual reactivity allows for sequential and controlled introduction of different molecular fragments.

  • Building the Profen Scaffold: The core structure of many potent NSAIDs is the 2-arylpropionic acid moiety. The α-chloro-keto group provides a direct handle to construct this essential framework. The aromatic ring is already in place, and the α-carbon serves as the attachment point for the eventual propionic acid side chain.

Below is a diagram illustrating the key reactive sites of an α-chloro-keto intermediate, which is central to the syntheses discussed herein.

cluster_0 Reactivity of the α-Chloro-Keto Moiety Intermediate 2-Chloro-1-(aryl)-propanone Nucleophile_1 Nucleophile (e.g., for S_N2 reaction) Nucleophile_1->Intermediate Targets α-Carbon Nucleophile_2 Nucleophile (e.g., for carbonyl addition) Nucleophile_2->Intermediate Targets Carbonyl Carbon

Caption: Key electrophilic sites in an α-chloro-keto intermediate.

Application Case Study I: Synthesis of Loxoprofen Sodium

Loxoprofen is a widely prescribed NSAID that is administered as a prodrug. After oral administration, it is metabolized into its active trans-alcohol form, which is a potent COX inhibitor.[1] Several synthetic routes to Loxoprofen have been developed, with some leveraging an α-haloketone intermediate that is structurally analogous to this compound. A key patented method involves the use of 2-chloropropionyl chloride to generate a 2-chloro-1-(4-methylphenyl)-1-propanone intermediate via a Friedel-Crafts reaction.[2]

Synthetic Workflow for Loxoprofen Sodium

The following workflow outlines a multi-step synthesis adapted from established methodologies.[2][3] The process begins with a Friedel-Crafts acylation to form the core α-chloroketone, followed by a series of transformations to build the final molecule.

G A Toluene + 2-Chloropropionyl Chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C Intermediate 1: 2-Chloro-1-(p-tolyl)propan-1-one B->C Key α-chloroketone intermediate D Ketal Protection (Neopentyl Glycol) C->D E Intermediate 2: Protected Ketone D->E F Hydrolysis & Acidification E->F G Intermediate 3: 2-(4-methylphenyl)propionic acid F->G H Bromination (e.g., NBS) G->H I Intermediate 4: 2-(4-(bromomethyl)phenyl)propionic acid H->I J Condensation with 2-Ethoxycarbonylcyclopentanone I->J K Intermediate 5: Diester Adduct J->K L Hydrolysis & Decarboxylation K->L M Loxoprofen (acid form) L->M N Salt Formation (NaOH) M->N O Loxoprofen Sodium N->O

Caption: Synthetic workflow for Loxoprofen Sodium.

Protocol: Friedel-Crafts Acylation to Synthesize the α-Chloroketone Intermediate

This protocol describes the synthesis of 2-chloro-1-(4-methylphenyl)-1-propanone, the pivotal first intermediate in the Loxoprofen synthesis.[2]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • 2-Chloropropionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous toluene (150 mL) to the flask, followed by the slow and portion-wise addition of anhydrous aluminum chloride (1.2 equivalents). Stir the resulting suspension and allow it to cool to 0-5 °C.

    • Causality Note: The Friedel-Crafts reaction requires a Lewis acid catalyst, like AlCl₃, to activate the acyl chloride for electrophilic aromatic substitution. Anhydrous conditions are critical to prevent catalyst deactivation.

  • Acyl Chloride Addition: Dissolve 2-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃-toluene suspension over 60-90 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl (200 mL). Stir until all solids dissolve.

    • Safety Note: This quenching process is highly exothermic. Perform it slowly in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL), and finally brine (100 mL).

    • Causality Note: The acid wash removes residual AlCl₃, while the bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, 2-chloro-1-(4-methylphenyl)-1-propanone, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Application Case Study II: Synthetic Approaches to Ketoprofen

Ketoprofen is another prominent NSAID of the propionic acid class.[4] While many industrial syntheses exist, several routes highlight the utility of α-substituted propiophenone intermediates.[5][6] For instance, a photochemical rearrangement of α-chloropropiophenones has been reported as a method to obtain α-arylpropionic acids, demonstrating a direct transformation from the chloro-keto scaffold to the final drug structure.[5]

Synthetic Data for Ketoprofen Routes

Different synthetic strategies for Ketoprofen report varying overall yields and involve different key reactions. The choice of route often depends on factors like cost of starting materials, reaction safety, and environmental impact.

Starting Material(s)Key Intermediate(s)Key Reaction Type(s)Reported Overall YieldReference
Benzoic Acid3-BromobenzophenoneFriedel-Crafts, Catalytic Coupling51%[7]
3-Methylbenzophenone3-CyanomethylbenzophenoneBromination, Cyanation, AlkylationNot specified[4]
3-Vinylbenzophenoneα-(3-benzoylphenyl) acrylic acidHydroformylation, OxidationGood yield[5]
CyclohexanoneBenzyl cyclohexanoneStork Enamine Alkylation, Pyrolytic Aromatization44%[6]
Protocol: Cyanation of an α-Bromoketone Intermediate

This protocol is adapted from a general method for converting an α-haloketone to an α-cyanoketone, a key step in one of the described syntheses of Ketoprofen.[4] This transformation replaces the halogen with a nitrile group, which can then be hydrolyzed to the required carboxylic acid.

Materials:

  • 3-(Bromomethyl)benzophenone (or related α-haloketone)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Round-bottom flask

  • Stirrer and heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting α-bromoketone (1.0 equivalent) in a suitable solvent like DMSO or an ethanol/water mixture.

    • Safety Warning: Sodium and potassium cyanide are extremely toxic. Handle with extreme care using appropriate personal protective equipment (PPE) in a certified fume hood. All glassware must be decontaminated with bleach solution after use.

  • Reagent Addition: Add sodium cyanide (1.1-1.5 equivalents) to the solution.

  • Reaction: Heat the mixture to 50-70 °C and stir for 4-8 hours. Monitor the reaction by TLC.

    • Causality Note: This is a classic SN2 reaction where the cyanide anion displaces the bromide. The polar aprotic solvent (DMSO) or a protic solvent mixture facilitates the reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash them with water and then brine to remove residual cyanide and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, 3-(cyanomethyl)benzophenone, can be purified by recrystallization or column chromatography to yield the desired nitrile intermediate, which is then taken forward for hydrolysis to Ketoprofen.

The Biological Context: Mechanism of Action

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs like Loxoprofen and Ketoprofen are achieved through the inhibition of cyclooxygenase (COX) enzymes.[4][8] There are two primary isoforms, COX-1 and COX-2.

  • COX-1: Is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function.

  • COX-2: Is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation. It produces prostaglandins that mediate pain and inflammation.[1]

Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2. The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while the concurrent inhibition of COX-1 is linked to common side effects like gastrointestinal irritation.[9]

AA Arachidonic Acid (from cell membranes) COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Stomach Stomach Lining Protection PGs->Stomach NSAIDs NSAIDs (Loxoprofen, Ketoprofen) NSAIDs->COX Inhibition

Caption: Inhibition of the COX pathway by NSAIDs.

References

  • Semantic Scholar. (n.d.). SYNTHESIS OF KETOPROFEN.
  • Eureka | Patsnap. (n.d.). Synthesis method of ketoprofen.
  • ResearchGate. (n.d.). Approaches to the synthesis of loxoprofen 2.9.
  • ResearchGate. (n.d.). Asymmetric synthesis of the active form of loxoprofen and its analogue.
  • PubMed. (2011). Synthesis and biological evaluation of loxoprofen derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pain Relief: Understanding NSAID Synthesis Pathways.
  • SciELO. (n.d.). Transition-metal catalyzed synthesis of Ketoprofen.
  • Google Patents. (n.d.). CN1294115A - Process for preparing loxoprofen sodium.
  • ChemistryViews. (2023). New Synthesis Route for Ketoprofen.
  • National Institutes of Health. (n.d.). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101412670A - Method for synthesizing loxoprofen sodium.
  • Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation.
  • PubMed. (n.d.). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac).

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroacetophenone, also known as phenacyl chloride, is a highly versatile and reactive bifunctional reagent that serves as a cornerstone in synthetic organic chemistry.[1] Its α-haloketone motif provides two electrophilic sites—the carbonyl carbon and the α-carbon bearing the chlorine atom—making it an ideal precursor for a multitude of cyclization reactions. This guide provides an in-depth exploration of established methodologies for synthesizing medicinally relevant heterocyclic compounds, including thiazoles, furans, pyrroles, and oxazoles, using this compound as a common starting material. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles to empower rational synthesis design and troubleshooting.

The Strategic Importance of this compound in Heterocyclic Synthesis

Heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[2][3] Their unique three-dimensional structures and ability to engage in various non-covalent interactions make them privileged structures in drug design. This compound is an economical and readily available building block that enables access to a diverse range of these important molecular frameworks.[4][5] The inherent reactivity of its C-Cl bond and carbonyl group allows for sequential or concerted reactions with various nucleophiles to construct five- and six-membered rings efficiently. This document details four cornerstone named reactions that leverage this reactivity: the Hantzsch Thiazole Synthesis, the Feist-Bénary Furan Synthesis, the Hantzsch Pyrrole Synthesis, and the Robinson-Gabriel Oxazole Synthesis.

Synthesis of 2-Aminothiazoles via Hantzsch Condensation

The Hantzsch thiazole synthesis is a robust and high-yielding method for the preparation of thiazole derivatives, which are core components of numerous antimicrobial and anticancer agents.[3][6] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[7][8][9]

Mechanistic Rationale

The synthesis proceeds via a well-established mechanism. The sulfur atom of the thioamide (e.g., thiourea) acts as a potent nucleophile, attacking the α-carbon of this compound in a classic SN2 reaction, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon. A final dehydration step yields the stable aromatic thiazole ring.[7][9]

Visualization: Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from established procedures for the Hantzsch synthesis.[7]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (5.0 mmol, 0.77 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add 15 mL of ethanol to the flask.

  • Heating: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 30-60 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Work-up: Pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stir the mixture to neutralize any generated HCl and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Allow the solid to air-dry on a watch glass.

  • Purification (Optional): The product is often sufficiently pure after precipitation. If further purification is required, recrystallization from an appropriate solvent such as ethanol can be performed.

Data Summary: Hantzsch Thiazole Synthesis Variants

The versatility of the Hantzsch synthesis allows for the creation of diverse thiazole libraries. Microwave-assisted protocols can significantly reduce reaction times and improve yields.[10]

α-HaloketoneThioamide DerivativeProductTypical Yield (Conventional)Typical Yield (Microwave)[10]
This compoundThiourea2-Amino-4-phenylthiazole85-95%>90%
This compoundN-Phenylthiourea2-(Phenylamino)-4-phenylthiazole70-85%~95%
This compoundThioacetamide2-Methyl-4-phenylthiazole65-80%N/A

Synthesis of Substituted Furans via Feist-Bénary Reaction

The Feist-Bénary synthesis is a classic and highly effective method for constructing substituted furan rings, which are prevalent in natural products and pharmaceuticals.[11][12] The reaction condenses an α-haloketone with the enolate of a β-dicarbonyl compound.[13][14][15]

Mechanistic Rationale

The reaction is initiated by a base (typically a mild amine like pyridine or triethylamine) that deprotonates the acidic α-carbon of the β-dicarbonyl compound, forming a nucleophilic enolate.[12][14] This enolate then attacks the α-carbon of this compound, displacing the chloride. The resulting intermediate undergoes a rapid, base-catalyzed intramolecular cyclization (aldol-type condensation) followed by dehydration to afford the stable aromatic furan ring.[13]

Visualization: Feist-Bénary Furan Synthesis Workflow

Feist_Benary_Workflow Feist-Bénary Furan Synthesis Workflow start Start: this compound + Ethyl Acetoacetate reagents Add Base (Pyridine) & Solvent (Ethanol) start->reagents reflux Heat to Reflux (e.g., 4 hours) reagents->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Work-up (Extraction with Ether) cool->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product: Substituted Furan purify->product

Caption: General experimental workflow for the Feist-Benary synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-2-phenylfuran-3-carboxylate

This protocol is based on general procedures for the Feist-Bénary reaction.[14]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in ethanol. Add a mild base such as pyridine (1.2 eq).

  • Reagent Addition: To this solution, slowly add this compound (1.0 eq).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cooling and Dilution: Cool the reaction to room temperature and dilute the mixture with diethyl ether.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure furan derivative.

Synthesis of Substituted Pyrroles via Hantzsch Synthesis

The Hantzsch pyrrole synthesis is a multicomponent reaction that provides rapid access to highly functionalized pyrroles, which are key structures in biologically active compounds, including cholesterol-lowering drugs.[2][16] The reaction combines an α-haloketone, a β-ketoester, and ammonia or a primary amine.[17][18][19]

Mechanistic Rationale

The reaction begins with the formation of an enamine intermediate from the condensation of the β-ketoester and ammonia (or a primary amine).[16] This enamine then acts as a carbon nucleophile, attacking the α-carbon of this compound in an alkylation step. An alternative mechanism proposes the enamine attacks the carbonyl carbon first. Regardless of the initial attack site, the process culminates in an intramolecular cyclization followed by dehydration to form the aromatic pyrrole ring.[2]

Visualization: Hantzsch Pyrrole Synthesis Mechanism

Hantzsch_Pyrrole_Mechanism Hantzsch Pyrrole Synthesis Mechanism A β-Ketoester + Ammonia B Enamine Formation A->B D Nucleophilic Attack (Enamine on α-haloketone) B->D C This compound C->D E Intramolecular Cyclization D->E Intermediate Forms F Dehydration (-H2O) E->F G Substituted Pyrrole Product F->G

Caption: Key stages of the Hantzsch Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is a representative example of the Hantzsch pyrrole synthesis.[16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and this compound (1.0 eq) in ethanol.

  • Ammonia Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).

  • Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between diethyl ether and water. Separate the organic layer.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Synthesis of Substituted Oxazoles via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for creating oxazole rings, which are found in numerous natural products and have gained significant attention in medicinal chemistry.[20] The core transformation is the cyclodehydration of a 2-acylamino-ketone intermediate, which can be readily prepared from this compound.[21][22]

Mechanistic Rationale

This is a two-stage process. First, this compound is reacted with a primary amide (e.g., acetamide) to form the key 2-acylamino-ketone intermediate via nucleophilic substitution. In the second stage, a strong dehydrating agent, typically concentrated sulfuric acid or polyphosphoric acid, catalyzes an intramolecular cyclization. The amide oxygen attacks the ketone carbonyl, followed by elimination of water to form the aromatic oxazole ring.[21][23]

Experimental Protocol: Synthesis of 2-Methyl-4-phenyloxazole

This protocol involves two distinct steps.

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)acetamide

  • In a flask, suspend acetamide (1.2 eq) in a suitable solvent like DMF.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the mixture (e.g., to 100 °C) for several hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture and pour it into water to precipitate the product.

  • Filter, wash with water, and dry the intermediate product.

Step 2: Cyclodehydration to form 2-Methyl-4-phenyloxazole

  • Carefully add the N-(2-oxo-2-phenylethyl)acetamide intermediate (1.0 eq) to a flask containing a cyclodehydrating agent like concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Allow the mixture to stir and slowly warm to room temperature.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the oxazole product.

  • Filter, wash with water, and purify by recrystallization or chromatography.

Troubleshooting and Final Remarks

The syntheses described are generally robust, but common issues can arise.

  • Low Yields: May result from incomplete reactions or side reactions. Ensure anhydrous conditions where necessary, check reagent purity, and optimize reaction time and temperature.

  • Purification Challenges: Tarring or polymerization can occur, especially in acid-catalyzed reactions like the Feist-Bénary and Robinson-Gabriel syntheses.[24] Performing reactions at lower temperatures or using milder catalysts can mitigate this. Prompt work-up upon reaction completion is crucial.

References

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
  • Wikipedia. (n.d.). Feist–Benary synthesis.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Wikipedia. (n.d.). Gewald reaction.
  • MDPI. (2020). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide.
  • Química Organica.org. (n.d.). Feist-Benary synthesis of furan.
  • Acta Scientific. (2022). Energy Efficient Synthesis of Various Pharmaceutically Important Benzodiazepin-2-ones Using Microwave Synthesizer.
  • National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
  • Google Patents. (n.d.). US3996209A - Process for preparing benzodiazepines.
  • Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis.
  • ideXlab. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • ResearchGate. (n.d.). Synthesis of thiophenes from two different ketones (acetophenone and 3‐methoxyacetophenone) meditated by the bcmim‐Cl.
  • SlideShare. (2018). key reactions in heterocycle synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications.
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Química Organica.org. (n.d.). Hantzch synthesis of pyrrole.
  • YouTube. (2019). synthesis of thiazoles.
  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ACS Publications. (n.d.). Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • YouTube. (2025). Robinson-Gabriel synthesis of oxazoles.
  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
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  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Google Patents. (n.d.). US5466799A - Synthesis of benzodiazepines.
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Application Notes: High-Fidelity Reduction of 2-Chloroacetophenone to 2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the selective reduction of the prochiral ketone 2-chloroacetophenone to the corresponding secondary alcohol, 2-chloro-1-phenylethanol. We will explore the mechanistic underpinnings of this transformation, present a detailed, validated protocol using sodium borohydride, and discuss alternative methodologies including catalytic transfer hydrogenation and asymmetric reduction for enantiomerically enriched products. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and scalable method for the synthesis of this valuable chiral building block.

Introduction: The Significance of 2-Chloro-1-phenylethanol

2-Chloro-1-phenylethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents.[1] Its structure incorporates a stereocenter, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of many drugs is highly dependent on their stereochemistry, often with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the ability to selectively synthesize a single enantiomer of 2-chloro-1-phenylethanol is of paramount importance.

This application note will primarily focus on a robust and widely accessible method for the racemic reduction of this compound using sodium borohydride. Additionally, we will provide an overview of more advanced techniques for achieving high enantioselectivity, a critical consideration for pharmaceutical development.

Mechanistic Insights: The Chemistry of Ketone Reduction

The reduction of a ketone to a secondary alcohol fundamentally involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.[2]

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a versatile and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[3] The mechanism proceeds in two main steps:

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbon atom of the carbonyl group in this compound. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[2][4]

  • Protonation: A protic solvent, such as methanol or ethanol, or a subsequent acidic workup provides a proton (H⁺) to the negatively charged oxygen of the alkoxide, yielding the final alcohol product, 2-chloro-1-phenylethanol.[5]

It is important to note that one mole of sodium borohydride can, in principle, reduce four moles of the ketone.[5] However, in practice, an excess of the reducing agent is often used to ensure complete conversion.[6]

Experimental Protocol: Racemic Reduction of this compound with Sodium Borohydride

This protocol details a reliable method for the synthesis of racemic 2-chloro-1-phenylethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%e.g., Sigma-AldrichCorrosive, handle with care.[7][8]
Sodium Borohydride≥98%e.g., Sigma-AldrichFlammable solid, reacts with water.[9]
MethanolAnhydrouse.g., Fisher ScientificFlammable liquid.
Diethyl EtherAnhydrouse.g., Fisher ScientificExtremely flammable.
Hydrochloric Acid3 Me.g., VWRCorrosive.
Anhydrous Sodium SulfateGranulare.g., VWRDrying agent.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7][9]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[8]

  • This compound: This compound is a lachrymator and is harmful if swallowed or in contact with skin. Avoid inhalation of vapors.[7][8]

  • Sodium Borohydride: This reagent is a flammable solid and reacts violently with water and acids to produce flammable hydrogen gas. Handle under an inert atmosphere if possible and keep away from ignition sources.[9]

  • Quenching: The quenching of excess sodium borohydride with acid must be done slowly and carefully in an ice bath to control the exothermic reaction and hydrogen evolution.[6]

Step-by-Step Procedure

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Methanol B Cool to 0°C (Ice Bath) A->B C Add Sodium Borohydride Portion-wise B->C D Stir at Room Temperature C->D E Quench with 3M HCl (Slowly, in Ice Bath) D->E F Remove Methanol (Rotary Evaporator) E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry with Na₂SO₄ H->I J Filter I->J K Concentrate in vacuo J->K L Purify by Column Chromatography (Optional) K->L M Characterize Product L->M

Figure 1. Experimental workflow for the reduction of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. Caution: The reaction is exothermic.[6] Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 3 M hydrochloric acid dropwise to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous hydrogen gas evolution will occur.[11]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).[6]

  • Washing: Combine the organic extracts and wash with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-chloro-1-phenylethanol.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.

  • Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Expected Results
ParameterExpected Value
Yield Typically >90%
Appearance Colorless to pale yellow oil or solid[12]
¹H NMR Consistent with the structure of 2-chloro-1-phenylethanol
IR (neat, cm⁻¹) Broad O-H stretch (~3400), C-Cl stretch (~700-800)

Advanced Methodologies: Towards Enantioselective Synthesis

For applications requiring enantiomerically pure 2-chloro-1-phenylethanol, more sophisticated synthetic strategies are necessary.

Catalytic Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones.[13][14] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source (e.g., borane-THF or borane-dimethyl sulfide).[15] The chiral catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group, thus leading to the formation of one enantiomer in excess.[15] The predictability and high enantioselectivity of the CBS reduction make it a widely used method in organic synthesis.[16] By selecting the appropriate enantiomer of the catalyst, either the (R)- or (S)-enantiomer of the alcohol can be selectively produced.[17]

cbs_reduction Ketone This compound Product Enantiomerically Enriched 2-Chloro-1-phenylethanol Ketone->Product Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Product directs hydride delivery Borane Borane Source (e.g., BH₃·THF) Borane->Product

Figure 2. Conceptual overview of the Corey-Bakshi-Shibata (CBS) reduction.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is another important method for the reduction of ketones.[18] This technique typically employs a transition metal catalyst (e.g., ruthenium or rhodium complexes) and a hydrogen donor molecule, such as isopropanol or formic acid.[19] Asymmetric transfer hydrogenation (ATH) can be achieved by using a chiral ligand coordinated to the metal center, which induces enantioselectivity in the reduction process.[18] CTH offers an alternative to metal hydride reagents and can often be performed under milder conditions.[20]

Analytical Methods for Reaction Monitoring and Product Characterization

Reliable analytical methods are crucial for monitoring the reaction progress and ensuring the purity of the final product.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting ketone and the appearance of the more polar alcohol product.[10]

  • Gas Chromatography (GC): Can be used to determine the conversion of the starting material and the purity of the product.[21][22] Chiral GC columns can be employed to determine the enantiomeric excess (e.e.) of the product in asymmetric reductions.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used for purity assessment.[23] Chiral HPLC is a standard technique for determining the e.e. of chiral alcohols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the ketone (around 1685 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch of the alcohol (around 3400 cm⁻¹) are characteristic indicators of a successful reduction.

Conclusion

The reduction of this compound to 2-chloro-1-phenylethanol is a fundamental transformation with significant applications in the pharmaceutical industry. The sodium borohydride method presented here is a robust, high-yielding, and accessible protocol for the synthesis of the racemic product. For applications demanding high optical purity, advanced catalytic methods such as the CBS reduction or asymmetric transfer hydrogenation are the preferred routes. Careful execution of the experimental procedure, adherence to safety precautions, and diligent analytical characterization are essential for achieving high-quality results.

References

  • Vertex AI Search. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Chemguide.
  • Leah4Sci. (2016). Sodium Borohydride Carbonyl Reduction Reaction and Mechanism.
  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
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  • Books. 13.7.
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  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
  • Wikipedia. Corey–Itsuno reduction.
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  • MDPI. (2025).
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Application Notes and Protocols: The Strategic Use of 2-Chloroacetophenone in the Synthesis of Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroacetophenone, a versatile bifunctional molecule, serves as a pivotal starting material in the synthesis of a diverse array of agrochemical intermediates. Its inherent reactivity, stemming from the presence of both an aromatic ring and an α-haloketone moiety, allows for the strategic construction of complex heterocyclic systems that form the backbone of many modern fungicides and insecticides.[1][2] This document provides an in-depth guide for researchers and drug development professionals on the practical application of this compound and its derivatives in the synthesis of key agrochemical classes, including triazole and pyrazole fungicides. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to facilitate the efficient and safe utilization of this important chemical building block.

Introduction: The Versatility of this compound

This compound (also known as phenacyl chloride) is a crystalline solid characterized by a molecular formula of C₈H₇ClO.[3] The molecule's utility in organic synthesis is primarily attributed to two key reactive sites: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom. This arrangement makes it an excellent substrate for nucleophilic substitution reactions and a precursor for the formation of various heterocyclic rings, which are prominent structural motifs in a wide range of biologically active compounds.[1] In the realm of agrochemicals, these reactions are harnessed to produce intermediates for potent fungicides and insecticides, contributing significantly to crop protection and food security.[1][2]

Core Synthetic Pathways

The primary application of this compound in agrochemical synthesis revolves around its use as an electrophile in reactions with binucleophiles to construct five-membered heterocyclic rings. The following sections detail the protocols for the synthesis of triazole and pyrazole-based fungicidal intermediates.

Synthesis of Triazole-Based Fungicide Intermediates

Triazole fungicides are a major class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] The synthesis of the triazole core often involves the reaction of an α-haloketone, such as a this compound derivative, with 1,2,4-triazole.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification 2-Chloroacetophenone_Derivative This compound Derivative (1.0 eq) Reaction_Vessel Reaction Vessel 2-Chloroacetophenone_Derivative->Reaction_Vessel 1,2,4-Triazole 1,2,4-Triazole (1.2 eq) 1,2,4-Triazole->Reaction_Vessel Base Base (e.g., K₂CO₃, 1.5 eq) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Heating Heat to Reflux (e.g., ~82°C) Reaction_Vessel->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Extraction Dissolve in Ethyl Acetate, Wash with Water & Brine Concentration->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Final_Concentration Concentrate in vacuo Drying->Final_Concentration Chromatography Column Chromatography Final_Concentration->Chromatography Final_Product Pure Triazole Intermediate Chromatography->Final_Product

Caption: General workflow for the synthesis of a triazole fungicide intermediate.

This protocol is adapted from established synthetic routes for analogous triazole fungicides.[4]

Materials:

  • Substituted this compound (e.g., 2-chloro-1-(2,4,5-trichlorophenyl)ethanone) (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude triazole intermediate.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expert Insights: The choice of a weak base like potassium carbonate is crucial to deprotonate the 1,2,4-triazole, rendering it nucleophilic, without promoting side reactions such as self-condensation of the acetophenone. Acetonitrile is a common solvent for this reaction due to its polarity and appropriate boiling point for the reaction temperature.

Synthesis of Pyrazole-Based Fungicide Intermediates

Pyrazole-based fungicides represent another significant class of agrochemicals.[5][6][7] Their synthesis can be achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This compound can be a precursor to the necessary 1,3-dicarbonyl intermediate.

G cluster_0 Step 1: 1,3-Dicarbonyl Synthesis cluster_1 Step 2: Pyrazole Formation cluster_2 Work-up & Purification This compound This compound Derivative Reaction_1 Claisen Condensation This compound->Reaction_1 Ester Carboxylic Acid Ester Ester->Reaction_1 Base_1 Strong Base (e.g., NaH) Base_1->Reaction_1 Solvent_1 Anhydrous Solvent (e.g., THF) Solvent_1->Reaction_1 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Reaction_1->1,3-Dicarbonyl Reaction_2 Cyclocondensation 1,3-Dicarbonyl->Reaction_2 Hydrazine Hydrazine Derivative Hydrazine->Reaction_2 Solvent_2 Solvent (e.g., Ethanol) Solvent_2->Reaction_2 Workup Acidification, Extraction Reaction_2->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product Pure Pyrazole Intermediate Purification->Final_Product

Caption: General workflow for the synthesis of a pyrazole fungicide intermediate.

This protocol outlines a general procedure for the synthesis of a pyrazole intermediate.

Materials:

  • Substituted this compound

  • Carboxylic acid ester (e.g., ethyl acetate)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension in an ice bath.

  • In a separate flask, dissolve the substituted this compound and the carboxylic acid ester in anhydrous THF.

  • Slowly add the solution from step 3 to the sodium hydride suspension via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Synthesis of the Pyrazole

  • Reaction Setup: Dissolve the crude 1,3-dicarbonyl intermediate in ethanol in a round-bottom flask.

  • Add the hydrazine derivative to the solution.

  • Reaction: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final product by appropriate analytical methods.

Expert Insights: The Claisen condensation in Step 1 requires a strong, non-nucleophilic base to deprotonate the α-carbon of the ester. The subsequent cyclocondensation with hydrazine is a classic method for pyrazole synthesis. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl and the hydrazine derivative.

Key Agrochemicals Derived from this compound Intermediates

Difenoconazole

Difenoconazole is a broad-spectrum triazole fungicide. Its synthesis involves the use of 2-chloro-4'-(4-chlorophenoxy)acetophenone as a key intermediate.[8][9][10][11][12][13] The synthetic route typically involves ketalization of the acetophenone, followed by bromination, and finally nucleophilic substitution with 1,2,4-triazole.

IntermediatePrecursorKey Reaction
2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane2-chloro-4'-(4-chlorophenoxy)acetophenoneKetalization and Bromination
Difenoconazole2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolaneNucleophilic substitution with 1,2,4-triazole

Table 1: Key steps in the synthesis of Difenoconazole.

Safety and Handling of this compound

This compound is a lachrymatory agent and a skin and respiratory tract irritant.[4][9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mandatory PPE:

  • Chemical splash goggles and a face shield[14]

  • Chemical-resistant gloves (e.g., butyl rubber)[4]

  • Chemical-resistant apron or lab coat[4]

  • In case of inadequate ventilation, a NIOSH-approved respirator is necessary.[8]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[4][14]

  • Keep the container tightly closed in a cool, dry, and well-ventilated area.[4]

  • Store away from incompatible substances such as strong oxidizing agents and bases.[9]

  • Grounding procedures should be followed to prevent static electricity.[14]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[14]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][14]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of a variety of agrochemical intermediates. A thorough understanding of their reactivity, coupled with the implementation of robust and safe laboratory protocols, is paramount for the successful development of novel and effective crop protection agents. The methodologies and insights provided in this document are intended to serve as a valuable resource for researchers in this dynamic and critical field.

References

  • MDPI. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 19(9), 14883-14897.
  • Quick Company. (n.d.). Process For The Preparation Of Difenoconazole.
  • Google Patents. (n.d.). CN101560205A - Preparation method of difenoconazole technical material.
  • Google Patents. (n.d.). CN101899040A - Preparation process of difenoconazole.
  • PubMed. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(38), 11470-11484.
  • Mol Divers. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214.
  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
  • Semantic Scholar. (n.d.). Synthesis of chlorfenapyr.
  • Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
  • ResearchGate. (2016). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
  • Google Patents. (n.d.). CN104016899A - Synthetic method for chlorfenapyr.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • PubMed Central. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology.
  • ResearchGate. (n.d.). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity.
  • Eureka | Patsnap. (n.d.). Synthetic method for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction.
  • Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.
  • Google Patents. (n.d.). CN102617439A - Preparation method of chlorfenapyr.
  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
  • The Production of Phenoxy Herbicides. (n.d.).
  • Google Patents. (n.d.). CA3092748A1 - A process for preparation of fungicidally active triazole compounds.
  • PubMed Central. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction.
  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl).
  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction.
  • ResearchGate. (n.d.). Thorpe-Ziegler reaction.
  • PubMed Central. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles.
  • PubMed Central. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies.
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (2025, August 10). Synthesis and Characterization of Substituted New 1, 2, 4-Triazines from p-Chloroacetophenone.
  • Google Patents. (n.d.). WO2018090787A1 - Novel crystalline form of chlorfenapyr, process for its preparation and use.

Sources

Application Notes & Protocols: Safe Handling of 2-Chloroacetophenone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Risks of 2-Chloroacetophenone

This compound (CAS No. 532-27-4), also known as Phenacyl chloride, is a potent lachrymator and a hazardous substance commonly used in organic synthesis and pharmaceutical research.[1][2][3] Its primary danger lies in its ability to cause severe irritation to the eyes, skin, and respiratory tract upon contact.[1][3][4] Acute exposure can lead to immediate tearing (lachrymation), blurred vision, and in severe cases, chemical burns and pulmonary edema.[1][2][3] Therefore, stringent adherence to safety protocols is not merely a matter of compliance but a critical necessity to ensure the well-being of all laboratory personnel.

This document provides a comprehensive guide to the safe handling, use, and disposal of this compound, grounded in established safety data and best laboratory practices. The protocols outlined herein are designed to empower researchers with the knowledge and procedures necessary to mitigate risks and respond effectively to emergencies.

Chemical and Physical Properties

A thorough understanding of a chemical's properties is fundamental to its safe handling.

PropertyValueSource
Appearance White to yellow crystalline powder/solid[2][4]
Odor Floral, resembling apple blossoms at low concentrations[2]
Melting Point 56.5 °C (133.7 °F)[2]
Boiling Point 227-228 °C (441-442 °F)[2]
Flash Point 118 °C (244.4 °F)[1][2]
Solubility Insoluble in water[2][5]
Vapor Density Heavier than air[6]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Toxic if inhaled and harmful if swallowed.[1][4][7] May be fatal if inhaled in high concentrations.[1]

  • Irritation: Causes severe irritation and potential burns to the eyes, skin, and respiratory system.[1][3][4] It is a potent lachrymator, causing immediate and profuse tearing.[1][2][4]

  • Sensitization: May cause an allergic skin reaction upon repeated exposure.[1]

  • Chronic Effects: Prolonged or repeated skin contact may lead to dermatitis.[1][8] It has been identified as a co-carcinogen in animal studies.[1][4]

Risk Mitigation Workflow

A systematic approach to risk mitigation is essential when working with this compound. The following workflow illustrates the key stages of this process.

RiskMitigationWorkflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_conclusion Post-Experiment A Hazard Identification (Review SDS) B Risk Assessment (Evaluate quantities & procedures) A->B C Control Measures Selection (Engineering, Admin, PPE) B->C D Implement Controls (Fume hood, PPE) C->D Proceed to Experiment E Safe Handling Protocol (Weighing, transfer, reaction) D->E F Waste Segregation (Label hazardous waste) E->F G Decontamination (Glassware, surfaces) F->G Experiment Complete H Proper Storage (Secure & labeled) G->H I Waste Disposal (Follow institutional guidelines) G->I

Caption: Risk Mitigation Workflow for Handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the use of robust engineering controls, supplemented by appropriate personal protective equipment.

  • Engineering Controls: All work with this compound, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to ensure adequate ventilation and containment of dust and vapors.[4][9] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4][6]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

    • Eye Protection: Chemical splash goggles are required.[1] A face shield should also be worn to provide additional protection.[6]

    • Hand Protection: Butyl rubber gloves are recommended for their resistance to this chemical.[1] Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

    • Skin and Body Protection: A chemical-resistant apron or lab coat must be worn.[1] Ensure that clothing fully covers the arms and legs.

    • Respiratory Protection: For situations where engineering controls may not be sufficient or during emergency situations, a NIOSH/MSHA approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is necessary.[1][4]

PPE Selection and Donning/Doffing Protocol

PPESelection cluster_selection PPE Selection cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) A Chemical Splash Goggles (Mandatory) B Face Shield (Recommended) C Butyl Rubber Gloves (Mandatory) D Chemical-Resistant Apron/Coat (Mandatory) E Full-Face Respirator (For emergencies/high-risk tasks) Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Sources

Enzymatic bioreduction of 2'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Bioreduction of 2'-Chloroacetophenone

Abstract: This technical guide provides a comprehensive framework for the enzymatic bioreduction of 2'-chloroacetophenone to the chiral alcohol, (S)-1-(2-chlorophenyl)ethanol. This enantiopure alcohol is a valuable building block in the synthesis of pharmaceuticals, most notably as a key intermediate for the bronchodilator L-cloprenaline. We will explore the fundamental principles of this biotransformation, present detailed protocols using a whole-cell biocatalyst approach, and discuss the critical parameters that govern reaction success. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis and biocatalysis.

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Traditional chemical methods for reducing prochiral ketones often rely on stoichiometric metal hydrides or catalytic hydrogenation with chiral metal complexes, which can present challenges related to cost, metal contamination, and environmental impact. Biocatalysis, utilizing enzymes or whole microbial cells, offers a compelling alternative, characterized by exceptional stereoselectivity under mild, aqueous conditions.

The asymmetric reduction of 2'-chloroacetophenone is a prime example where this "green chemistry" approach excels. Ketoreductases (KREDs), a class of oxidoreductase enzymes, can catalyze this transformation with near-perfect control over the stereochemical outcome, yielding the desired (S)-enantiomer in high purity. This guide focuses on a robust and cost-effective method using whole microbial cells, which contain the necessary KREDs and inherent systems for cofactor regeneration, simplifying the overall process.

Principle of the Reaction: A Symphony of Enzyme and Cofactor

The core of this process is the stereoselective transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of 2'-chloroacetophenone. This reaction is catalyzed by a ketoreductase that preferentially binds the substrate in an orientation that allows for hydride attack on one specific face (the Re- or Si-face), leading to the formation of a single alcohol enantiomer.

The Catalytic Cycle: The KRED enzyme does not act alone. It requires a reduced nicotinamide cofactor (NADPH or NADH) as the hydride donor. As these cofactors are expensive, they cannot be used in stoichiometric amounts. Therefore, a critical component of any practical biocatalytic reduction is an efficient cofactor regeneration system . In a whole-cell system, the cell's own metabolic machinery performs this task. For instance, a co-substrate like glucose is oxidized by cellular dehydrogenases (e.g., glucose dehydrogenase), which simultaneously reduces the oxidized cofactor (NADP⁺) back to its active, reduced state (NADPH), allowing the catalytic cycle to continue.

sub 2'-Chloroacetophenone (Prochiral Ketone) kred_red KRED-NADPH (Reduced Enzyme Complex) sub->kred_red Substrate Binding prod (S)-1-(2-chlorophenyl)ethanol (Chiral Alcohol) kred_ox KRED-NADP⁺ (Oxidized Enzyme Complex) kred_ox->prod Product Release gdh Glucose Dehydrogenase (GDH) kred_ox->gdh kred_red->kred_ox glucose Glucose (Co-substrate) glucose->gdh gluconolactone Glucono-δ-lactone gdh->kred_red NADPH gdh->gluconolactone

Figure 1: The catalytic cycle for the KRED-mediated reduction of 2'-chloroacetophenone, featuring an integrated cofactor regeneration system using glucose dehydrogenase (GDH).

Materials and Equipment

Reagents and Consumables
  • Biocatalyst: Lactobacillus curvatus (or other suitable microbial strain).

  • Growth Medium: MRS Broth for Lactobacillus culture.

  • Substrate: 2'-Chloroacetophenone (CAS 2142-68-9).

  • Co-substrate: D-Glucose.

  • Buffer: Sodium phosphate buffer (e.g., 100 mM, pH 7.0).

  • Extraction Solvent: Ethyl acetate (HPLC grade).

  • Drying Agent: Anhydrous sodium sulfate or magnesium sulfate.

  • Standards: Racemic 1-(2-chlorophenyl)ethanol for analytical method development.

  • Sterile centrifuge tubes (50 mL and 250 mL).

  • Standard laboratory glassware.

Equipment
  • Orbital shaker incubator.

  • Autoclave.

  • Refrigerated centrifuge capable of >6000 x g.

  • pH meter.

  • Analytical balance.

  • Rotary evaporator.

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Protocols

The following section details a complete workflow, from the preparation of the whole-cell biocatalyst to the final analysis of the product.

start Start step1 Step 1: Biocatalyst Preparation (Cell Culture & Harvest) start->step1 step2 Step 2: Bioreduction Reaction (Incubation with Substrate) step1->step2 step3 Step 3: Product Extraction (Centrifugation & LLE) step2->step3 step4 Step 4: Analysis (Chiral HPLC) step3->step4 end_node End step4->end_node

Figure 2: High-level experimental workflow for the enzymatic bioreduction of 2'-chloroacetophenone.
Protocol 1: Preparation of Lactobacillus curvatus Whole-Cell Biocatalyst

Rationale: This protocol generates "resting cells," which are metabolically active but not proliferating. This state is ideal for biotransformations as it directs the cell's resources, including cofactor regeneration, towards the desired reaction rather than cell growth.

  • Inoculation: Aseptically transfer a single colony or 1 mL of a glycerol stock of Lactobacillus curvatus into 10 mL of sterile MRS broth. Incubate at 30°C for 24 hours without shaking.

  • Scale-Up: Transfer the 10 mL starter culture into 500 mL of sterile MRS broth in a 1 L flask. Incubate at 30°C for 48 hours at 200 rpm.

  • Harvesting: Transfer the cell culture to sterile centrifuge bottles. Harvest the cells by centrifugation at 6,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the cell pellet in 100 mL of sterile sodium phosphate buffer (100 mM, pH 7.0). Centrifuge again under the same conditions. Repeat this washing step once more to remove any residual media components.

  • Biocatalyst Preparation: After the final wash, discard the supernatant. The resulting cell paste is the whole-cell biocatalyst. It can be used immediately or stored at 4°C for a short period. For concentration determination, a wet cell weight (WCW) can be recorded.

Protocol 2: Asymmetric Bioreduction

Rationale: The reaction parameters (pH, temperature, agitation) are optimized to ensure high enzyme activity and stability while facilitating mass transfer of the substrate into the cells. Glucose is added as the co-substrate to fuel the essential NADPH/NADH regeneration cycle.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of 100 mM sodium phosphate buffer (pH 7.0) and 2.5 g (wet weight) of the prepared Lactobacillus cell paste.

  • Co-substrate Addition: Add 0.5 g of D-glucose to the cell suspension.

  • Pre-incubation: Place the flask in an orbital shaker at 30°C and 200 rpm for 30 minutes to activate the cellular machinery.

  • Substrate Addition: Prepare a stock solution of 2'-chloroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if needed, although direct addition is often possible. Add the substrate to the reaction mixture to a final concentration of 10 mM.

  • Incubation: Seal the flask and incubate at 30°C, 200 rpm for 24-48 hours. The reaction progress can be monitored by taking small aliquots over time.

Protocol 3: Product Extraction

Rationale: Liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate is an effective method to separate the relatively nonpolar alcohol product from the aqueous reaction medium.

  • Reaction Quenching & Cell Removal: Transfer the entire reaction mixture to a centrifuge tube. Centrifuge at 6,000 x g for 15 minutes to pellet the cells.

  • Extraction: Carefully decant the supernatant into a separatory funnel. Add an equal volume of ethyl acetate (e.g., 50 mL) and shake vigorously for 1-2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Collect the upper organic layer.

  • Repeat Extraction: Perform two more extractions on the aqueous layer with fresh ethyl acetate to maximize product recovery.

  • Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate for 15-20 minutes. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting oil is the crude product, (S)-1-(2-chlorophenyl)ethanol, which can be analyzed directly or purified further if required.

Protocol 4: Chiral HPLC Analysis

Rationale: Chiral HPLC is the gold standard for determining the stereochemical purity of a sample. By using a chiral stationary phase (CSP), the two enantiomers of the alcohol product interact differently with the column, resulting in different retention times and allowing for their separation and quantification.

  • Sample Preparation: Dissolve a small amount of the crude product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: Chiralcel OD-H (or equivalent).

    • Mobile Phase: 95:5 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. The remaining substrate (2'-chloroacetophenone) and the two alcohol enantiomers will elute at distinct retention times. Identify the peaks by comparing them to injections of the starting material and a racemic standard of the product.

  • Calculations:

    • Conversion (%): [Area_Product_Total / (Area_Product_Total + Area_Substrate)] * 100

    • Enantiomeric Excess (e.e., %): [|Area_S - Area_R| / (Area_S + Area_R)] * 100

Expected Results & Data Interpretation

The success of the bioreduction is measured by two key metrics: conversion and enantiomeric excess. Under the optimized conditions described, high performance is expected.

ParameterTypical ValueRationale / Comment
Biocatalyst Lactobacillus curvatusKnown to possess KREDs with high selectivity for this class of substrates.
Substrate Conc. 10-50 mMHigher concentrations may lead to substrate inhibition, reducing reaction rate.
Temperature 30 °COptimal for balancing enzyme activity and stability for many mesophilic organisms.
pH 7.0Near-physiological pH is generally optimal for intracellular enzymes.
Reaction Time 24 - 48 hSufficient time for high conversion at the specified substrate concentration.
Conversion >95%Indicates an efficient enzyme and robust cofactor regeneration.
Enantiomeric Excess >99% (S)Demonstrates the high stereoselectivity of the chosen biocatalyst.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion 1. Inactive biocatalyst.2. Insufficient cofactor regeneration.3. Substrate/product inhibition.1. Use freshly prepared cells; check cell viability.2. Ensure sufficient co-substrate (glucose) is present.3. Lower the initial substrate concentration.
Low Enantiomeric Excess (e.e.) 1. Presence of multiple KREDs with opposing stereoselectivity in the host.2. Racemization of the product.1. Screen different microbial strains or use a recombinant host expressing a single, highly selective KRED.2. Unlikely under these mild conditions, but check product stability.
No Reaction 1. Incorrect pH or temperature.2. Substrate insolubility.3. Degraded substrate or cofactor.1. Verify reaction parameters.2. Add a small percentage (1-5%) of a water-miscible co-solvent like DMSO or isopropanol.3. Use fresh, high-purity reagents.

References

  • Çolak, N. S., Şahin, E., Dertli, E., Yilmaz, M. T., & Taylan, O. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this important synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a resource grounded in scientific principles and extensive laboratory experience.

Introduction: The Science of Purifying this compound

This compound, a white to pale yellow crystalline solid, is a key building block in the synthesis of various pharmaceuticals and other organic compounds.[1] However, its synthesis, whether through the Friedel-Crafts acylation of chlorobenzene or the direct chlorination of acetophenone, often yields a crude product contaminated with isomers, unreacted starting materials, and over-reacted byproducts.[2][3] Recrystallization is a powerful and widely used technique to achieve the high purity required for subsequent synthetic steps.

This guide will provide a comprehensive overview of the recrystallization process for this compound, with a strong emphasis on troubleshooting common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the physical properties of this compound is crucial for successful recrystallization. Key parameters include:

PropertyValueSource
Molecular FormulaC₈H₇ClO[4]
Molecular Weight154.59 g/mol [4]
AppearanceColorless to grey or white crystalline solid[4]
Melting Point54-56 °C[1][5]
Boiling Point244-245 °C[1][5]
SolubilityVery soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, carbon disulfide. Insoluble in water.[4][5]

The relatively low melting point is a critical factor to consider, as it can increase the likelihood of "oiling out" during the recrystallization process.

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[6] Given the solubility profile of this compound, several solvents are commonly employed. The choice of solvent also depends on the nature of the impurities. For instance, if the primary impurity is the more polar 4-chloroacetophenone isomer, a less polar solvent might be advantageous.

Recommended Solvents for this compound Recrystallization:

SolventRationale
Ethanol (or dilute ethanol) Often a good starting point due to its favorable solubility curve for many organic compounds. A dilute solution can be prepared by adding water as an anti-solvent.[7]
Isopropanol Similar to ethanol but can sometimes offer a better solubility differential between hot and cold conditions.
Methanol Another common choice, but its lower boiling point requires careful handling to prevent excessive evaporation.
Petroleum Ether / Hexanes Useful for removing more polar impurities. This compound has moderate solubility in hot petroleum ether and is less soluble when cold.[4]
Carbon Tetrachloride A historical solvent for this compound, but its use is now highly restricted due to toxicity.[4]

Expert Tip: Always perform a small-scale solvent screen with a few milligrams of your crude product to empirically determine the best solvent before committing your entire batch.

Q3: What are the primary impurities I should be concerned about?

A3: The nature of the impurities will depend on the synthetic route used to prepare the this compound:

  • Friedel-Crafts Acylation of Chlorobenzene: The major byproduct is typically the isomeric 4-chloroacetophenone .[2][8] Unreacted chlorobenzene and acetyl chloride may also be present.

  • Chlorination of Acetophenone: Common impurities include unreacted acetophenone and the over-chlorinated product, 2,2-dichloroacetophenone .[3]

Knowing the likely impurities is key to designing an effective purification strategy. For example, the similar structures of 2- and 4-chloroacetophenone can make their separation by recrystallization challenging, requiring careful solvent selection and slow cooling rates.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of this compound, providing explanations and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Scientific Explanation: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[9] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[10] Given the relatively low melting point of this compound (54-56 °C), this is a common problem. The presence of impurities can also depress the melting point, exacerbating this issue.[11] The oil that forms is often a good solvent for impurities, leading to poor purification if it solidifies without crystallizing.[11]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point.[10][11]

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before placing it in an ice bath. Rapid cooling increases the chance of oiling out.

  • Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, consider switching to a lower-boiling one. Alternatively, if using a mixed solvent system (e.g., ethanol/water), increase the proportion of the lower-boiling solvent.

  • Induce Crystallization at a Higher Temperature: Try to induce crystallization just below the boiling point of the solvent by scratching the inside of the flask with a glass rod at the surface of the solution.

Issue 2: No Crystals Form Upon Cooling.

Scientific Explanation: The failure of crystals to form from a cooled solution indicates that the solution is not supersaturated, or that nucleation has not been initiated.[12] This can be due to using too much solvent or the absence of nucleation sites.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the liquid-air interface.[12][13] The microscopic scratches on the glass can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution.[13] This provides a template for crystal growth.

  • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[13]

  • Use an Anti-Solvent (for mixed solvent systems): If you are using a solvent in which this compound is highly soluble, you can add a miscible "anti-solvent" in which it is insoluble (e.g., adding water to an ethanol solution) dropwise until the solution becomes cloudy, then add a drop or two of the good solvent to clarify before cooling.[14]

Issue 3: The Recovered Crystals are Still Impure.

Scientific Explanation: Impure crystals after recrystallization can result from several factors:

  • Rapid Crystal Growth: If crystals form too quickly, impurities can become trapped within the crystal lattice.[3]

  • Inappropriate Solvent Choice: The chosen solvent may not have a sufficiently different solubility for the desired compound and the impurities at different temperatures.

  • Insufficient Washing: Residual mother liquor containing dissolved impurities may remain on the surface of the crystals.

Solutions:

  • Ensure Slow Cooling: As mentioned previously, allow the solution to cool slowly to promote the formation of larger, purer crystals.

  • Re-evaluate Your Solvent: If you suspect a specific impurity (e.g., 4-chloroacetophenone), you may need to find a solvent system where the solubility difference between the two isomers is more pronounced. This may require some experimentation.

  • Thorough Washing: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12] Using warm solvent will dissolve some of your product.

  • Consider a Hot Filtration Step: If your crude material contains insoluble impurities, they should be removed by filtering the hot, saturated solution before allowing it to cool.[2][3]

Issue 4: Low Yield of Recovered Crystals.

Scientific Explanation: A low yield can be attributed to several factors:

  • Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[15]

  • Premature crystallization during a hot filtration step.[16]

  • Washing the collected crystals with too much cold solvent or with solvent that is not sufficiently cold.

  • Incomplete transfer of the solid from the recrystallization flask to the filter.

Solutions:

  • Use the Minimum Amount of Hot Solvent: Aim to dissolve the crude solid in the minimum amount of boiling solvent to create a saturated solution.[12]

  • Prevent Premature Crystallization During Hot Filtration: If a hot filtration is necessary, preheat the funnel and filter paper with hot solvent vapors.

  • Minimize Washing Losses: Use a minimal amount of ice-cold solvent to wash the crystals.

  • Efficient Transfer: Scrape the flask thoroughly and use a small amount of the filtrate (mother liquor) to rinse any remaining crystals into the filter funnel.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture to boiling. If the solid dissolves, allow it to cool to see if crystals form. If it does not dissolve, add more solvent dropwise until it does. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until all the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis crude Crude this compound solvent Select Solvent crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filt Hot Filtration (if needed) dissolve->hot_filt Insoluble Impurities Present cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., Melting Point) dry->analyze

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic action_node action_node start Problem Encountered During Cooling q1 Oiling Out? start->q1 action1 1. Reheat & Add Solvent 2. Cool Slowly 3. Change Solvent q1->action1 Yes q2 No Crystals Formed? q1->q2 No action2 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume q2->action2 Yes q3 Impure Crystals? q2->q3 No action3 1. Ensure Slow Cooling 2. Re-evaluate Solvent 3. Wash Thoroughly q3->action3 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

Safety Precautions

This compound is a lachrymator and a potent irritant to the eyes, skin, and respiratory system.[4] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

  • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber).

  • Skin Protection: A lab coat is required. An apron may be necessary for larger quantities.[6]

  • Respiratory Protection: Work exclusively in a certified chemical fume hood.[6]

  • Spills: In case of a spill, evacuate the area and follow your institution's established procedures for hazardous material cleanup.

Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning any experimental work.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10757, this compound.
  • Nichols, L. (2021). 3.5: Inducing Recrystallization. Chemistry LibreTexts.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent.
  • City University of New York. Lab: Purification by Recrystallization.
  • Wikipedia. Recrystallization (chemistry).
  • University of California, Davis, Department of Chemistry. Recrystallization.
  • Reddit. Recrystallization (help meeeeee).
  • Kyoto University. Hot Filtration & Recrystallization.
  • Nichols, L. (2021). 2.5: Hot Filtration. Chemistry LibreTexts.
  • Cole-Parmer. Material Safety Data Sheet - this compound.
  • Nichols, L. (2022). 1.5E: Hot Filtration. Chemistry LibreTexts.
  • Chemical Education Xchange. Inducing Crystallization by Nucleation.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Toppr. Give the conversion of chlorobenzene to this compound. (Friedel Crafts acylation).
  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Biocyclopedia. Problems in recrystallization.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.
  • PrepChem.com. Preparation of chloroacetophenone.
  • University of California, Berkeley, College of Chemistry. Recrystallization.
  • U.S. Environmental Protection Agency. (2000). This compound.
  • Filo. Conversion of Chlorobenzene to this compound.
  • Google Patents. US20210107853A1 - Synthesis of mono-chlorinated acetophenone.

Sources

Preventing polyalkylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve one of the most common challenges in electrophilic aromatic substitution: polyalkylation . Here, we move beyond simple instructions to explain the underlying principles, providing you with the expert insights needed to achieve selective monoalkylation in your syntheses.

Part 1: Understanding the Root Cause: Why Does Polyalkylation Occur?

Before troubleshooting, it is crucial to understand the electronic phenomena that drive polyalkylation. Friedel-Crafts alkylation involves the substitution of a proton on an aromatic ring with an alkyl group. The core issue arises from the nature of this newly introduced substituent.

An alkyl group is an electron-donating group (+I effect).[1] When attached to the aromatic ring, it increases the electron density of the ring system.[1][2] This "activated" monoalkylated product is now a more potent nucleophile than the original starting material, making it more reactive towards further electrophilic attack.[3][4][5] Consequently, the desired product successfully competes with the starting material for the alkylating agent, leading to the formation of di-, tri-, and even more substituted products.[4][6][7]

This activating effect is the fundamental reason polyalkylation is a persistent side reaction in Friedel-Crafts alkylation.[8][9]

Polyalkylation_Mechanism A Benzene (Starting Material) C Monoalkylated Product (More Reactive) A->C Electrophilic Attack B R-X + AlCl₃ E Polyalkylated Product (Side Product) C->E D R-X + AlCl₃ explanation Alkyl group (R) activates the ring, making the monoalkylated product more susceptible to a second attack.

Caption: The activating effect of the alkyl group leads to polyalkylation.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter in the lab, providing actionable solutions grounded in chemical principles.

Q1: My reaction is producing a complex mixture of di- and tri-alkylated products. What is the most direct way to favor monoalkylation?

A1: The most straightforward and common industrial strategy is to manipulate Le Châtelier's principle by using a large excess of the aromatic substrate .[4][10][11] By increasing the concentration of the starting material (e.g., benzene, toluene) relative to the alkylating agent, you statistically favor the collision of the electrophile with the unreacted substrate over the more reactive monoalkylated product.[5][10]

  • Expert Insight: For common and inexpensive aromatic compounds like benzene, it can often serve as both the reactant and the solvent for the reaction, creating a highly favorable molar ratio.[10] In some industrial processes, the molar ratio of benzene to the alkylating agent can be as high as 50:1 to ensure monosubstitution.[5]

Q2: I cannot use a large excess of my aromatic substrate due to cost or availability. What is the most reliable alternative for achieving clean mono-alkylation?

A2: The most robust and widely accepted solution is a two-step sequence: Friedel-Crafts acylation followed by reduction .[3][12] This method circumvents the polyalkylation problem entirely.

  • Acylation: You first introduce an acyl group (-COR) to the aromatic ring. The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[1][13] This makes the monoacylated product significantly less reactive than the starting material, effectively preventing any further acylation.[3][8][14]

  • Reduction: The resulting ketone is then reduced to the desired alkyl group. Standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction are highly effective for this transformation.[7][10][15]

This two-step approach also provides the crucial advantage of preventing carbocation rearrangements, another major limitation of Friedel-Crafts alkylation.[10][13][16]

Acylation_Reduction_Workflow Start Aromatic Substrate Step1 Step 1: Friedel-Crafts Acylation (RCOCl, AlCl₃) Start->Step1 Intermediate Monoacylated Product (Deactivated Ring) Step1->Intermediate Step2 Step 2: Reduction (e.g., Clemmensen or Wolff-Kishner) Intermediate->Step2 End Desired Monoalkylated Product Step2->End

Caption: Workflow for clean monoalkylation via acylation-reduction.

Q3: I am observing significant polyalkylation even at low temperatures. Could my choice of catalyst be the issue?

A3: Absolutely. Highly active Lewis acid catalysts like AlCl₃ and FeCl₃ are very effective at generating carbocations but can also aggressively promote polysubstitution.[5][17] If you are constrained to a direct alkylation protocol, consider these modifications:

  • Use a Milder Catalyst: Switching to a less reactive Lewis acid can sometimes provide better selectivity for monoalkylation.[5] A wide range of Lewis acids beyond AlCl₃, such as BF₃, TiCl₄, or SnCl₄, have been used.[17][18]

  • Solid Acid Catalysts: Modern approaches favor heterogeneous solid acid catalysts like zeolites or niobium oxides.[19][20] These can offer enhanced selectivity, easier separation, and are often more environmentally benign.[19]

Q4: Can I use steric hindrance to my advantage to prevent polyalkylation?

A4: Yes, this is a viable strategy, particularly when dealing with bulky alkylating agents. If you are introducing a sterically demanding group, such as a tert-butyl group, the sheer physical size of the substituent can hinder the approach of a second electrophile to an adjacent position on the ring.[10][21] While the electronic activating effect is still present, the steric barrier can effectively prevent or slow down subsequent alkylation reactions, leading to a higher yield of the mono-substituted product.[21]

FeatureFriedel-Crafts AlkylationFriedel-Crafts Acylation
Group Added Alkyl (-R)Acyl (-COR)
Electronic Effect Activating (Electron-Donating)Deactivating (Electron-Withdrawing)[13]
Product Reactivity More reactive than starting materialLess reactive than starting material[14]
Poly-substitution Risk High[4][22]Very Low / Negligible[8][13]
Carbocation Rearrangement Common[8][11]Does not occur[13][23]
Catalyst Stoichiometry Catalytic amountStoichiometric amount often required[24]

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two most effective strategies to control polyalkylation.

Protocol 1: Monoalkylation of Benzene using Excess Substrate

This protocol demonstrates the use of excess aromatic substrate to favor the formation of tert-butylbenzene.

Materials:

  • Anhydrous Benzene (Reagent Grade, also serves as solvent)

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-water bath

  • Separatory funnel, round-bottom flask, condenser

  • Sodium bicarbonate solution (5% aq.), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

  • Reactant Charging: Charge the flask with 100 mL of anhydrous benzene (approx. 1.12 mol).

  • Catalyst Addition: Cool the flask in an ice-water bath. Carefully add 5 g (0.037 mol) of anhydrous aluminum chloride to the stirred benzene.

  • Alkylating Agent Addition: In the dropping funnel, place 10 mL (0.09 mol) of tert-butyl chloride. Add the tert-butyl chloride dropwise to the cold, stirred benzene-AlCl₃ slurry over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Carefully quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.

  • Extraction & Washing: Separate the organic layer. Wash it sequentially with 50 mL of 5% NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.[3]

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the benzene solvent by distillation to yield the tert-butylbenzene product.

Protocol 2: Mono-propylation of Benzene via Acylation-Reduction

This two-part protocol is the preferred method for synthesizing n-propylbenzene, avoiding the carbocation rearrangement and polyalkylation that would occur in a direct alkylation with 1-chloropropane.

Part A: Friedel-Crafts Acylation of Benzene

Materials:

  • Anhydrous Benzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (dilute), Sodium bicarbonate solution (saturated), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Suspension: In a dry flask under an inert atmosphere, suspend 1.2 equivalents of anhydrous AlCl₃ in anhydrous DCM. Cool the suspension in an ice bath.[3]

  • Acyl Chloride Addition: Slowly add 1.0 equivalent of propanoyl chloride to the stirred AlCl₃ suspension.

  • Benzene Addition: Add 1.0 equivalent of anhydrous benzene dropwise, ensuring the internal temperature remains below 10°C.[3]

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.[3]

  • Quenching & Workup: Quench the reaction by pouring it over crushed ice and dilute HCl.[3] Transfer to a separatory funnel, separate the organic layer, and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield propiophenone.

Part B: Clemmensen Reduction of Propiophenone

Materials:

  • Propiophenone (from Part A)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, add the propiophenone and toluene.

  • Reagent Addition: Add zinc amalgam followed by concentrated HCl.[3]

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic (toluene) layer.

  • Washing & Isolation: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the toluene by distillation to yield the final n-propylbenzene product.[3]

References

  • Vertex AI Search. (2024). 16.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Pharmaguideline. (n.d.).
  • Study.com. (n.d.).
  • Physics Wallah. (n.d.).
  • YouTube. (2024).
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  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
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  • ResearchGate. (2018). (PDF)
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  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • University of Calgary. (n.d.).
  • Royal Society of Chemistry. (n.d.). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions.
  • BenchChem. (2025).
  • ResearchGate. (2024). (PDF)
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • National Institutes of Health (NIH). (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes.
  • Mettler Toledo. (n.d.).
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!
  • ResearchGate. (2025). Steric Modulation of Aromatic Compounds via Friedel–Craft Alkylation for Potential Reduction in Blood-Brain Barrier Permeability.
  • OUCI. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles.
  • LibreTexts. (2015). 15.
  • YouTube. (2015).
  • Chad's Prep. (n.d.).
  • YouTube. (2022). What Makes Friedel-Crafts Reactions So Tricky?

Sources

Technical Support Center: Stability of 2-Chloroacetophenone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloroacetophenone (Phenacyl chloride, CN). This document is intended for researchers, scientists, and drug development professionals who utilize this compound in aqueous experimental systems. As an α-haloketone, this compound possesses inherent reactivity that requires careful consideration to ensure experimental reproducibility and accuracy. This guide provides in-depth answers to frequently asked questions and a troubleshooting framework for common issues related to its stability in aqueous media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an aqueous working solution of this compound, given its low water solubility?

Answer: this compound is practically insoluble in water, with a reported solubility of less than 1 mg/mL.[1][2] Direct dissolution into an aqueous buffer is not feasible and will lead to non-homogenous mixtures and inaccurate concentrations.

The established best practice is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental buffer.

  • Recommended Solvents: Acetonitrile (MeCN) or absolute ethanol are excellent choices. This compound is freely soluble in these solvents.[1][3]

  • Procedure:

    • Prepare a high-concentration stock (e.g., 10-100 mM) in 100% MeCN or ethanol.

    • Vortex thoroughly to ensure complete dissolution.

    • For your experiment, perform a serial dilution of the organic stock into your final aqueous buffer. Ensure the final concentration of the organic solvent in your aqueous solution is low (typically <1%) to avoid impacting your biological or chemical system.

    • Always add the stock solution to the buffer while vortexing or stirring to promote rapid dispersion and prevent precipitation.

Q2: What is the primary degradation pathway for this compound in water?

Answer: The primary degradation pathway in aqueous solution is hydrolysis . As an α-haloketone, the carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack by water. This reaction proceeds via a nucleophilic substitution mechanism (Sɴ2), displacing the chloride ion.

The hydrolysis is generally slow in neutral water but can be catalyzed by acid or base.[1][2] The final products are 2-hydroxyacetophenone and hydrochloric acid (HCl) .[1] The generation of HCl is a key point, as it will cause the pH of an unbuffered solution to decrease over time.

Hydrolysis cluster_main Hydrolysis of this compound mol1 This compound (C₈H₇ClO) h2o + H₂O mol2 2-Hydroxyacetophenone plus + hcl Hydrochloric Acid (HCl) h2o->mol2 Sɴ2 Reaction

Caption: Hydrolysis pathway of this compound in water.

Q3: Which factors have the most significant impact on the stability of my this compound solutions?

Answer: Several factors can accelerate the degradation of this compound. Understanding and controlling these variables is critical for reproducible results.

FactorImpact on StabilityCausality & Expert Insight
pH High Impact Stability is maximal near neutral pH (6-7). The hydrolysis reaction is significantly accelerated by both acidic and basic conditions (acid/base catalysis).[4] Alkaline conditions (pH > 8) are particularly detrimental due to the increased concentration of the potent nucleophile, hydroxide (OH⁻), leading to rapid degradation.[3]
Temperature High Impact As with most chemical reactions, the rate of hydrolysis increases with temperature. Storing stock and working solutions at low temperatures (e.g., 2-8°C) is crucial to minimize degradation. Avoid repeated freeze-thaw cycles.
Light Exposure Moderate to High Impact This compound can absorb UV light, and studies on related chlorinated aromatic compounds show they are susceptible to photodegradation.[5][6][7] This process can involve dechlorination and the generation of free radicals. Always store solutions in amber vials or protect them from light with aluminum foil.
Buffer Composition High Impact The choice of buffer is critical. Nucleophilic buffers, especially those containing primary amines like Tris , can directly react with the carbonyl group of this compound to form adducts (e.g., Schiff bases, oxazolidines), effectively removing it from your experiment.[8][9]
Q4: Which buffers are recommended for use with this compound, and which should be avoided?

Answer: This is a critical experimental design choice. The wrong buffer can act as a reactant.

  • Recommended Buffers (Non-Nucleophilic):

    • Phosphate Buffers (PBS, Sodium/Potassium Phosphate): An excellent choice as the phosphate ion is not nucleophilic.[10] However, be mindful that the pH of the buffer will still dictate the rate of hydrolysis.

    • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A common biological buffer with a tertiary amine that is sterically hindered and generally non-reactive towards carbonyls.

    • MES (2-(N-morpholino)ethanesulfonic acid): Another "Good's buffer" that is non-nucleophilic and suitable for use.

  • Buffers to AVOID (Nucleophilic):

    • Tris (tris(hydroxymethyl)aminomethane): The primary amine in Tris is highly nucleophilic and is known to react with ketones and aldehydes.[8][11] Use of Tris buffer will lead to rapid, covalent inactivation of this compound and is strongly discouraged.

    • Glycine: The primary amine in glycine will also react.

    • Any buffer containing a primary or secondary amine group should be considered potentially reactive and avoided unless it is the subject of study.

Buffer_Interaction cluster_reaction Incompatible Buffer Reaction CN This compound (Ketone Carbonyl) Product Unstable Adduct (e.g., Schiff Base/Oxazolidine) CN->Product Covalent Reaction Tris Tris Buffer (Primary Amine) Tris->Product

Caption: Reaction of Tris buffer with this compound.

Troubleshooting Guide

Problem: My experimental results are inconsistent or show lower-than-expected activity.

This is the most common issue reported and is almost always linked to the degradation of the this compound in the aqueous solution. Use the following workflow to diagnose the problem.

Troubleshooting start Inconsistent or Low Activity Observed q_buffer What buffer are you using? start->q_buffer a_tris Tris or other primary amine buffer q_buffer->a_tris a_non_nuc Non-nucleophilic (e.g., Phosphate, HEPES) q_buffer->a_non_nuc sol_tris Root Cause: Buffer is reacting with your compound. Solution: Switch to a recommended buffer like Phosphate or HEPES. a_tris->sol_tris q_prep How was the working solution prepared and stored? a_non_nuc->q_prep end_node Problem Resolved sol_tris->end_node a_prep_fresh Prepared fresh from a validated stock q_prep->a_prep_fresh a_prep_old Used an old working solution or stock q_prep->a_prep_old q_cond What are the experimental conditions (pH, Temp, Light)? a_prep_fresh->q_cond sol_old Root Cause: Hydrolysis during storage. Solution: Prepare working solutions fresh daily. Validate stock concentration regularly. a_prep_old->sol_old sol_old->end_node a_cond_ok Neutral pH, ≤ RT, Protected from light q_cond->a_cond_ok a_cond_bad High pH (>8), High Temp (>25°C), Exposed to light q_cond->a_cond_bad a_cond_ok->end_node sol_cond Root Cause: Accelerated degradation due to harsh conditions. Solution: Adjust pH to neutral. Run experiments at lower temp. Protect samples from light. a_cond_bad->sol_cond sol_cond->end_node

Caption: Troubleshooting workflow for this compound stability issues.

Problem: The pH of my unbuffered aqueous solution of this compound is dropping over time.

Answer: This is expected behavior. As described in FAQ Q2, the hydrolysis of this compound produces one molecule of hydrochloric acid (HCl) for every molecule that degrades.[2] This release of a strong acid will naturally lower the pH of an unbuffered or weakly buffered solution. If maintaining a constant pH is critical for your experiment, using an appropriate buffer system (see FAQ Q4) is mandatory.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution and 100 µM Working Solution
  • Safety First: this compound is a potent lachrymator and is toxic.[1][12] Handle only in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Prepare 10 mM Stock Solution:

    • Weigh out 15.46 mg of this compound (M.W. 154.59 g/mol ).

    • Transfer the solid to a 10 mL volumetric flask.

    • Add approximately 8 mL of HPLC-grade acetonitrile (MeCN).

    • Vortex until the solid is completely dissolved.

    • Bring the final volume to 10.0 mL with MeCN and mix thoroughly.

    • Store this stock solution at 2-8°C in a tightly sealed amber vial.

  • Prepare 100 µM Working Solution:

    • Add 990 µL of your desired aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.0) to a microcentrifuge tube.

    • Add 10 µL of the 10 mM stock solution to the buffer.

    • Immediately vortex the tube for 10-15 seconds to ensure complete mixing.

    • This working solution should be prepared fresh immediately before use. Do not store dilute aqueous solutions for extended periods.

Protocol: Recommended HPLC Method for Quantification

This method is adapted from established reverse-phase (RP) HPLC protocols for this compound and related compounds.[13][14]

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid.

    • Note: For LC-MS applications, replace phosphoric acid with 0.1% formic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.[14]

  • Injection Volume: 20 µL.

  • Quantification: Create a standard curve using freshly prepared dilutions from your stock solution to bracket the expected concentration in your samples.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • U.S. Environmental Protection Agency. (n.d.). This compound. EPA.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10757, this compound. PubChem.
  • Patsnap. (n.d.). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography. Eureka.
  • Czaplicka, M. (2006). Photo-degradation of chlorophenols in the aqueous solution. Journal of Hazardous Materials, 134(1-3), 45-59.
  • Zhang, J., Chen, J., Chen, J., Luo, Y., & Xia, Y. (2022). General procedure for the reaction of reductive dehalogenation. Tetrahedron Letters, 98, 153835.
  • Hao, S., Liu, X., Sun, C., Zhang, Y., Gao, R., Wang, H., & Wang, X. (2022). Experimental study of the adsorption of this compound at the air-environmental water interface. Frontiers in Environmental Science, 10, 1052646.
  • Konstantinou, I. K., & Albanis, T. A. (2006). Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2. Environmental Technology, 27(11), 1191-1197.
  • Board of Secondary Education, Maharashtra. (2025). Chemistry Solution to Board's Question Paper: July 2025. (Referenced via Cloudfront.net).
  • Ferslew, K. E., Orcutt, R. H., & Kearns, G. L. (1986). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile. Journal of Forensic Sciences, 31(2), 658-665.
  • Iyengar, R., & Rose, Z. B. (1995). Tris Buffer Reactivity with Low-Molecular-Weight Aldehydes: NMR Characterization of the Reactions of Glyceraldehyde 3-Phosphate. Analytical Biochemistry, 227(1), 47-52.
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.
  • Wu, H., Zhou, Y., & Liu, D. R. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. Organic Letters, 21(15), 5949-5952.
  • Santacesaria, E., Tesser, R., Di Serio, M., Russo, V., & Vitiello, R. (2018). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 3(5), 724-736.
  • Gholami, M., et al. (2020).
  • Diefallah, E. M. (1976). Solvolysis rates in aqueous–organic mixed solvents. III. Kinetics of the alkaline solvolysis of monochloroacetate ion in water–tert-butyl alcohol solutions. Canadian Journal of Chemistry, 54(11), 1687-1692.
  • Reddit. (2019). How does Tris buffer work? And few general questions about buffers in general. r/Biochemistry.
  • Gregory, M. J. (1970). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. Journal of the Chemical Society B: Physical Organic, 1687-1691.
  • Li, W., Chen, X., & Sun, H. B. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide Under Strong Alkaline Conditions. Asian Journal of Chemistry, 26(10), 2855-2858.
  • Bennekou, P. (1991). Transfer of Tris buffer and effects on K+ loss in human red blood cells and reconstituted ghosts. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1063(2), 241-246.
  • Bobbitt, J. M., & Scola, P. M. (1995). Tris Buffer Reactivity with Low-Molecular-Weight Aldehydes: NMR Characterization of the Reactions of Glyceraldehyde-3-Phosphate. Analytical Biochemistry, 227(1), 47-52.
  • The Biotech Bro. (2024, July 24). Practical guide to phosphate buffers [Video]. YouTube.

Sources

Technical Support Center: Troubleshooting Low Yield in 2-Chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 2-Chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, during this critical Friedel-Crafts acylation reaction. Our goal is to provide field-proven insights and actionable solutions to help you optimize your experimental outcomes.

Introduction: The Chemistry at Play

The synthesis of this compound is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. In this process, benzene reacts with chloroacetyl chloride in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to form the desired ketone.[1] The catalyst's role is to activate the chloroacetyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich benzene ring.[2][3][4]

While the reaction is robust, its success is highly sensitive to several experimental parameters. Low yields often stem from issues with reagents, reaction conditions, or work-up procedures. This guide will address the most common failure points in a direct question-and-answer format.

Troubleshooting Guide: Diagnosing and Solving Low Yield
Q1: My reaction is sluggish or fails to start. I'm observing minimal conversion of my starting materials. What is the most likely cause?

A1: Catalyst Inactivity due to Moisture.

This is the most frequent cause of failure in Friedel-Crafts acylation. Aluminum chloride is extremely hygroscopic and reacts violently with even trace amounts of water.

  • Causality: Water reacts with AlCl₃ to form aluminum hydroxide species, which are catalytically inactive.[5] This reaction consumes your catalyst, preventing the formation of the necessary acylium ion electrophile. Chloroacetyl chloride itself can also hydrolyze in the presence of water to form chloroacetic acid and HCl, further complicating the reaction.[6][7]

  • Diagnosis:

    • Did you use a fresh, unopened container of anhydrous AlCl₃?

    • Was all glassware oven-dried or flame-dried under vacuum or inert gas immediately before use?

    • Were anhydrous solvents and reagents used? Ensure your benzene and any solvent (like dichloromethane or carbon disulfide) are certified anhydrous or properly dried.

  • Corrective Protocol:

    • Strict Anhydrous Technique: Assemble your reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen/argon inlet) and oven-dry it at >120°C for several hours or flame-dry it under a stream of inert gas.

    • Inert Atmosphere: Cool the apparatus under a positive pressure of dry nitrogen or argon and maintain this atmosphere throughout the entire experiment.

    • Reagent Handling: Use a fresh bottle of anhydrous AlCl₃. Weigh it out quickly in a dry environment (glove box or glove bag is ideal) and add it to the reaction flask. Use anhydrous grade solvents from a sealed bottle or one stored over molecular sieves.

Q2: I've confirmed anhydrous conditions, but my yield is still low with a significant recovery of unreacted benzene. What should I investigate next?

A2: Incorrect Stoichiometry or Suboptimal Reaction Conditions.

The molar ratios of reactants and catalyst, along with temperature and reaction time, are critical for driving the reaction to completion.

  • Causality:

    • Catalyst Amount: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or slightly more) of AlCl₃. The reason is that the product, this compound, is a ketone. The ketone's carbonyl oxygen is a Lewis base and forms a stable complex with the AlCl₃ Lewis acid.[8][9] This complex deactivates both the catalyst and the product. The catalyst is only regenerated upon aqueous workup.[8] Using a sub-stoichiometric amount will leave you with unreacted starting material.

    • Temperature Control: The initial addition of reagents is typically done at low temperatures (0-10°C) to control the exothermic reaction.[8] However, after the initial addition, the reaction may require warming to room temperature or gentle heating (e.g., 50-60°C) to proceed to completion.[1][10] Insufficient time or temperature will result in incomplete conversion.

  • Diagnosis:

    • Review your experimental notebook. Did you use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride)?

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Does the spot/peak for benzene remain dominant even after several hours?

  • Corrective Protocol:

    • Adjust Stoichiometry: Ensure you are using 1.1 to 1.3 equivalents of AlCl₃.

    • Optimize Temperature and Time:

      • Add the chloroacetyl chloride solution dropwise to the suspension of AlCl₃ in benzene/solvent at 0-10°C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[8]

      • Monitor by TLC/GC. If the reaction stalls, consider gentle heating to 40-50°C for an additional 1-2 hours.

Q3: My reaction worked, but I have significant byproducts. I'm not seeing polysubstitution, so what else could be forming?

A3: Potential Side Reactions and Impurities.

While Friedel-Crafts acylation is known to prevent polysubstitution because the acyl group deactivates the aromatic ring, other issues can arise.[11][12][13]

  • Causality:

    • Reagent Decomposition: Chloroacetyl chloride is highly reactive.[14][15] If old or improperly stored, it may contain impurities or decomposition products. It is also a lachrymator and corrosive.[16][17]

    • Reaction with Solvent: If using a reactive solvent, it may compete with benzene in the acylation. While often run neat in excess benzene, solvents like dichloromethane (DCM) are generally stable, but others may not be.

    • Complex Tar Formation: Overheating the reaction or using an excessive amount of catalyst can sometimes lead to the formation of complex, high-molecular-weight byproducts or tars, which can be difficult to separate.

  • Diagnosis:

    • Characterize your byproducts using GC-MS or NMR if possible.

    • Check the purity of your chloroacetyl chloride. Consider distilling it before use if its purity is questionable.

  • Corrective Protocol:

    • Use High-Purity Reagents: Ensure your benzene and chloroacetyl chloride are of high purity.

    • Strict Temperature Control: Avoid excessive heating. The reaction is often sufficiently driven at room temperature or with mild warming.

    • Proper Quenching: Ensure the reaction is quenched properly by slowly and carefully pouring the reaction mixture onto crushed ice and concentrated HCl. This breaks up the aluminum-ketone complex and helps to minimize side reactions during workup.

Q4: I seem to lose most of my product during the work-up and purification steps. How can I improve my recovery?

A4: Inefficient Extraction and Purification.

The work-up for a Friedel-Crafts reaction is critical for isolating the product cleanly.

  • Causality:

    • Incomplete Quenching: If the AlCl₃-ketone complex is not fully hydrolyzed during the quench, the product may remain in the aqueous layer or as an emulsion, leading to poor extraction efficiency.

    • Improper Extraction: Using the wrong solvent or an insufficient volume for extraction will leave the product behind.

    • Suboptimal Purification: this compound is a solid at room temperature (m.p. 54-56°C)[18]. It can be purified by recrystallization or column chromatography.[10] Choosing the wrong solvent for recrystallization or an inappropriate eluent for chromatography will result in low recovery.

  • Corrective Protocol:

    • Quenching: Slowly pour the completed reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, stirring vigorously. This ensures the aluminum salts are soluble in the aqueous layer.

    • Extraction:

      • Transfer the mixture to a separatory funnel.

      • Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane or ethyl acetate.

      • Combine the organic layers.

    • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purification:

      • Recrystallization: A common method is to recrystallize the crude solid from dilute ethanol.[19]

      • Column Chromatography: If needed, purify on a silica gel column using an eluent system like ethyl acetate/petroleum ether.[10]

Data Summary Table
ParameterRecommended ValueRationale
Benzene Reagent and/or SolventHigh purity, anhydrous
Chloroacetyl Chloride 1.0 equivalent (Limiting)High purity; distill if necessary
Aluminum Chloride (AlCl₃) 1.1 - 1.3 equivalentsStoichiometric amount needed to activate reagent and account for complexation with product.[8][9]
Addition Temperature 0 - 10 °CControls initial exothermic reaction.
Reaction Temperature Room Temp to 50°CAllow to warm after addition; gentle heat may be needed to drive to completion.
Reaction Time 2 - 5 hoursMonitor by TLC or GC for consumption of starting material.
Atmosphere Anhydrous, Inert (N₂ or Ar)Prevents deactivation of the highly hygroscopic AlCl₃ catalyst.[5]
Visual Workflows and Mechanisms
Mechanism: Friedel-Crafts Acylation

Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation.

Troubleshooting Workflow

Caption: A stepwise workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: Why is polysubstitution not a major concern in Friedel-Crafts acylation, unlike alkylation? A: The acyl group (R-C=O) attached to the benzene ring is an electron-withdrawing group.[12] This deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards further electrophilic substitution than the original benzene starting material.[8][11][13] In contrast, the alkyl groups added during alkylation are electron-donating, which activates the ring and promotes further substitution.[11]

Q: Can I use a catalytic amount of AlCl₃? A: No, a stoichiometric amount (or slight excess) is required. This is because the aluminum chloride, a Lewis acid, forms a strong complex with the carbonyl oxygen (a Lewis base) of the ketone product.[8][9] This complex is stable under the reaction conditions, effectively sequestering the catalyst. The catalyst is only liberated during the aqueous workup step.

Q: Are there alternative catalysts to AlCl₃? A: While AlCl₃ is the most common and cost-effective catalyst, other Lewis acids like ferric chloride (FeCl₃), antimony trichloride (SbCl₃), or zinc chloride (ZnCl₂) can be used, sometimes under different conditions (e.g., microwave irradiation or with specific solvents).[10][20] Brønsted acids like triflic acid have also been reported as catalysts for Friedel-Crafts acylations. The choice of catalyst can influence reactivity and selectivity.

Q: What are the primary safety hazards associated with this reaction? A: The reagents for this synthesis require careful handling.

  • Chloroacetyl Chloride: It is highly corrosive, toxic, and a potent lachrymator (tear-gas agent).[6][15][16][17] It should be handled exclusively in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Aluminum Chloride (Anhydrous): It reacts violently with water, releasing heat and toxic HCl gas. Handle with care to avoid contact with moisture.

  • Benzene: It is a known carcinogen and is flammable. Handle with appropriate engineering controls and PPE.

  • Reaction Quench: The quenching of the reaction mixture on ice is highly exothermic and releases a large amount of HCl gas. This step must be performed slowly and cautiously in a fume hood.

References
  • Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
  • Brainly. (2023). [FREE] Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with.
  • Testbook. (n.d.). [Solved] Polysubstitution is a major drawback in:.
  • PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information.
  • ACS Publications. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor.
  • Solubility of Things. (n.d.). 2-Chloroacetyl chloride.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene.
  • Khan Academy. (n.d.). Friedel-Crafts acylation.
  • YouTube. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry). The Chemistry Student.
  • SpringerLink. (2023). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
  • Yufeng. (n.d.). Problem using Chloroacetyl Chloride.
  • Patsnap. (n.d.). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • MDPI. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • Google Patents. (n.d.). WO2000075094A2 - Method for producing a halogenated acetophenone.
  • RSC Publishing. (2016). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins.
  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride.
  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • SciSpace. (n.d.). Mechanisms of catalyst deactivation.
  • PrepChem.com. (n.d.). Preparation of chloroacetophenone.
  • EPA. (n.d.). This compound.
  • Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4'-fluoroacetophenone.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Catalyst deactivation in synthesis gas production, and important syntheses.
  • Free PDF Download. (n.d.). Catalyst Deactivation.

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Technical Support Center: Side Reactions of 2-Chloroacetophenone with Strong Bases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the complexities of reactions involving 2-chloroacetophenone and strong bases. This guide is designed to provide in-depth, field-proven insights into the common side reactions, their underlying mechanisms, and robust troubleshooting strategies. As Senior Application Scientists, we understand that success in the lab is not just about following steps but understanding the causality behind them.

I. Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a simple SN2 reaction on this compound, but I'm getting a complex mixture of products. What's going on?

A: this compound is a bifunctional molecule with two electrophilic sites: the α-carbon and the carbonyl carbon.[1] This dual reactivity is the primary reason for the formation of multiple products. While you may be targeting a simple nucleophilic substitution (SN2) at the α-carbon, the presence of a strong base introduces several competing reaction pathways. The most common side reactions include the Favorskii rearrangement, Darzens condensation, and aldol-type reactions. The outcome of the reaction is highly dependent on the nature of the base, the nucleophile, the solvent, and the reaction temperature.

Q2: What is the Favorskii rearrangement, and why is it a common side reaction with this compound?

A: The Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones that leads to the formation of carboxylic acid derivatives.[2][3][4][5] With this compound, a strong base can deprotonate the α'-carbon (the carbon of the methyl group), forming an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the chloride to form a cyclopropanone intermediate.[2][5] This highly strained intermediate is then attacked by a nucleophile (such as the base or solvent), leading to the rearranged product. Because this compound has acidic α-hydrogens, it is particularly susceptible to this rearrangement under basic conditions.[1]

Q3: Can I completely avoid the Favorskii rearrangement?

A: Completely avoiding the Favorskii rearrangement can be challenging, but it can be minimized. The key is to use a non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures.[6] These conditions favor the rapid and irreversible formation of the enolate, which can then be trapped with an electrophile before it has a chance to rearrange. Additionally, using aprotic solvents can help to suppress the rearrangement.

Q4: I've observed the formation of an epoxy compound in my reaction. What is this, and how can I control it?

A: The formation of an epoxy compound, specifically an α,β-epoxy ketone, is likely due to a Darzens condensation reaction.[7][8][9][10][11] This occurs when the enolate of this compound reacts with another molecule of a carbonyl compound (like an aldehyde or another ketone) present in the reaction mixture. The initial aldol-type addition is followed by an intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride to form the epoxide ring.[10][12] To control this, ensure the purity of your starting materials and avoid the presence of other carbonyl compounds. If the Darzens reaction is with another molecule of this compound, lowering the concentration of the starting material may help.

II. Troubleshooting Guides

Problem 1: Low Yield of the Desired SN2 Product and Formation of Phenylacetic Acid Derivatives

Symptoms:

  • The desired product from a nucleophilic substitution at the α-carbon is obtained in low yield.

  • Significant amounts of phenylacetic acid or its derivatives (esters, amides) are isolated.

Root Cause Analysis: This is a classic sign that the Favorskii rearrangement is the dominant reaction pathway. The strong base is deprotonating the α'-position, leading to the formation of a cyclopropanone intermediate which then rearranges.

Troubleshooting Workflow:

Troubleshooting_Favorskii start Low S N 2 Yield | Phenylacetic Acid Derivatives Observed q1 What type of base was used? start->q1 strong_nuc Strong Nucleophilic Base (e.g., NaOH, NaOEt) q1->strong_nuc strong_non_nuc Strong, Non-Nucleophilic Base (e.g., LDA, NaH) q1->strong_non_nuc action1 Switch to a non-nucleophilic, sterically hindered base like LDA or NaH. strong_nuc->action1 q2 What was the reaction temperature? strong_non_nuc->q2 action1->q2 rt_or_high Room Temperature or Elevated q2->rt_or_high low_temp Low Temperature (e.g., -78 °C) q2->low_temp action2 Perform the reaction at low temperature (-78 °C) to favor kinetic control. rt_or_high->action2 q3 Was the base added slowly to the ketone solution? low_temp->q3 action2->q3 fast_add Fast or Bulk Addition q3->fast_add slow_add Slow, Dropwise Addition q3->slow_add action3 Add the base slowly to the solution of this compound and the nucleophile to maintain a low concentration of the free enolate. fast_add->action3 end_node Optimized for S N 2 Product slow_add->end_node action3->end_node

Caption: Troubleshooting workflow for minimizing the Favorskii rearrangement.

Detailed Protocol for SN2 Reaction with a Thiol Nucleophile (Minimizing Favorskii Rearrangement):

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add a solution of this compound (1.0 eq) and the desired thiol nucleophile (1.1 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Problem 2: Formation of an Insoluble White Precipitate and/or a High Molecular Weight Product

Symptoms:

  • Formation of a significant amount of an insoluble white precipitate during the reaction.

  • Mass spectrometry analysis of the product mixture shows a peak corresponding to a dimer or polymer of the starting material.

  • The desired product is contaminated with an epoxy-ketone.

Root Cause Analysis: This is indicative of a Darzens condensation or a related aldol-type self-condensation. The enolate of this compound is acting as a nucleophile and attacking the carbonyl group of another molecule of this compound. The resulting alkoxide then displaces the chloride to form an α,β-epoxy ketone.

Troubleshooting Workflow:

Troubleshooting_Darzens start Insoluble Precipitate | High MW Byproducts | Epoxy-Ketone Formation q1 What is the concentration of the reaction? start->q1 high_conc high_conc q1->high_conc low_conc low_conc q1->low_conc action1 Decrease the concentration of the reaction to disfavor bimolecular side reactions. high_conc->action1 q2 What is the order of addition? low_conc->q2 action1->q2 ketone_to_base Ketone added to Base q2->ketone_to_base base_to_ketone Base added to Ketone q2->base_to_ketone action2 Add the base to the solution of the ketone and nucleophile. This keeps the concentration of the enolate low at any given time. ketone_to_base->action2 end_node Minimized Self-Condensation base_to_ketone->end_node action2->end_node

Caption: Troubleshooting workflow for minimizing self-condensation reactions.

Problem 3: Formation of Acetophenone and Other Reduction/Elimination Products

Symptoms:

  • Isolation of acetophenone as a significant byproduct.

  • Evidence of α,β-unsaturated ketone formation.

Root Cause Analysis:

  • Acetophenone Formation: This can occur through reductive dehalogenation. Some strong bases, particularly if impurities are present, can act as reducing agents. Alternatively, if the reaction is not performed under inert conditions, radical mechanisms can lead to dehalogenation.

  • α,β-Unsaturated Ketone Formation: This is likely due to an E2 elimination reaction, where the base removes a proton from the α-carbon and displaces the chloride in a concerted fashion. This is more common with sterically hindered bases.

Preventative Measures and Solutions:

Side ProductProbable CauseRecommended Action
AcetophenoneReductive dehalogenationEnsure the reaction is performed under a strictly inert atmosphere (N2 or Ar). Use freshly purified solvents and reagents.
α,β-Unsaturated KetoneE2 EliminationUse a less sterically hindered base if possible. If a hindered base is required, lower the reaction temperature to favor SN2 over E2.

III. Mechanistic Overview: Competing Pathways

The reaction of this compound with a strong base (B-) and a nucleophile (Nu-) is a delicate balance between several competing pathways.

Competing_Pathways cluster_sn2 S N 2 Pathway cluster_favorskii Favorskii Rearrangement cluster_darzens Darzens Condensation start This compound + Base (B ) + Nucleophile (Nu ) sn2 Direct attack of Nuat α-carbon start->sn2 enolate Base (B) deprotonates α'-carbon to form enolate start->enolate sn2_product Desired S N 2 Product sn2->sn2_product Displaces Cl cyclopropanone Intramolecular SN2 to form cyclopropanone intermediate enolate->cyclopropanone enolate_darzens Enolate attacks carbonyl of another this compound molecule enolate->enolate_darzens Self-condensation favorskii_product Rearranged Product (Phenylacetic Acid Derivative) cyclopropanone->favorskii_product Nucleophilic attack by Nu alkoxide Alkoxide intermediate forms enolate_darzens->alkoxide darzens_product α,β-Epoxy Ketone alkoxide->darzens_product Intramolecular S N 2

Caption: Competing reaction pathways for this compound with strong bases.

IV. References

  • Wikipedia. Favorskii rearrangement. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Grokipedia. Darzens reaction. [Link]

  • Oreate AI. Darzens Condensation: Mechanism, Development, and Application Research. [Link]

  • J&K Scientific. Darzens Condensation. [Link]

  • L.S.College, Muzaffarpur. Darzens reaction. [Link]

  • Organic Reactions. The Darzens Glycidic Ester Condensation. [Link]

  • ResearchGate. Epoxide synthesis from carbonyl and halo compounds | Request PDF. [Link]

  • Wikipedia. α-Halo ketone. [Link]

  • JoVE. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

Sources

Technical Support Center: Column Chromatography for 2-Chloroacetophenone Purification

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Welcome to the technical support center for the purification of 2-Chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical chemical intermediate. As a potent lachrymator and irritant, proper handling and purification techniques are paramount for both safety and experimental success.[1][2] This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to navigate the challenges associated with purifying this compound by column chromatography.

A. Critical Safety Briefing

Before any experimental work begins, it is imperative to understand the hazards associated with this compound. It is a potent lachrymator (tear gas agent) and a strong irritant to the skin, eyes, and respiratory system.[1][2][3][4] All handling must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield.[3][5]

  • Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber).[3]

  • Body Protection: A chemical-resistant apron or lab coat.[3][5]

  • Respiratory Protection: In case of inadequate ventilation, a NIOSH/MSHA approved respirator is required.[3][5][6]

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[3][7] An eyewash station and safety shower must be readily accessible.[3][5][6]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup and theory of purifying this compound.

Q1: What are the key physicochemical properties I should consider for chromatography?

Understanding the properties of this compound is the foundation for developing a successful purification protocol.

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₇ClOHelps in calculating molecular weight and interpreting mass spectrometry data.[2]
Molecular Weight 154.59 g/mol Essential for calculating molarity and reaction yields.[2]
Appearance Colorless to gray crystalline solidThe presence of color in the crude product indicates impurities.[1][2][4]
Melting Point 54-56 °CA sharp melting point of the final product is an indicator of high purity.[4][8]
Boiling Point 244-245 °CHigh boiling point makes evaporation a suitable method for solvent removal post-chromatography.[4]
Solubility Insoluble in water; freely soluble in acetone, alcohol, benzene, ether.[2][4]Crucial for selecting an appropriate solvent to dissolve the crude sample before loading onto the column and for choosing the mobile phase system.
Stability Stable under normal conditions, but may decompose with exposure to bases, amines, or alcohols.[4][5]Avoid basic or highly nucleophilic conditions during purification. Standard silica gel is acidic and generally compatible.
Q2: What is the best stationary phase for purifying this compound?

For a moderately polar compound like this compound, silica gel (SiO₂) with a standard particle size of 60 Å (230-400 mesh) is the most common and effective choice for flash column chromatography. Its slightly acidic nature is generally compatible with the analyte's stability.[9]

Q3: How do I select the optimal mobile phase (eluent)?

The key is to find a solvent system where the desired compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation from impurities.

  • Start with a Standard Solvent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a robust starting point. A system of petroleum ether/ethyl acetate has been noted in synthetic procedures for this compound.[10]

  • Perform TLC Analysis: Spot your crude reaction mixture on a TLC plate. Develop the plate in a series of solvent systems with varying polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Identify the Best Ratio: The ideal system will show good separation between the spot for this compound and any impurities, with the product spot at the target Rf of ~0.3.

Q4: Should I use an isocratic or gradient elution?

The choice depends on the complexity of your crude mixture.[11]

  • Isocratic Elution: Uses a single, constant solvent ratio throughout the entire separation (e.g., 85:15 Hexane:EtOAc). This method is simpler and preferred if your TLC shows that all impurities are well-separated from the product in that single solvent system.[12][13]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over time (e.g., starting at 95:5 and slowly increasing to 80:20 Hexane:EtOAc). This is superior for complex mixtures where impurities have a wide range of polarities.[11][14] It helps to elute strongly retained impurities faster, saving time and solvent, while providing sharp peaks.[12][15]

For most routine purifications of this compound, a well-optimized isocratic elution is sufficient. However, if closely-related impurities are present, a shallow gradient elution may be necessary to achieve baseline separation.[13]

Experimental Protocols

These step-by-step guides provide a self-validating framework for the purification process.

Protocol 1: Slurry Packing a Silica Gel Column

Proper column packing is critical to avoid cracks or channels in the stationary phase, which lead to poor separation.

  • Select Column Size: Choose a column diameter based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) until a homogenous, pourable slurry is formed.

  • Pack the Column:

    • Secure the column vertically on a stand with the stopcock closed.

    • Pour a small layer of sand (approx. 1 cm) into the bottom of the column.

    • Fill the column about one-third full with the mobile phase.

    • Using a funnel, pour the silica slurry into the column in a single, continuous motion.

    • Gently tap the side of the column to dislodge any air bubbles and encourage even settling.

  • Pressurize and Equilibrate:

    • Open the stopcock and allow the solvent to drain, collecting it for reuse.

    • Apply gentle pressure using a pump or house air to pack the silica bed firmly. Never let the top of the silica bed run dry.

    • Once the bed is stable, add a protective layer of sand (approx. 1 cm) on top.

    • Continuously run 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated.

Protocol 2: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is a good choice). For better resolution, adsorb the crude product onto a small amount of silica gel (~1-2x the weight of the crude product), evaporate the solvent to dryness, and load the resulting dry powder onto the top of the column bed. This technique, known as "dry loading," prevents band broadening.

  • Loading:

    • If using dry loading, carefully add the silica-adsorbed sample to the top layer of sand.

    • If using wet loading, drain the solvent to the level of the top sand layer, then carefully add the dissolved sample solution dropwise around the inner circumference of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution by opening the stopcock and applying pressure. Maintain a consistent flow rate.

    • Collect fractions in an organized rack of test tubes.

  • Monitoring:

    • Monitor the separation by spotting collected fractions onto TLC plates.

    • Combine the fractions that contain the pure product (as determined by TLC).

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a question-and-answer format.

Q: My separation is poor, and the peaks are overlapping. What went wrong?
  • Possible Cause 1: Improper Mobile Phase. The polarity of your eluent may not be optimal.

    • Solution: Re-run TLC plates with finer gradations in solvent polarity (e.g., 90:10, 88:12, 85:15 Hexane:EtOAc) to find a system that maximizes the distance between your product and impurity spots. A change in solvents (e.g., substituting ethyl acetate with dichloromethane) can also alter selectivity.[16][17]

  • Possible Cause 2: Column Overloading. Too much sample was loaded for the amount of silica gel used.

    • Solution: Ensure you are using a silica-to-crude ratio of at least 20:1. If separation is still difficult, increase the ratio to 50:1 or higher.[18]

  • Possible Cause 3: Poor Column Packing. The column may have cracks or channels.

    • Solution: Repack the column carefully following Protocol 1. Ensure the slurry is homogenous and the bed is settled evenly without air bubbles.[19]

  • Possible Cause 4: Sample loaded in too much solvent. This causes the initial band to be very broad.

    • Solution: Use the minimum volume of solvent necessary to dissolve the crude product. For best results, use the dry loading technique described in Protocol 2.

Q: I'm seeing significant tailing/streaking of my product spot on the column and TLC.
  • Possible Cause 1: Sample Degradation. this compound can be sensitive.[4][5] The acidic nature of silica gel might be causing some degradation.

    • Solution: While less common for this molecule, if degradation is suspected, you can try using deactivated (neutral) silica gel or alumina as the stationary phase. Also, work quickly to minimize the time the compound spends on the column.

  • Possible Cause 2: Insolubility. The sample may be partially insoluble in the mobile phase, causing it to streak from the point of application.

    • Solution: Ensure your sample is fully dissolved before loading. If using dry loading, this is less of an issue. If wet loading, ensure the loading solvent is compatible with the mobile phase.[20]

  • Possible Cause 3: Column Overloading. Tailing is a classic sign of overloading the stationary phase.

    • Solution: Reduce the amount of sample loaded onto the column.[18]

Q: My yield of purified this compound is very low. Where did my product go?
  • Possible Cause 1: Irreversible Adsorption. The compound may be sticking too strongly to the silica gel.

    • Solution: This is unlikely if your TLC shows good mobility. However, if the product is not eluting, you can try increasing the mobile phase polarity significantly at the end of the run (a "flush") to wash any remaining material off the column.

  • Possible Cause 2: Co-elution with an Impurity. Your fractions may not have been as pure as believed, and some product was discarded with impure fractions.

    • Solution: Use a shallower gradient or a less polar isocratic system to improve separation. Collect smaller fractions to better resolve the overlap between peaks.

  • Possible Cause 3: Product is unstable.

    • Solution: As mentioned, this compound may degrade in the presence of strong bases, amines, or alcohols.[4] Ensure your solvents are pure and your glassware is clean. Studies have shown it can degrade in water over time, forming acetophenone and other byproducts.[21]

Q: I don't see any spots on my TLC after running the column, or the spots are very faint.
  • Possible Cause 1: Sample did not elute. The mobile phase is too non-polar.

    • Solution: Check a TLC of the very top of the silica gel. If the product is there, begin eluting with a more polar solvent mixture.

  • Possible Cause 2: Sample is too dilute. The concentration of the analyte in the fractions is below the detection limit of your visualization method (e.g., UV lamp).

    • Solution: Try concentrating a few fractions before running a TLC. Ensure the detector (UV lamp) is working correctly.[22]

  • Possible Cause 3: System Leak. A leak in the system could prevent proper elution.

    • Solution: Check all fittings and connections for leaks.[19][22]

Visualized Workflows and Logic

General Purification Workflow

This diagram outlines the complete process from crude product to pure, isolated this compound.

G cluster_prep Preparation Crude Crude this compound TLC TLC Method Development (Target Rf ≈ 0.3) Crude->TLC Pack Pack Column with Silica Gel Load Load Sample (Dry Loading Preferred) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Evap Evaporate Solvent (Rotary Evaporator) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for this compound Purification.

Troubleshooting Decision Tree: Poor Separation

This logic tree helps diagnose and solve issues related to poor separation of the target compound from impurities.

G start Poor Separation Observed (Overlapping Peaks) q1 Are bands streaking or tailing? start->q1 q2 Was the column overloaded? (Silica:Crude < 20:1) q1->q2 No sol1 Reduce sample load. Consider neutral silica if degradation is suspected. q1->sol1 Yes q3 Was the sample dry-loaded? q2->q3 No sol2 Increase silica:crude ratio to >50:1. Repack column. q2->sol2 Yes sol3 Use dry-loading technique. Dissolve sample in minimal solvent. q3->sol3 No sol4 Re-optimize mobile phase via TLC. Use a shallower gradient. q3->sol4 Yes

Sources

Managing exothermic reactions in 2-Chloroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety and maximizing reaction efficiency.

Introduction: The Challenge of Exothermic Control

The synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved via the Friedel-Crafts acylation of chlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] This reaction is notoriously exothermic, and failure to manage the heat generated can lead to thermal runaway, resulting in reduced yield, increased byproduct formation, and significant safety hazards.[2] This guide provides practical, field-tested advice to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the strong exotherm in the Friedel-Crafts acylation for this compound synthesis?

A1: The primary exothermic event is the formation of the acylium ion electrophile. This occurs when the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with chloroacetyl chloride.[2][3] This initial reaction is highly energetic. A second, also significant, exothermic event occurs during the quenching step, where water is added to decompose the aluminum chloride-ketone complex.[4][5]

Q2: Can I use a different Lewis acid to reduce the exothermicity?

A2: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[3][6] However, these are generally less reactive than AlCl₃, which may lead to a slower reaction and lower yield. The choice of catalyst is a trade-off between reactivity and the ability to control the reaction temperature. For less reactive aromatic substrates, a stronger Lewis acid like AlCl₃ is often necessary.

Q3: My reaction mixture turned dark brown/black immediately after adding the reagents. Is this normal?

A3: A darkening of the reaction mixture is common and often expected. However, an immediate change to a very dark or black color upon initial reagent mixing could indicate the presence of moisture, which can lead to catalyst deactivation and side reactions.[7] It is crucial to use anhydrous reagents and flame-dried glassware to prevent this.[7]

Q4: How critical is the order of reagent addition?

A4: The order of addition is critical for both safety and yield. The recommended procedure is to first prepare a suspension of anhydrous aluminum chloride in the solvent (e.g., dichloromethane) and cool it in an ice bath.[7] Then, the chloroacetyl chloride is added slowly to this cooled suspension. This allows for controlled formation of the reactive acylium ion. Finally, the chlorobenzene is added dropwise to the reaction mixture. Reversing this order can lead to uncontrolled exotherms.

Q5: What are the best practices for quenching the reaction safely?

A5: Quenching is a highly exothermic step and must be performed with extreme caution. The reaction mixture should be poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7] Never add water or ice directly to the reaction flask. Doing so can cause a violent, uncontrolled reaction and potential boiling of the solvent.[4] The use of ice helps to absorb the heat of decomposition of the aluminum chloride complex.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Moisture in reagents or glasswareEnsure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents.[7]
Deactivated aromatic ringFriedel-Crafts acylation does not work well with strongly deactivated rings (e.g., nitrobenzene).[8]
Insufficient catalystUse a stoichiometric amount of AlCl₃ (at least 1.1 equivalents) as it complexes with the product ketone.[6]
Reaction Temperature Spikes Uncontrollably Reagent addition is too fastAdd reagents dropwise using an addition funnel, especially during the formation of the acylium ion and the addition of the aromatic substrate.[2]
Inadequate coolingMaintain a robust ice bath and monitor the internal reaction temperature closely with a thermometer.
Formation of Significant Byproducts Over-acylationWhile less common in acylation than alkylation, it can occur. Ensure the reaction is not run for an excessively long time after completion.[8]
Isomer formationWhile the ortho-para directing nature of the chlorine substituent favors the desired isomer, some formation of other isomers is possible. Purification will be necessary.[1]
Difficult Product Isolation Incomplete quenchingEnsure enough of the ice/acid mixture is used to fully decompose the aluminum chloride complex.
Emulsion formation during workupAdd brine (saturated NaCl solution) to help break up emulsions during the separation of organic and aqueous layers.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorobenzene

  • Chloroacetyl chloride

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Thermometer

Procedure:

  • Reaction Setup: Assemble the flame-dried glassware as shown in the workflow diagram below. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.[7]

  • Acylium Ion Formation: Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension via the addition funnel. Control the addition rate to maintain the internal temperature between 0-5°C.[7]

  • Acylation: Once the addition of chloroacetyl chloride is complete, slowly add chlorobenzene (1.0 equivalent) dropwise, again maintaining the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated hydrochloric acid. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/acid mixture.[7] This step is highly exothermic.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[7]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization or column chromatography.

Visual Workflow for Exothermic Control

Friedel_Crafts_Acylation_Workflow Workflow for Managing Exothermic this compound Synthesis A 1. Setup Flame-dried glassware under inert atmosphere. B 2. Catalyst Suspension Add anhydrous AlCl3 to anhydrous solvent. Maintain 0°C. A->B C 3. Acylium Ion Formation SLOW, dropwise addition of Chloroacetyl Chloride. CRITICAL: Maintain 0-5°C. B->C D 4. Acylation Reaction SLOW, dropwise addition of Chlorobenzene. CRITICAL: Maintain 0-5°C. C->D E 5. Reaction Monitoring Stir at 0-5°C. Monitor by TLC/GC. D->E F 6. Quenching SLOWLY pour reaction mixture onto ice/HCl. HIGHLY EXOTHERMIC. E->F G 7. Work-up & Purification Separate, wash, dry, and purify. F->G

Caption: Key steps and critical control points for the safe synthesis of this compound.

References

  • BenchChem Technical Support Team. (2025). Managing catalyst deactivation in Friedel-Crafts reactions. BenchChem.
  • Chem-Station Int. Ed. (2014).
  • Guidechem. (n.d.). How to Prepare 2'-Chloroacetophenone?
  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • University of Michigan. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Guidechem. (n.d.). 2'-Chloroacetophenone 2142-68-9 wiki.
  • Reddit. (2019).

Sources

2-Chloroacetophenone reaction with water and metal corrosion

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloroacetophenone (Phenacyl chloride, CAS 532-27-4). This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for handling this versatile but reactive intermediate. This compound is a key building block in organic synthesis, but its reactivity, particularly with water and metals, can present challenges.[1][2] This guide provides field-proven insights and protocols to ensure the integrity of your experiments and the longevity of your equipment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is the stability of this compound in the presence of water?

A1: this compound is practically insoluble in water.[1][3][4] However, it is not inert. It undergoes a slow hydrolysis reaction with water to form 2-hydroxyacetophenone and hydrochloric acid (HCl).[1][3] This reaction is generally slow under ambient conditions but can be accelerated by factors such as increased temperature or the presence of bases. The formation of corrosive HCl is a critical consideration for reaction and storage conditions.[3]

Q2: My solid this compound has developed a yellowish tint. Is it still usable?

A2: A color change from white/colorless to yellow or gray can indicate decomposition, potentially due to prolonged exposure to moisture and air.[5] The primary degradation pathway is hydrolysis, which generates impurities. For sensitive reactions, it is recommended to use fresh, pure material. For less sensitive applications, the material may still be usable, but you should consider purification (e.g., recrystallization) or running a small-scale test reaction to check for performance.

Q3: Which common laboratory metals are compatible with this compound?

A3: this compound is known to react slowly with metals, causing mild corrosion.[1][3] This corrosive property is significantly enhanced by the presence of moisture due to the formation of hydrochloric acid. Safety data sheets explicitly recommend not storing the compound in metal containers.[6] Aluminum, in particular, is not authorized for use as a packaging material.[7] For reactions, glass or glass-lined reactors are strongly preferred. If a metal reactor is necessary, Hastelloy or other highly acid-resistant alloys should be considered, and rigorous anhydrous conditions must be maintained.

Q4: Can I run a reaction with this compound in an aqueous solvent system?

A4: While challenging, it is possible under strictly controlled conditions. The primary issue is the competing hydrolysis side reaction. To minimize this, you should:

  • Control pH: Maintain a neutral or slightly acidic pH to avoid base-catalyzed hydrolysis.

  • Control Temperature: Keep the reaction temperature as low as feasible to slow the hydrolysis kinetics.

  • Use a Biphasic System: If the organic substrate is soluble in an immiscible organic solvent, a biphasic reaction can limit the contact time of this compound with the aqueous phase.

  • Minimize Reaction Time: Design the experiment to be as efficient as possible to reduce the duration of exposure to water.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Observed Issue Potential Root Cause(s) Recommended Actions & Investigation
Low Yield / Unexpected Byproducts Hydrolysis: The primary cause is the reaction of this compound with trace or bulk water, forming 2-hydroxyacetophenone and HCl. The generated HCl can also catalyze other side reactions.1. Verify Anhydrous Conditions: Ensure all solvents are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves).2. Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.[8]3. Reagent Check: Ensure other reagents or starting materials are not sources of water.4. Analytical Confirmation: Use LC-MS or GC-MS to identify byproducts. A peak corresponding to the mass of 2-hydroxyacetophenone is a strong indicator of hydrolysis.
Corrosion or Etching of Metal Equipment (e.g., Stainless Steel Reactor, Spatula) Acid Formation: The most likely cause is the formation of hydrochloric acid from the hydrolysis of this compound.[3]Direct Reaction: Direct, slow reaction of the compound with the metal surface.[1][3]1. Material of Construction: Immediately switch to glass or glass-lined equipment for all operations. Avoid all but the most resistant metal alloys.2. Moisture Control: Re-evaluate and enforce stringent anhydrous protocols.3. Post-Use Neutralization: Implement a rigorous cleaning protocol (See Protocol 3) to neutralize any acidic residue immediately after use.4. Inspect Equipment: Do not use any metal equipment that shows signs of pitting or corrosion, as this can compromise its integrity and contaminate reactions.
Reaction Fails to Initiate or Proceeds Slowly Reagent Purity: The this compound may have degraded due to improper storage.1. Check Purity: Analyze the starting material via melting point (pure: 54-56 °C[2]), NMR, or GC to confirm its identity and purity.2. Use Fresh Reagent: Open a new, sealed container of this compound and repeat the experiment.3. Storage Review: Confirm that storage conditions are cool, dry, and in a tightly sealed container, preferably under an inert atmosphere.[5][6][8]

Part 3: Visualization of Key Processes

Hydrolysis Mechanism

The diagram below illustrates the nucleophilic substitution reaction where water attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of 2-hydroxyacetophenone and hydrochloric acid.

Hydrolysis C2AP This compound TS Transition State C2AP->TS Nucleophilic Attack H2O Water (H₂O) H2O->TS Products 2-Hydroxyacetophenone+Hydrochloric Acid (HCl) TS->Products Chloride leaving

Caption: Hydrolysis of this compound.

Corrosion Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and resolving equipment corrosion when using this compound.

CorrosionTroubleshooting Start Corrosion Observed in Metal Equipment Check_Moisture Are rigorous anhydrous conditions being used? Start->Check_Moisture Implement_Anhydrous Action: Implement strict anhydrous protocols. (Inert gas, dry solvents) Check_Moisture->Implement_Anhydrous No Check_Material Is the equipment made of a compatible material? Check_Moisture->Check_Material Yes Implement_Anhydrous->Check_Material Switch_Material Action: Switch to glass or glass-lined equipment. Check_Material->Switch_Material No Implement_Cleaning Action: Implement post-use neutralization cleaning protocol. Check_Material->Implement_Cleaning Yes Switch_Material->Implement_Cleaning Resolved Problem Resolved Implement_Cleaning->Resolved

Sources

Minimizing di-substitution in nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of SNAr chemistry. Here, we address common challenges, with a particular focus on the persistent issue of controlling and minimizing di-substitution byproducts. Our guidance is rooted in mechanistic principles and validated through extensive laboratory application.

Introduction: The Di-Substitution Dilemma in SNAr

Nucleophilic aromatic substitution is a cornerstone reaction for the synthesis of functionalized aromatic compounds.[1][2] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3][4] Subsequent elimination of a leaving group restores aromaticity and yields the substituted product.[2][3]

A significant challenge arises when the aromatic substrate possesses multiple leaving groups. The initial mono-substituted product can itself be activated towards a second substitution, leading to the formation of undesired di-substituted byproducts. This not only reduces the yield of the target compound but also complicates purification processes. Controlling the selectivity between mono- and di-substitution is therefore a critical aspect of process optimization.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve high selectivity in your SNAr reactions.

Troubleshooting Guide: Minimizing Di-Substitution

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My reaction is producing a significant amount of the di-substituted product. How can I favor mono-substitution?

Answer: This is a common issue, particularly with highly activated aromatic systems. Several factors can be adjusted to shift the selectivity towards the mono-substituted product.

  • Stoichiometry Control: The most direct approach is to use a stoichiometric excess of the aromatic substrate relative to the nucleophile. By ensuring the nucleophile is the limiting reagent, you increase the probability of it reacting with the starting material rather than the mono-substituted product. A starting point is to use 1.5 to 2.0 equivalents of the aromatic substrate.

  • Lowering Reaction Temperature: SNAr reactions are often sensitive to temperature. The activation energy for the second substitution is frequently lower than the first, especially if the initial substitution further activates the ring. Running the reaction at a lower temperature (e.g., cooling to 0 °C or -78 °C) can significantly slow down the second substitution, allowing the first to proceed to completion with greater selectivity.[5]

  • Slow Addition of the Nucleophile: Instead of adding the nucleophile all at once, a slow, dropwise addition using a syringe pump can maintain a low instantaneous concentration of the nucleophile.[5] This minimizes the chance of the mono-substituted product reacting further before all the starting material is consumed.

Question 2: I've tried adjusting stoichiometry and temperature, but di-substitution is still a problem. What other parameters can I explore?

Answer: If basic adjustments are insufficient, consider the following more advanced strategies:

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. In some cases, less polar, aprotic solvents can slow down the reaction, potentially allowing for better control. Conversely, for certain reactions, highly polar solvents can stabilize the Meisenheimer complex, which might affect the relative rates of the first and second substitutions. Experimenting with solvents like THF, Dichloromethane, or Acetonitrile can be beneficial.[5]

  • Nature of the Base: If your reaction requires a base, its strength and steric bulk can be critical. A bulky, non-nucleophilic base (e.g., DIPEA) is often preferred to deprotonate the nucleophile without competing in the substitution reaction.[3] The choice of base can also influence the aggregation state of the nucleophile, which in turn can affect its reactivity and selectivity.

  • Protecting Group Strategy: For complex substrates, a protecting group strategy may be the most robust solution. If the aromatic ring has multiple, similarly reactive leaving groups, you can selectively protect one position, perform the mono-substitution at the unprotected site, and then deprotect to obtain the desired product. This adds steps to the synthesis but often provides the cleanest results.

Question 3: Does the nature of the leaving group affect the propensity for di-substitution?

Answer: Absolutely. The reactivity of the leaving group is a key factor in SNAr reactions. For halogens, the leaving group ability in SNAr is typically F > Cl ≈ Br > I.[1] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[4][6]

If your substrate has two different leaving groups (e.g., a fluorine and a chlorine), the nucleophile will preferentially substitute the better leaving group (fluorine). This inherent difference in reactivity can be exploited to achieve selective mono-substitution. If the leaving groups are identical, the electronic effects of the other ring substituents will govern the regioselectivity.[7]

Frequently Asked Questions (FAQs)

Q1: Why are electron-withdrawing groups (EWGs) necessary for SNAr reactions?

A1: Aromatic rings are inherently electron-rich and thus poor electrophiles.[4] Electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) are crucial because they reduce the electron density of the aromatic ring, making it more susceptible to attack by a nucleophile.[1][4][8] Furthermore, EWGs positioned ortho or para to the leaving group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the reaction.[2][4][8][9]

Q2: Can steric hindrance be used to control di-substitution?

A2: Yes, steric hindrance can play a significant role.[10] If the positions on the aromatic ring are sterically encumbered, a bulky nucleophile may react preferentially at the less hindered site. Similarly, if the mono-substituted product is significantly more sterically hindered than the starting material, this can disfavor the second substitution. You can intentionally choose a bulkier nucleophile to enhance this effect.

Q3: How can I monitor the reaction to stop it after mono-substitution is complete?

A3: Careful reaction monitoring is essential for achieving high selectivity. Techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[3][5] By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the mono- and di-substituted products. The reaction should be quenched as soon as the starting material is consumed to prevent the accumulation of the di-substituted byproduct.

Experimental Protocols

Protocol 1: Controlled Mono-Substitution using Stoichiometry and Low Temperature

This protocol describes a general procedure for the selective mono-substitution of a di-halogenated, activated aromatic ring.

Materials:

  • Di-halogenated aromatic substrate (e.g., 2,4-dinitrochlorobenzene)

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., THF)

  • Non-nucleophilic base (e.g., DIPEA), if required

  • Reaction vessel, magnetic stirrer, and cooling bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the di-halogenated aromatic substrate (1.5 equivalents) in the anhydrous solvent.

  • Cooling: Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C) using the cooling bath.

  • Nucleophile Preparation: In a separate flask, dissolve the nucleophile (1.0 equivalent) and the base (1.1 equivalents, if needed) in the anhydrous solvent.

  • Slow Addition: Add the nucleophile solution dropwise to the cooled solution of the aromatic substrate over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS every 15-30 minutes.

  • Quenching: Once the starting aromatic substrate is consumed, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).

  • Work-up and Purification: Proceed with a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the crude product by flash column chromatography.[3]

ParameterRecommendation for Mono-SubstitutionRationale
Stoichiometry 1.5 - 2.0 eq. of aromatic substrateEnsures nucleophile is the limiting reagent.
Temperature 0 °C to -78 °CSlows the rate of the second substitution.
Nucleophile Addition Slow, dropwise additionMaintains low instantaneous nucleophile concentration.
Monitoring Frequent TLC or LC-MSAllows for timely quenching of the reaction.
Visualization of Control Strategies

The following diagram illustrates the decision-making process for minimizing di-substitution in SNAr reactions.

G start Di-substitution Observed strategy1 Adjust Stoichiometry (Excess Arene) start->strategy1 strategy2 Lower Reaction Temperature strategy1->strategy2 strategy3 Slow Nucleophile Addition strategy2->strategy3 check1 Sufficiently Selective? strategy3->check1 advanced_strategies Advanced Strategies check1->advanced_strategies No end Mono-substituted Product Optimized check1->end  Yes strategy4 Solvent Screening advanced_strategies->strategy4 strategy5 Modify Base advanced_strategies->strategy5 strategy6 Protecting Group Strategy advanced_strategies->strategy6 strategy4->end strategy5->end strategy6->end

Caption: A workflow for optimizing mono-substitution selectivity in SNAr reactions.

Conclusion

Minimizing di-substitution in nucleophilic aromatic substitution reactions is a multifaceted challenge that requires careful consideration of various experimental parameters. By systematically adjusting stoichiometry, temperature, and addition rates, and by considering more advanced strategies such as solvent effects and protecting groups, researchers can significantly improve the selectivity and yield of their desired mono-substituted products. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations in the synthesis of valuable chemical entities.

References

  • BYJU'S.
  • OrgoSolver.
  • Wikipedia.
  • Chemistry Steps.
  • Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
  • Chemistry LibreTexts. 16.
  • YouTube.

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Validation & Comparative

Beyond the Classic: A Comparative Guide to Modern Catalysts in Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For over a century, the Friedel-Crafts acylation has been a cornerstone of synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds in the synthesis of aromatic ketones. These ketones are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] Historically, aluminum chloride (AlCl₃) has been the go-to catalyst for this transformation.[2][3] However, its reign is being challenged by a new generation of catalysts that address its significant drawbacks.

This guide provides an in-depth comparison of viable alternatives to aluminum chloride, offering researchers, scientists, and drug development professionals the insights needed to select the optimal catalyst for their specific synthetic challenges. We will delve into the performance of these modern reagents, supported by experimental data, and provide detailed protocols to facilitate their adoption in the laboratory.

The Tyranny of the Traditional: Why Move Beyond Aluminum Chloride?

While effective, aluminum chloride is a notoriously difficult reagent to work with. Its high Lewis acidity, while crucial for activating the acylating agent, also leads to several undesirable consequences:

  • Stoichiometric Requirement: AlCl₃ forms a strong complex with the product ketone, effectively sequestering the catalyst.[1][4] This necessitates the use of stoichiometric or even super-stoichiometric amounts of the catalyst, leading to significant waste generation.[1][5]

  • Harsh Reaction Conditions & Poor Selectivity: The high reactivity of AlCl₃ can lead to side reactions and often requires strictly anhydrous conditions to prevent decomposition.[6] This can complicate the reaction setup and workup.

  • Environmental Concerns: The aqueous workup required to break the product-catalyst complex generates large volumes of corrosive and toxic waste, posing a significant environmental burden.[5][7]

  • Substrate Limitations: The harsh conditions and high reactivity of AlCl₃ are incompatible with sensitive functional groups, limiting the substrate scope of the reaction.

These limitations have spurred the development of more benign and efficient catalytic systems. This guide will focus on three prominent classes of alternatives: Metal Triflates , Zeolites , and Ionic Liquids .

A New Era of Catalysis: The Contenders

Metal Triflates: The Power of the Triflate Anion

Metal triflates, particularly those of Scandium (Sc(OTf)₃), Bismuth (Bi(OTf)₃), and Copper (Cu(OTf)₂), have emerged as powerful Lewis acid catalysts for Friedel-Crafts acylation.[8][9] Their catalytic prowess stems from the combination of a hard Lewis acidic metal center and the weakly coordinating trifluoromethanesulfonate (triflate) anion.[10] This combination allows for efficient activation of the acylating agent without the strong product inhibition seen with AlCl₃.

Mechanism of Action:

The catalytic cycle begins with the coordination of the metal triflate to the acylating agent (an acyl halide or anhydride). This coordination polarizes the carbonyl group, facilitating the formation of the highly electrophilic acylium ion. The aromatic substrate then attacks the acylium ion in a classic electrophilic aromatic substitution, followed by deprotonation to regenerate the aromaticity and release the catalyst.

G cluster_0 Catalyst Activation of Acylating Agent cluster_1 Electrophilic Aromatic Substitution AcylHalide R-CO-X AcyliumIon [R-C=O]⁺ + [M(OTf)n(X)]⁻ AcylHalide->AcyliumIon Coordination & Ionization MetalTriflate M(OTf)n MetalTriflate->AcyliumIon SigmaComplex Wheland Intermediate AcyliumIon->SigmaComplex Arene Ar-H Arene->SigmaComplex Attack on Acylium Ion Product Ar-CO-R SigmaComplex->Product Deprotonation Product->MetalTriflate Catalyst Regeneration G cluster_0 Reactant Diffusion & Activation cluster_1 Shape-Selective Acylation Reactants Arene + Acylating Agent ZeolitePore Zeolite Pore (Brønsted/Lewis Acid Sites) Reactants->ZeolitePore Diffusion ActivatedComplex Activated Complex ZeolitePore->ActivatedComplex Activation ParaProduct p-Acylated Product ActivatedComplex->ParaProduct Favored Transition State OrthoProduct o-Acylated Product (disfavored) ActivatedComplex->OrthoProduct Steric Hindrance ParaProduct->ZeolitePore Product Diffusion Out

Sources

A Senior Application Scientist's Guide to Lewis Acid Catalysts for Chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the Friedel-Crafts acylation stands as a cornerstone reaction for forging carbon-carbon bonds on aromatic rings. The synthesis of chloroacetophenone, a critical intermediate for various pharmaceuticals and specialty chemicals, is a classic application of this reaction. The choice of Lewis acid catalyst is the most critical variable in this process, directly dictating reaction efficiency, yield, safety, and environmental impact.

This guide provides an in-depth comparative analysis of common Lewis acid catalysts for the synthesis of chloroacetophenone via the acylation of benzene with chloroacetyl chloride. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize this pivotal transformation.

The Heart of the Reaction: The Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution. The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, from a stable acyl chloride. This is where the Lewis acid catalyst plays its indispensable role.

Mechanism Breakdown:

  • Activation of the Acylating Agent: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride. This polarization weakens the C-Cl bond.

  • Formation of the Acylium Ion: The weakened C-Cl bond breaks, forming a resonance-stabilized acylium ion. This ion is a potent electrophile.

  • Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final chloroacetophenone product. The AlCl₃ catalyst is regenerated in this step, though as we will see, it is not truly catalytic in a practical sense.

G cluster_activation Step 1 & 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_deprotonation Step 4: Deprotonation & Product Formation acyl_chloride Cl-C(=O)CH₂Cl complex [Cl-C(=O)CH₂Cl]⁺-AlCl₃⁻ acyl_chloride->complex + AlCl₃ lewis_acid AlCl₃ acylium_ion ⁺C(=O)CH₂Cl ↔ C≡O⁺-CH₂Cl (Acylium Ion) complex->acylium_ion alcl4 [AlCl₄]⁻ benzene Benzene Ring (C₆H₆) sigma_complex Sigma Complex (Arenium Ion) benzene->sigma_complex + Acylium Ion product Chloroacetophenone sigma_complex->product + [AlCl₄]⁻ hcl HCl catalyst_regen AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Comparative Analysis of Lewis Acid Catalysts

The ideal Lewis acid should be highly active, selective, inexpensive, and environmentally benign. In practice, a trade-off exists between these characteristics. We compare the workhorse catalyst, Aluminum Chloride, with a milder alternative, Iron(III) Chloride, and touch upon emerging "green" catalysts.

Aluminum Chloride (AlCl₃): The High-Activity Workhorse

Anhydrous aluminum chloride is the most common and powerful Lewis acid for Friedel-Crafts acylation. Its high activity allows reactions to proceed at low to moderate temperatures with high yields.[1]

  • Expertise & Experience: The primary drawback of AlCl₃ is its high reactivity with both the acylating agent and the ketone product. The product, chloroacetophenone, is a Lewis base and forms a strong complex with AlCl₃.[2][3] This complex deactivates the catalyst, meaning that AlCl₃ must be used in stoichiometric or even super-stoichiometric amounts (≥1.1 equivalents).[4] This leads to a large volume of acidic, corrosive waste during the aqueous workup. Furthermore, AlCl₃ is extremely sensitive to moisture, reacting violently with water and releasing HCl gas, which necessitates handling under strictly anhydrous conditions.[5]

Iron(III) Chloride (FeCl₃): The Cost-Effective, Milder Alternative

Anhydrous ferric chloride is a milder Lewis acid than AlCl₃.[6] While it can be used for Friedel-Crafts acylation, its lower activity often requires higher reaction temperatures.[7] A significant advantage is its lower cost and reduced corrosivity compared to AlCl₃.

  • Expertise & Experience: In conventional homogeneous reactions, neat FeCl₃ can be a poor catalyst. However, its effectiveness is dramatically improved when used as a heterogeneous catalyst, for example, by impregnating it onto a solid support like Montmorillonite K10 clay. This approach can facilitate easier catalyst separation (via filtration) and potentially improve recyclability, although leaching of the active species can be an issue. FeCl₃·6H₂O, the hydrated form, acts more as a Brønsted acid and is generally less effective for C-acylation than the anhydrous form.[6]

Greener Alternatives: Metal Triflates and Solid Acids

Modern synthetic chemistry increasingly prioritizes sustainable methods. This has led to the exploration of catalysts that can be used in smaller quantities and are more tolerant of varied conditions.

  • Metal Triflates (e.g., Yb(OTf)₃, Sc(OTf)₃): These catalysts are noted for their high activity, often in catalytic amounts (e.g., 1-10 mol%). A key advantage is their stability in the presence of water, which simplifies handling requirements compared to AlCl₃.[8]

  • Solid Acids (e.g., Zeolites, Sulfated Zirconia): These are heterogeneous catalysts that offer significant environmental benefits, including ease of separation from the reaction mixture and potential for regeneration and reuse.[9] Their activity and selectivity can be tuned by modifying their structure and acidity.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical performance data for different Lewis acids in chloroacetylation and similar Friedel-Crafts acylation reactions. Direct side-by-side comparisons for the exact same reaction are rare in the literature, so conditions and substrates are specified to provide a valid context.

Catalyst SystemSubstrateAcylating AgentConditionsYield (%)Key Insights & Reference(s)
AlCl₃ (1.1 eq)FluorobenzeneChloroacetyl Chloride-3 to -1 °C, 1 h95%The industry standard. High yield at low temperatures but requires stoichiometric amounts and generates significant waste.[1]
FeCl₃-Clay MesityleneChloroacetyl Chloride120 °C95%Effective as a heterogeneous catalyst, especially for activated arenes. Requires higher temperatures. Milder and less corrosive than AlCl₃.
ZnCl₂ BenzeneBenzoyl ChlorideHigh Temp."Acceptable"A moderately active catalyst, often requiring high temperatures to achieve good yields.[7]
Yb(OTf)₃ (0.2 eq)Substituted BenzenesVariousVariesup to 93%A "green" alternative. Effective in catalytic amounts and often water-tolerant, simplifying handling.[7]

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies. The causality behind each step is explained to ensure a deep understanding of the process.

General Experimental Workflow

G start Start: Assemble Dry Glassware under N₂ Atmosphere setup Charge Reactor with Benzene & Lewis Acid Catalyst start->setup cool Cool Reaction Mixture (e.g., 0 °C Ice Bath) setup->cool add Slow, Dropwise Addition of Chloroacetyl Chloride cool->add react Allow Reaction to Proceed (Stir at RT or Heat) add->react quench Quench Reaction by Pouring into Ice/aq. HCl react->quench extract Separate Organic Layer; Extract Aqueous Layer with Solvent quench->extract wash Wash Combined Organic Layers (e.g., NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., Anhydrous MgSO₄) wash->dry filter Filter off Drying Agent dry->filter concentrate Remove Solvent under Reduced Pressure filter->concentrate purify Purify Crude Product (Recrystallization or Distillation) concentrate->purify end End: Characterize Pure Chloroacetophenone purify->end

Caption: General workflow for Friedel-Crafts acylation.

Protocol 1: Synthesis of 2-Chloroacetophenone using Aluminum Chloride (AlCl₃)

This protocol is adapted from high-yield procedures for the chloroacetylation of substituted benzenes.[1][10]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Chloroacetyl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar, addition funnel, and reflux condenser

  • Nitrogen or Argon source for inert atmosphere

  • Ice bath

Procedure:

  • Setup: Assemble a dry 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Connect the apparatus to a nitrogen line and a bubbler.

    • Causality: AlCl₃ and chloroacetyl chloride are highly sensitive to atmospheric moisture. An inert, dry atmosphere is crucial to prevent decomposition and ensure catalyst activity.[5]

  • Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous AlCl₃ (14.7 g, 0.11 mol, 1.1 equivalents). Add 50 mL of anhydrous dichloromethane (DCM) to create a slurry.

  • Cooling: Cool the stirred slurry to 0 °C using an ice/water bath.

    • Causality: The initial reaction between AlCl₃ and the acyl chloride is highly exothermic. Cooling is essential to control the reaction rate, prevent excessive boiling of the DCM solvent, and minimize potential side reactions.[5]

  • Acyl Chloride Addition: Add chloroacetyl chloride (7.9 mL, 0.10 mol, 1.0 equivalent) to the addition funnel. Add it dropwise to the AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Aromatic Substrate Addition: After the first addition is complete, add benzene (8.8 mL, 0.10 mol) dropwise over 20-30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress with Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Prepare a beaker with 100 g of crushed ice and 15 mL of concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

    • Causality: This step is critical. The ice and water hydrolyze the AlCl₃ and, more importantly, break the AlCl₃-ketone product complex to liberate the chloroacetophenone.[2] The HCl ensures the resulting aluminum hydroxide salts remain dissolved in the aqueous layer as soluble aluminum chlorides.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 25 mL portions of DCM.

  • Washing & Drying: Combine all organic layers. Wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the DCM solvent using a rotary evaporator. The resulting crude oil or solid can be purified by vacuum distillation or recrystallization to yield pure chloroacetophenone.

Protocol 2: Synthesis using a Heterogeneous FeCl₃-Clay Catalyst

This protocol is based on the principles for using supported iron(III) chloride catalysts.

Materials:

  • FeCl₃-impregnated Montmorillonite K10 clay

  • Benzene

  • Chloroacetyl Chloride

  • Ethylene Dichloride (EDC) or other suitable high-boiling solvent

  • Round-bottom flask with stir bar and reflux condenser

  • Heating mantle

Procedure:

  • Setup: To a 100 mL round-bottom flask, add benzene (4.4 mL, 0.05 mol), the FeCl₃-clay catalyst (e.g., 1 g), and 20 mL of ethylene dichloride.

  • Reagent Addition: Add chloroacetyl chloride (6.0 mL, 0.075 mol, 1.5 equivalents).

    • Causality: With a milder catalyst, using an excess of the more volatile acylating agent can help drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 84 °C for EDC) using a heating mantle and stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC.

    • Causality: Milder Lewis acids like FeCl₃ require more thermal energy to achieve a reasonable reaction rate compared to AlCl₃.

  • Work-up (Catalyst Removal): Cool the reaction mixture to room temperature. Remove the solid catalyst by vacuum filtration, washing the filter cake with a small amount of fresh solvent.

    • Causality: The primary advantage of a heterogeneous catalyst is the simplified work-up. A complex aqueous quench is not required; the catalyst is simply filtered off.

  • Washing & Drying: Transfer the filtrate to a separatory funnel. Wash with 25 mL of saturated NaHCO₃ solution and 25 mL of brine to remove any HCl formed and residual impurities. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter to remove the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation.

Conclusion

The synthesis of chloroacetophenone via Friedel-Crafts acylation is a robust and scalable reaction, but catalyst selection requires careful consideration of project goals.

  • Aluminum Chloride (AlCl₃) remains the catalyst of choice for high-yield, rapid synthesis on a laboratory scale where waste disposal is manageable. Its high reactivity is unparalleled but comes at the cost of safety and environmental concerns.

  • Iron(III) Chloride (FeCl₃) , particularly in a heterogeneous formulation, presents a more cost-effective and environmentally considerate option. It is well-suited for larger-scale industrial processes where higher temperatures are feasible and simplified catalyst separation is a priority.

  • Emerging Catalysts like metal triflates offer a promising future, combining high activity in catalytic amounts with improved handling characteristics, representing a significant step towards greener chemical synthesis.

The optimal choice ultimately depends on a balanced assessment of reaction efficiency, operational safety, cost, and environmental stewardship.

References

  • Chavan, S. P., et al. (Date N/A). Chloroacetylation of arenes using chloroacetyl chloride in the presence of Fe-modified montmorillonite K10. Indian Journal of Chemistry.
  • Eureka | Patsnap. (Date N/A). Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone.
  • Sciforum. (Date N/A). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Google Patents. (Date N/A). Preparation method of 2-chloro-4' -fluoroacetophenone.
  • Brainly.com. (2024). How will you convert 1-chlorobenzene to this compound?
  • Kedrowski, B. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
  • Doubtnut. (Date N/A). Give the conversion of chlorobenzene to this compound. (Friedel Crafts acylation).
  • Clark, J. (Date N/A). Friedel-Crafts acylation of benzene. Chemguide.
  • University of Michigan. (Date N/A). Experiment 1: Friedel-Crafts Acylation.
  • PG.CHEMEASY. (2019). Friedel-Crafts acylation reaction.
  • Beilstein Journal of Organic Chemistry. (Date N/A). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • ResearchGate. (2024). Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide.
  • MDPI. (Date N/A). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
  • Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • ResearchGate. (2024). Green Lewis Acid Catalysis in Organic Synthesis.
  • National Institutes of Health (NIH). (Date N/A). Organic Synthesis Using Environmentally Benign Acid Catalysis.

Sources

GC-MS analysis for confirming the identity of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Confirmatory Analysis of 2-Chloroacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 532-27-4), also known as phenacyl chloride or CN gas, is a potent lachrymator historically used as a riot-control agent and tear gas.[1][2] Its presence, whether in environmental samples, forensic evidence, or as an impurity in pharmaceutical synthesis, necessitates unambiguous identification.[1][3] As a reactive α-haloketone, its accurate confirmation is critical for regulatory compliance, safety assessments, and forensic investigations.[4][5] This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for the confirmatory analysis of this compound, comparing its performance against viable alternatives and offering detailed, field-proven protocols.

The Power of Synergy: Why GC-MS is the Definitive Technique

The strength of GC-MS lies in its hybrid nature. It pairs the exceptional separating power of Gas Chromatography (GC) with the definitive identification capabilities of Mass Spectrometry (MS).

  • Gas Chromatography (GC): This first dimension of analysis separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas). For a compound like this compound, this results in a characteristic elution time, known as the retention time (RT) , under a specific set of analytical conditions. This provides a high degree of specificity.

  • Mass Spectrometry (MS): Following separation, the eluted compound is ionized, typically through electron ionization (EI). This energetic process fragments the molecule into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique chemical fingerprint known as a mass spectrum.[6] This spectrum serves as a highly specific identifier, allowing for confident confirmation of the compound's identity.

The coupling of these two techniques provides a two-dimensional confirmation: a compound must have both the correct retention time and the correct mass spectrum to be positively identified, drastically reducing the probability of false positives.[7]

Visualizing the GC-MS Analytical Workflow

The logical flow of a sample from injection to final data analysis is a critical concept for understanding the technique's power and potential pitfalls.

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column Chromatographic Separation (Based on Boiling Point & Polarity) Injector->Column Carrier Gas (He/H2) IonSource Ionization (Electron Impact) Column->IonSource Transfer Line MassAnalyzer Mass Filtering (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Ion Detection (Electron Multiplier) MassAnalyzer->Detector DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem

Caption: The sequential workflow of GC-MS analysis for this compound.

A Validated Protocol for GC-MS Analysis

This protocol represents a robust starting point for the analysis of this compound. It is imperative that any laboratory adopting this method performs a full validation to ensure it meets the specific requirements of their application, in line with established guidelines.[8][9]

Sample Preparation: The Foundation of Quality Data

The choice of solvent and concentration is critical. This compound is soluble in many organic solvents. Dichloromethane or ethyl acetate are common choices.

  • Step 1: Prepare a stock solution of 1 mg/mL this compound in ethyl acetate.

  • Step 2: Create a series of working standards via serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to establish a calibration curve for quantitative analysis.

  • Step 3: For unknown samples, dissolve a known weight or volume in ethyl acetate to fall within the calibrated range. If the matrix is complex (e.g., soil, debris), a suitable extraction technique like Solid-Phase Microextraction (SPME) may be required.[3][10]

Causality Insight: Ethyl acetate is an excellent solvent choice as it is volatile, minimizing interference with the early part of the chromatogram, and is compatible with most common GC injection systems and columns.

Instrumentation and Analytical Conditions

The following parameters are typical for a standard capillary GC-MS system.

Parameter Condition Rationale (Expertise & Experience)
GC System Agilent 8890 GC or equivalentA modern, electronically controlled GC is essential for reproducible retention times.
MS System Agilent 5977B MSD or equivalentA sensitive single quadrupole mass spectrometer is sufficient for confirmatory analysis.
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a general-purpose, low-polarity column that provides excellent resolution for a wide range of semi-volatile compounds, including α-haloketones.
Injector Split/SplitlessAllows for a wide range of sample concentrations.
Injector Mode Splitless (1 µL injection)For trace analysis, a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.
Injector Temp. 250 °CEnsures rapid and complete volatilization of this compound without thermal degradation.
Carrier Gas Helium, constant flowAn inert carrier gas is required. Constant flow mode provides more stable retention times across temperature ramps compared to constant pressure mode.
Flow Rate 1.2 mL/minAn optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minThis temperature program provides a good separation from potential solvent impurities and matrix components while ensuring this compound elutes as a sharp, symmetrical peak.
MS Transfer Line 280 °CMust be kept hot to prevent condensation of the analyte as it transfers from the GC to the MS.
Ion Source Electron Ionization (EI)The standard, robust ionization technique that produces repeatable, library-searchable mass spectra.
Ionization Energy 70 eVThe standard energy for EI, which provides sufficient energy for reproducible fragmentation and is used for library spectra (e.g., NIST).[11]
Source Temp. 230 °CAn optimal temperature to maintain cleanliness and prevent analyte degradation or adsorption.
Quadrupole Temp. 150 °CEnsures consistent mass filtering performance.
Acquisition Mode Full ScanData is collected across a wide mass range to obtain a complete mass spectrum for identification.
Scan Range 40 - 250 m/zThis range comfortably covers the molecular ion and all expected major fragments of this compound.

Data Interpretation: Decoding the Chemical Fingerprint

Positive identification requires the correlation of two key data points: the retention time from the GC and the fragmentation pattern from the MS.

Chromatographic Data

Under the conditions described above, this compound will have a specific and reproducible retention time. This time should be confirmed daily by running a known standard. Any unknown sample peak must fall within a narrow window (e.g., ±0.5%) of the standard's retention time.

Mass Spectral Data: The Unambiguous Identifier

The electron ionization mass spectrum of this compound is highly characteristic. The NIST Mass Spectrometry Data Center provides a reference spectrum for comparison.[12][13]

The key features to look for are:

  • Molecular Ion (M+) : A pair of peaks at m/z 154 and m/z 156 . This is due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl are approximately in a 3:1 ratio). The presence of this isotopic pattern is a strong indicator of a chlorine-containing compound.

  • Base Peak : The most abundant ion in the spectrum, found at m/z 105 . This corresponds to the highly stable benzoyl cation [C₆H₅CO]⁺, formed by the loss of the chloromethyl radical (•CH₂Cl).[14]

  • Key Fragment Ion : A significant peak at m/z 77 . This represents the phenyl cation [C₆H₅]⁺, resulting from the loss of a carbonyl group (CO) from the benzoyl cation.[14]

Visualizing the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a predictable cascade that leads to its characteristic mass spectrum.

Fragmentation cluster_mol This compound cluster_M Molecular Ion (M+•) cluster_frags Key Fragments mol C₈H₇ClO M [C₈H₇ClO]+• m/z 154/156 mol->M - e⁻ (Ionization) frag1 [C₇H₅O]+ m/z 105 (Base Peak) M->frag1 - •CH₂Cl frag2 [C₆H₅]+ m/z 77 frag1->frag2 - CO

Caption: Primary fragmentation pathway of this compound in EI-MS.

Performance Comparison: GC-MS vs. Alternative Techniques

While GC-MS is the premier choice for confirmation, other analytical techniques can be used for screening or in situations where GC-MS is unavailable. Each has distinct advantages and limitations.

Technique Principle Advantages Disadvantages Ideal Application
GC-MS Chromatographic separation followed by mass-based identification.[15][16]Gold Standard. High selectivity and sensitivity. Provides structural information for definitive confirmation. Established libraries for spectral matching (NIST).[11]Requires volatile/semi-volatile and thermally stable analytes. Can require more complex sample preparation.Confirmatory Analysis. Forensic identification, regulatory compliance, impurity profiling.
HPLC-UV Liquid chromatographic separation with UV absorbance detection.[17]Good for non-volatile or thermally labile compounds. Simple instrumentation. Robust for quantification.Lower specificity than MS; co-eluting compounds can interfere. Less sensitive than MS. Does not provide structural confirmation.Routine QC, quantification of known analytes in simple matrices.
LC-MS Liquid chromatographic separation coupled with mass spectrometry.Can analyze non-volatile and thermally labile compounds. High sensitivity and selectivity.Ionization can be more complex (matrix effects). Fewer standardized libraries compared to GC-EI-MS.[18]Analysis of complex mixtures, biological samples where derivatization for GC is not desired.
FTIR Spectroscopy Infrared light absorption by molecular bonds.Provides information on functional groups. Non-destructive. Can be used for bulk material identification.Low sensitivity. Not suitable for trace analysis or complex mixtures. Spectral interpretation can be complex.Rapid screening of pure or highly concentrated samples.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides the most detailed structural information, showing atom connectivity.Very low sensitivity. Requires high sample purity and concentration. Expensive instrumentation and complex data interpretation.Definitive structural elucidation of new compounds or reference standards.

Conclusion

For the unequivocal confirmation of this compound, Gas Chromatography-Mass Spectrometry remains the superior analytical technique. Its combination of high-resolution separation and specific mass-based detection provides a level of confidence that is unmatched by alternative methods. The characteristic retention time, coupled with the definitive mass spectrum featuring the molecular ion's isotopic pattern (m/z 154/156) and key fragments at m/z 105 and 77, constitutes a self-validating system for identification. While techniques like HPLC-UV and LC-MS have their place, particularly for quantitation or analysis of non-volatile compounds, they do not offer the same degree of structural confirmation as GC-MS with electron ionization. By understanding the principles, applying a validated protocol, and correctly interpreting the data, researchers can confidently identify this compound, ensuring data integrity for scientific, regulatory, and forensic applications.

References

  • Ferslew, K. E., Orcutt, R. H., & Hagardorn, A. N. (1986). Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators this compound and o-chlorobenzylidene malononitrile. Journal of Forensic Sciences, 31(2), 658-65.
  • Ferslew, K. E., Orcutt, R. H., & Hagardorn, A. N. (1986). Spectral Differentiation and Gas Chromatographic/Mass Spectrometric Analysis of the Lacrimators this compound and o-Chlorobenzylidene Malononitrile. Journal of Forensic Sciences, 31(2).
  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
  • NIST. (n.d.). Acetophenone, 2-chloro- Mass Spectrum. NIST Chemistry WebBook.
  • Al-Zaydi, K. M. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(13), 3091.
  • SIELC Technologies. (2018). This compound.
  • Pacenti, M., Gherardi, S., et al. (2007). Analysis of this compound in Air by Multi-Fiber Solid-Phase Microextraction and Fast Gas Chromatography-Mass Spectrometry. Chromatographia, 66(S1), 147-152.
  • NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
  • Pacenti, M., Gherardi, S., et al. (2007). Analysis of this compound in air by multi-fiber solid-phase microextraction and fast gas chromatography-mass spectrometry. Journal of the Serbian Chemical Society, 72(4), 389-397.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sjerps, M. J., et al. (2020). Validation, Uncertainty, and Quality Control of Qualitative Analysis of Tear Gas Weapons by Gas Chromatography-Mass Spectrometry. Journal of AOAC International, 103(4), 1013-1023.
  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide.
  • Balogh, M. P. (2006). Alternatives in the Face of Chemical Diversity. LCGC International.
  • Wikipedia. (n.d.). α-Halo ketone.
  • University of Arizona. (n.d.). Interpretation of Mass Spectra.
  • Indrayanto, G. (2012). Validation of analytical methods-update 2011. Profiles of Drug Substances, Excipients, and Related Methodology, 37, 439-465.
  • UNODC. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.

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A Comparative Guide to the Purity Assessment of 2-Chloroacetophenone by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Chloroacetophenone

This compound (C₈H₇ClO), also known as phenacyl chloride, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its reactivity, stemming from the α-halogenated ketone structure, makes it a versatile building block but also susceptible to degradation and the presence of process-related impurities.[1] For researchers and drug development professionals, ensuring the purity of this starting material is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final product. An impure starting material can introduce unintended side-products, compromise reaction yields, and pose significant safety risks.

This guide provides an in-depth, experimentally grounded protocol for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a cornerstone technique in analytical chemistry. We will explore the rationale behind the methodological choices, present a detailed protocol validated against established standards, and offer a critical comparison with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to equip you with not just a method, but the scientific reasoning to adapt and troubleshoot it effectively in your own laboratory settings.

The Principle of RP-HPLC-UV for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[3][4] For this compound and its likely impurities, which are moderately non-polar, reversed-phase chromatography is the mode of choice.

In this setup, the stationary phase (typically silica chemically bonded with C18 alkyl chains) is non-polar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol.[5] When the sample mixture is introduced, compounds with higher polarity will have a greater affinity for the mobile phase and elute from the column faster. Conversely, less polar compounds, like this compound, will interact more strongly with the non-polar C18 stationary phase, leading to longer retention times. This differential retention allows for the separation of the main compound from its impurities.

Following separation, the column eluent passes through a UV-Vis detector. This compound possesses a chromophore (the benzene ring conjugated with the carbonyl group) that absorbs UV light. A UV absorbance spectrum for this compound shows significant absorbance, making UV detection a sensitive and appropriate choice.[6] By monitoring the absorbance at a specific wavelength, we can detect and quantify the separated compounds. The area of each peak in the resulting chromatogram is proportional to the concentration of the corresponding compound, allowing for the calculation of purity by the area percent method.

Experimental Protocol: A Validated HPLC-UV Method

This protocol is designed to be robust and compliant with the principles outlined in pharmacopeial chapters like USP <621> Chromatography and validation guidelines such as ICH Q2(R2).[7][8][9]

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Scientist's Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ketone structure of this compound. A 150 mm length offers a good balance between resolution and run time, while 5 µm particles provide high efficiency without generating excessive backpressure that would necessitate a UHPLC system.

  • Solvents: HPLC-grade Acetonitrile, Methanol, and purified water (e.g., Milli-Q or equivalent).

  • Standards & Samples: this compound reference standard (≥99% purity) and test samples.

Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterConditionJustification
Mobile Phase A: WaterB: AcetonitrileAcetonitrile is chosen for its low UV cutoff and viscosity, providing good peak shape and lower backpressure compared to methanol. Water is the weak solvent in this reversed-phase setup.
Gradient Program 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-18.1 min: 90% to 50% B18.1-25 min: 50% B (Equilibration)A gradient elution is crucial for impurity profiling. It ensures that early-eluting polar impurities are well-resolved while also eluting any highly non-polar impurities in a reasonable time, preventing carryover and improving peak shape for late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and resolution.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) on the column.
Detection UV at 245 nmThis compound exhibits a strong UV absorbance maximum around this wavelength, providing high sensitivity for both the main peak and related impurities which are likely to share similar chromophores.[6] Using a PDA detector allows for peak purity analysis by comparing spectra across the peak.
Standard and Sample Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

    • Scientist's Rationale: Using a 50:50 Acetonitrile/Water mixture as the diluent ensures that the sample solvent is compatible with the initial mobile phase conditions, preventing peak splitting or distortion upon injection. The concentration of 0.5 mg/mL is chosen to provide a strong detector response well within the linear range of most UV detectors.

A Self-Validating System: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is a non-negotiable step mandated by regulatory guidelines.[4][10] Inject the standard solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. A value of 1 is a perfectly symmetrical Gaussian peak. Values outside this range may indicate column degradation or analyte interaction with active sites.[9]
Repeatability (%RSD) ≤ 2.0%The Relative Standard Deviation (RSD) of the peak areas from the five replicate injections must be less than 2.0%, demonstrating the precision of the system.[10]
Theoretical Plates (N) ≥ 2000Measures the efficiency of the column. A higher number indicates better separation power.
Analysis and Calculation
  • Perform a blank injection (diluent only) to ensure no interfering peaks are present.

  • Qualify the system by running the SST protocol.

  • Inject the sample solution in duplicate.

  • Calculate the purity using the area percent formula, assuming all components have a similar response factor at the chosen wavelength:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC-UV Purity Assessment

The following diagram illustrates the complete analytical workflow, from sample handling to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Login StdPrep Reference Standard Preparation (0.5 mg/mL) SampleReceipt->StdPrep SamplePrep Test Sample Preparation (0.5 mg/mL) SampleReceipt->SamplePrep SST System Suitability Testing (SST) StdPrep->SST Analysis Sample Injection & Chromatogram Acquisition SamplePrep->Analysis SystemSetup HPLC System Setup & Equilibration SystemSetup->SST Verify Performance SST->Analysis If SST Passes Integration Peak Integration & Identification Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Final Certificate of Analysis Calculation->Report

Caption: Logical workflow for this compound purity analysis by HPLC-UV.

Comparative Analysis: HPLC-UV vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC-UV is a robust and widely accessible method, it is not the only option. Gas Chromatography (GC) is another powerful separation technique well-suited for volatile and thermally stable compounds like this compound.[11][12] When coupled with a Mass Spectrometric (MS) detector, it provides an orthogonal method that can confirm and complement HPLC results.

  • Gas Chromatography (GC): In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

  • Mass Spectrometry (MS): The MS detector ionizes the compounds eluting from the GC column and separates the ions based on their mass-to-charge ratio, providing definitive structural information and highly selective detection.

Here is a comparison of the two approaches:

FeatureHPLC-UVGC-MS
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.
Analyte Suitability Excellent for a wide range of compounds, including non-volatile and thermally labile substances.Limited to volatile and thermally stable compounds. This compound is suitable.[12][13]
Detection UV absorbance. Selective for compounds with a chromophore. Provides quantitative data but limited structural information.[14]Mass Spectrometry. Provides mass-to-charge ratio, offering definitive identification and structural elucidation of impurities. Highly selective and sensitive.[11][15]
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a volatile solvent (e.g., dichloromethane, hexane). Derivatization may be needed for some compounds, but not for this compound.
Sensitivity Good to excellent, depending on the analyte's molar absorptivity.Generally offers superior sensitivity and lower limits of detection, especially in Selected Ion Monitoring (SIM) mode.
Confirmation of Identity Based on retention time matching with a reference standard. PDA detectors can provide spectral confirmation.Definitive confirmation based on matching the mass spectrum with a library or reference standard.
Synergistic Use in Research

For routine quality control, the validated HPLC-UV method is often sufficient, cost-effective, and reliable. However, for research, process development, or troubleshooting an out-of-specification batch, GC-MS is an invaluable orthogonal tool. It can be used to:

  • Confirm Impurity Identity: Positively identify unknown peaks observed in the HPLC chromatogram.

  • Detect Non-Chromophoric Impurities: Identify impurities that lack a UV chromophore and would be invisible to the HPLC-UV detector.

  • Resolve Co-eluting Peaks: Separate impurities that may co-elute with the main peak or other impurities under the HPLC conditions.

Simulated Data and Results

The following table presents hypothetical but realistic data from the analysis of a batch of this compound using both methods.

CompoundHPLC-UV ResultsGC-MS Results
Retention Time (min) Area %
Acetophenone4.520.11%
This compound 8.91 99.75%
2',4'-Dichloroacetophenone11.340.14%
Calculated Purity 99.75% -

The data shows excellent correlation between the two methods, providing a high degree of confidence in the purity assessment. The minor differences in area percent are expected due to the different response factors of the detectors.

Conclusion

The RP-HPLC-UV method detailed in this guide represents a robust, reliable, and accessible approach for the routine purity assessment of this compound. Its adherence to fundamental chromatographic principles and validation against pharmacopeial standards ensures data integrity for both industrial QC and academic research.[3][16] The causality behind each parameter—from the C18 column chemistry to the gradient elution profile—has been chosen to maximize resolution, sensitivity, and reproducibility.

For comprehensive characterization and impurity identification, especially during process development or investigations, a multi-faceted approach is recommended. The use of an orthogonal technique like GC-MS provides a confirmatory layer of analysis, leveraging a different separation mechanism and a more definitive detection system to build a complete purity profile.[11] By understanding the strengths and applications of both HPLC-UV and GC-MS, the modern analytical scientist is fully equipped to ensure the quality and safety of this vital chemical intermediate.

References

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  • Understanding the Latest Revisions to USP <621>. (n.d.). Agilent.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Substituted acetophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Their deceptively simple structure belies a rich and varied landscape of synthetic approaches, each with its own distinct advantages, drawbacks, and ideal applications. For the discerning researcher, scientist, or drug development professional, selecting the optimal synthetic route is a critical decision that can significantly impact yield, purity, scalability, and cost-effectiveness.

This guide provides an in-depth, objective comparison of the most prevalent and field-proven synthetic routes to substituted acetophenones. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in mechanistic principles and practical considerations. Every method is presented as a self-validating system, with detailed protocols and supporting data to ensure reproducibility and reliability in your laboratory.

Comparative Overview of Synthetic Routes

The choice of synthetic strategy is fundamentally dictated by the nature of the starting materials, the desired substitution pattern on the aromatic ring, and the required scale of the synthesis. Here, we compare four major methodologies: Friedel-Crafts Acylation, Grignard Reactions with Nitriles and Weinreb Amides, the Houben-Hoesch Reaction, and the Oxidation of Ethylbenzenes.

MethodTypical ReagentsKey AdvantagesKey DisadvantagesIdeal For
Friedel-Crafts Acylation Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃)Well-established, readily available reagents, good for simple arenes.[3]Stoichiometric Lewis acid required, limited functional group tolerance (incompatible with amines, alcohols), risk of polysubstitution on activated rings, generates significant acidic waste.[4]Large-scale synthesis of simple, non-functionalized acetophenones.
Grignard + Nitrile Organomagnesium halide (RMgX), nitrile (R'CN)Good for creating specific C-C bonds, avoids over-addition common with other carbonyls.[5][6]Grignard reagents are highly basic and sensitive to moisture and acidic protons (e.g., -OH, -NH₂, -COOH), requiring protection strategies.[7]Synthesizing acetophenones with specific alkyl or aryl groups on the ketone from a nitrile precursor.
Grignard + Weinreb Amide Organomagnesium halide (RMgX), N-methoxy-N-methylamideHigh selectivity, excellent functional group tolerance, avoids over-addition to form tertiary alcohols, stable intermediate.[8][9]Requires prior synthesis of the Weinreb amide, which adds a step to the overall process.[10]Complex molecule synthesis where high functional group compatibility and prevention of over-addition are critical.
Houben-Hoesch Reaction Nitrile, electron-rich arene (phenol, aniline), Lewis acid + HClExcellent for synthesizing hydroxy- and amino-substituted acetophenones, often with high regioselectivity.[11][12]Limited to electron-rich aromatic systems; does not work well with simple or deactivated arenes.[11][12]Synthesis of polyhydroxy- or polyalkoxy-acetophenones, particularly in natural product synthesis.[13]
Oxidation of Ethylbenzene Substituted ethylbenzene, oxidant (O₂, H₂O₂, TBHP), catalyst (Co, Mn, Cu salts)Utilizes readily available starting materials, can be performed under solvent-free conditions, suitable for industrial scale.[14][15]Often suffers from low selectivity, producing byproducts like 1-phenylethanol and benzoic acid, requiring difficult separations.[14][16]Industrial production where cost of starting materials is a primary driver and purification infrastructure exists.

Friedel-Crafts Acylation: The Classic Workhorse

The Friedel-Crafts acylation, first reported in 1877, remains one of the most fundamental methods for forming aryl ketones.[3][17] It is an electrophilic aromatic substitution where an acyl group is installed on an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[18]

Mechanistic Insight

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion.[19] This electrophile is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the aryl ketone.[19] A key feature is that the product ketone complexes with the Lewis acid, requiring more than a stoichiometric amount of the catalyst.[17]

G AcylChloride R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ AcyliumIon [R-C≡O]⁺ (Acylium Ion) Complex->AcyliumIon Cleavage SigmaComplex Sigma Complex [Ar(H)-COR]⁺ AcyliumIon->SigmaComplex + Ar-H AlCl4_minus AlCl₄⁻ Arene Ar-H Arene->SigmaComplex ProductComplex Ar-CO-R • AlCl₃ SigmaComplex->ProductComplex - H⁺ (to AlCl₄⁻) Product Ar-CO-R (Acetophenone) ProductComplex->Product + H₂O HCl HCl H2O H₂O (Workup) H2O->Product

Caption: Mechanism of Friedel-Crafts Acylation.

Causality in Experimental Design

The choice of a stoichiometric amount of AlCl₃ is crucial because the product ketone, a Lewis base, forms a stable complex with the catalyst, rendering it inactive.[17] This complexation also deactivates the aromatic ring towards further acylation, which conveniently prevents polysubstitution—a common issue in Friedel-Crafts alkylation.[19] The reaction must be performed under strictly anhydrous conditions, as water will hydrolyze the Lewis acid catalyst.[4]

Representative Protocol: Synthesis of Acetophenone from Benzene
  • Reagents: Benzene (anhydrous), acetyl chloride, aluminum chloride (anhydrous).

  • Setup: In a 250mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to an HCl trap, add 40mL of anhydrous benzene and 20.0g (0.15 mol) of anhydrous aluminum chloride.

  • Addition: While stirring, add 6.0mL (0.06 mol) of acetyl chloride dropwise from the funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture in a water bath for approximately 30 minutes until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of 50g of crushed ice and 50mL of concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 20mL portions of benzene.

  • Purification: Combine the organic layers, wash with 5% sodium hydroxide solution, then with water, and dry over anhydrous magnesium sulfate. Remove the benzene by distillation, and then distill the residue under vacuum to collect the acetophenone fraction.[3]

Grignard Reactions: Precision C-C Bond Formation

Grignard reagents offer a powerful alternative for synthesizing acetophenones, particularly when precise control over the introduced acyl group is required. Two main variants are employed: the classic reaction with a nitrile and the more modern, highly selective approach using a Weinreb-Nahm amide.[8]

Reaction with Nitriles

This method involves the nucleophilic addition of a Grignard reagent to the electrophilic carbon of a nitrile. The initial adduct is a magnesium salt of an imine, which upon acidic hydrolysis, yields the desired ketone.[6][20]

The Grignard reagent attacks the nitrile carbon, forming a C-C bond and a negatively charged imine intermediate.[5] This intermediate is stable and does not react further with another equivalent of the Grignard reagent because of the negative charge on the nitrogen.[7] Aqueous acid workup first protonates the nitrogen to form an imine, which is then readily hydrolyzed to the ketone.[20]

G Grignard R-MgX ImineSalt Imine Magnesium Salt [Ar-C(R)=N-MgX] Grignard->ImineSalt Nitrile Ar-C≡N Nitrile->ImineSalt Imine Imine Ar-C(R)=NH ImineSalt->Imine + H₃O⁺ Ketone Ketone Ar-CO-R Imine->Ketone + H₂O, -NH₃ H3O H₃O⁺ (Workup)

Caption: Grignard Reaction with a Nitrile.

  • Reagents: 4-Methylbenzonitrile, methylmagnesium bromide in diethyl ether, 10% aqueous HCl.

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reaction: Dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether in the flask. Add the methylmagnesium bromide solution (1.2 equivalents) dropwise from the funnel. After the addition, stir the reaction mixture at room temperature for 2-4 hours.

  • Hydrolysis: Cool the mixture in an ice bath and slowly add 10% aqueous hydrochloric acid to quench the reaction and hydrolyze the intermediate.

  • Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic extracts, dry over anhydrous MgSO₄, and remove the solvent. Purify the resulting crude product by distillation or chromatography.[8]

The Weinreb-Nahm Ketone Synthesis

Developed in 1981, this method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent. Its primary advantage is the formation of a stable, chelated tetrahedral intermediate that resists the problematic over-addition of the organometallic reagent, thus preventing the formation of tertiary alcohol byproducts.[9][10] This makes it exceptionally reliable for producing ketones in high yield and with excellent functional group tolerance.[8][21]

The Grignard reagent adds to the Weinreb amide to form a stable tetrahedral intermediate. This intermediate is chelated by the magnesium ion between the carbonyl oxygen and the methoxy oxygen.[9] This chelate is stable at room temperature and only collapses to the ketone upon acidic workup. This stability prevents the addition of a second equivalent of the Grignard reagent.

G Grignard Ar-MgX Chelate Stable Chelated Intermediate Grignard->Chelate WeinrebAmide R-CO-N(Me)OMe WeinrebAmide->Chelate Ketone Ketone Ar-CO-R Chelate->Ketone + H₃O⁺ H3O H₃O⁺ (Workup)

Caption: Weinreb-Nahm Ketone Synthesis.

  • Reagents: Magnesium turnings, 4-chlorobromobenzene, N-methoxy-N-methylacetamide, anhydrous THF.

  • Grignard Preparation: In an oven-dried, three-necked flask under an inert atmosphere, prepare 4-chlorophenylmagnesium chloride from magnesium turnings (1.2 equivalents) and 4-chlorobromobenzene (1 equivalent) in anhydrous THF.

  • Reaction: In a separate flask, dissolve N-methoxy-N-methylacetamide (1 equivalent) in anhydrous THF and cool to 0 °C. Slowly add the prepared Grignard reagent (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction at 0 °C with a saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography.[8]

Houben-Hoesch Reaction: The Specialist for Activated Arenes

The Houben-Hoesch reaction is a variation of Friedel-Crafts acylation that uses a nitrile as the acylating agent and is particularly effective for highly activated aromatic rings, such as phenols and their ethers.[22][23] It is typically catalyzed by a combination of a Lewis acid (like ZnCl₂ or AlCl₃) and hydrogen chloride.[24]

Mechanistic Insight

The reaction begins with the formation of an electrophilic species from the nitrile, HCl, and the Lewis acid. This electrophile, a nitrilium ion, is then attacked by the electron-rich arene.[12] The resulting ketimine intermediate is subsequently hydrolyzed during aqueous workup to afford the aryl ketone.[24] The strongly acidic conditions and the nature of the electrophile make this method ideal for arenes that are rich in electrons, which can withstand the conditions and are sufficiently nucleophilic to react.

Causality in Experimental Design

This method's specificity for electron-rich substrates is its defining feature. Simple phenols often fail to react at the ring, instead forming an imino-ether at the hydroxyl group.[11] However, polyhydroxy phenols, like resorcinol, are highly activated and react readily to give hydroxyacetophenones.[11] The use of dry HCl gas and an anhydrous solvent is critical to generate the electrophilic species and prevent premature hydrolysis.

Representative Protocol: Synthesis of 2,4-Dihydroxyacetophenone
  • Reagents: Resorcinol, acetonitrile, anhydrous zinc chloride, anhydrous diethyl ether, dry hydrogen chloride gas.

  • Setup: In a three-necked flask fitted with a gas inlet tube, a stirrer, and a reflux condenser, place resorcinol (1 equivalent), acetonitrile (1 equivalent), and anhydrous zinc chloride (1 equivalent) in anhydrous diethyl ether.

  • Reaction: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride gas through the solution with stirring for 2-3 hours. Allow the mixture to stand overnight. A ketimine hydrochloride salt will precipitate.

  • Hydrolysis: Decant the ether and hydrolyze the solid precipitate by boiling with water for 1 hour.

  • Purification: Cool the aqueous solution. The 2,4-dihydroxyacetophenone product will crystallize out and can be collected by filtration and recrystallized from hot water.[11]

Oxidation of Ethylbenzenes: The Industrial Approach

The direct oxidation of substituted ethylbenzenes to the corresponding acetophenones is an economically attractive route, particularly on an industrial scale, as it starts from inexpensive petrochemical feedstocks.[14] This method typically employs transition metal catalysts and various oxidants, including molecular oxygen (air), hydrogen peroxide, or tert-butyl hydroperoxide (TBHP).[15][25]

Mechanistic Insight

The reaction generally proceeds via a free-radical mechanism at the benzylic position. The catalyst facilitates the generation of radicals, which abstract a hydrogen atom from the ethyl group. The resulting benzylic radical reacts with the oxidant to form a hydroperoxide intermediate. This intermediate can then decompose or be further oxidized to yield acetophenone. A common byproduct is 1-phenylethanol, which can sometimes be further oxidized to the desired ketone under the reaction conditions.[16]

Causality in Experimental Design

The primary challenge in this method is achieving high selectivity for acetophenone. Over-oxidation can lead to the formation of benzoic acid and other degradation products.[16] The choice of catalyst, oxidant, temperature, and reaction time are all critical parameters that must be carefully optimized to maximize the yield of the desired ketone while minimizing byproduct formation. For example, using a CuO-loaded mesoporous FDU-12 catalyst with TBHP as the oxidant at 80°C has been shown to achieve high conversion (93.12%) and selectivity (90%).[26]

Representative Protocol: Laboratory-Scale Oxidation of Ethylbenzene
  • Reagents: Ethylbenzene (5 mmol), CuO (15 wt%) on FDU-12 catalyst (0.1 g), tert-butyl hydroperoxide (TBHP, 70% in H₂O, 15 mmol), acetonitrile (20 mL).

  • Setup: In a 100 mL double-necked round-bottom flask equipped with a condenser, add ethylbenzene and acetonitrile. Stir for 10 minutes.

  • Reaction: Add the TBHP oxidant and the catalyst to the flask. Heat the mixture in an oil bath at 80 °C with stirring for 6 hours.

  • Workup: After cooling, filter the catalyst. Analyze the filtrate by gas chromatography to determine conversion and selectivity.

  • Purification: For isolation, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.[26]

Conclusion

The synthesis of substituted acetophenones is a mature field with a diverse toolkit available to the modern chemist.

  • Friedel-Crafts acylation remains a powerful, cost-effective method for simple, robust substrates on a large scale.

  • Grignard reactions , especially the Weinreb-Nahm synthesis , offer unparalleled precision and functional group tolerance, making them the gold standard for complex, high-value targets in pharmaceutical and natural product synthesis.[8][9]

  • The Houben-Hoesch reaction provides a specialized and highly effective route to valuable hydroxy- and alkoxy-substituted acetophenones that are difficult to access via other means.[11]

  • Finally, the oxidation of ethylbenzenes , while often plagued by selectivity issues in a lab setting, represents a commercially vital approach driven by the economics of bulk chemical production.[2][14]

The optimal choice hinges on a careful analysis of the target molecule's structure, the available starting materials, and the ultimate goals of the synthesis—be it gram-scale discovery or kilogram-scale production. By understanding the underlying mechanisms and practical limitations of each route, researchers can make informed decisions, streamline their synthetic efforts, and efficiently access this critical class of chemical intermediates.

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A Senior Application Scientist's Guide to Catalyst Efficacy in Ortho-Para Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Intrinsic Direction, Towards Catalytic Precision

In the landscape of synthetic organic chemistry, the ability to selectively functionalize a specific position on an aromatic ring is paramount. For substrates bearing activating groups, electrophilic aromatic substitution (EAS) inherently favors substitution at the ortho and para positions due to electronic stabilization of the Wheland intermediate.[1][2] However, achieving high selectivity for just one of these isomers is a significant challenge, often dictated by a subtle interplay of sterics and electronics. Relying solely on the intrinsic properties of the substrate frequently leads to isomeric mixtures that necessitate costly and inefficient purification steps.

This guide moves beyond textbook principles to explore the domain of catalyst-controlled regioselectivity. As Senior Application Scientists, we understand that true synthetic utility lies in rationally selecting a catalytic system to override inherent reactivity and steer a reaction towards a single, desired isomer. Here, we provide an in-depth comparison of catalytic strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for achieving high ortho- or para-selectivity. We will dissect the causal mechanisms behind catalyst choice, from the sterically confined pores of zeolites to the coordinating power of Lewis acids, providing a framework for predictable and efficient synthesis.

Core Principles of Catalyst-Mediated Regiocontrol

The strategic selection of a catalyst allows chemists to exploit subtle differences in the activation energies of the transition states leading to ortho versus para products. The primary mechanisms through which catalysts exert this control can be broadly categorized into:

  • Shape Selectivity: Employing catalysts with well-defined porous architectures, such as zeolites, that sterically allow or disallow the formation or diffusion of specific isomers.

  • Electronic and Steric Tuning with Lewis and Brønsted Acids: Utilizing acid catalysts to coordinate with either the substrate's directing group or the incoming electrophile. This interaction can electronically alter the electron density of the aromatic ring or introduce steric bulk that preferentially blocks one position.

  • Directed C-H Activation: Leveraging transition metal catalysts that use a directing group on the substrate to deliver the reaction to a specific C-H bond, often achieving exclusive ortho-selectivity.

This guide will focus on the first two strategies, which are broadly applicable to classical electrophilic aromatic substitution reactions.

I. Shape-Selective Catalysis: Zeolites as Molecular Sieves

Zeolites are crystalline aluminosilicates featuring a microporous structure of uniform, molecular-scale channels and cavities.[3] This defined architecture makes them exceptional shape-selective catalysts, capable of differentiating between reactants, transition states, or products based on their size and shape.[3][4] For ortho-para selectivity, the most relevant mechanisms are transition state and product shape selectivity.

  • Transition State Selectivity: If the transition state leading to one isomer (e.g., the bulkier ortho-substituted product) is spatially more demanding than the pore dimensions of the zeolite, its formation is sterically hindered, thus favoring the formation of the more compact para-isomer.[5][6]

  • Product Selectivity: In this scenario, both ortho and para isomers may form within the zeolite's cavities. However, the diffusion rate of the bulkier isomer out of the pores is significantly slower than that of the slimmer isomer. The para-isomer, with its smaller kinetic diameter, diffuses out more readily, while the ortho-isomer is either trapped or isomerizes to the para-form before it can exit.[4][7]

The medium-pore zeolite, ZSM-5, with its 10-membered ring channels, is a preeminent catalyst for promoting para-selectivity in reactions like the alkylation and nitration of toluene.[8][9] The acid sites within its pores catalyze the reaction, while the channel dimensions impose steric constraints that favor the para product.[5]

Visualizing the Mechanism: Para-Selectivity in ZSM-5

The following diagram illustrates how the pore structure of ZSM-5 favors the formation of para-xylene over ortho-xylene during toluene methylation.

G cluster_zeolite Zeolite Pore (ZSM-5) cluster_transition Transition States Toluene_in Toluene + CH3OH ActiveSite Brønsted Acid Site (Inside Pore) Toluene_in->ActiveSite Enters Pore TS_para Para-TS (Less Bulky) ActiveSite->TS_para Favored Pathway TS_ortho Ortho-TS (Bulky) ActiveSite->TS_ortho Disfavored Product_para p-Xylene (Diffuses Out) TS_para->Product_para Forms & Exits Product_ortho o-Xylene (Trapped/Isomerizes) TS_ortho->Product_ortho Hindered Formation Final_Product High p-Xylene Yield Product_para->Final_Product

Caption: Mechanism of shape-selectivity in ZSM-5 zeolite for para-xylene production.

Comparative Data: Nitration of Toluene

The nitration of toluene is a classic electrophilic aromatic substitution where achieving high para-selectivity is desirable for the synthesis of precursors for materials like polyurethane. The data below compares the performance of conventional mixed acid with solid acid catalysts.

CatalystTemp (°C)o:p Ratiopara-Selectivity (%)Reference
H₂SO₄/HNO₃ (Mixed Acid)301.58~39%[10]
H-Mordenite (Zeolite)500.85~54%[10]
H-ZSM-5 (Zeolite)500.61~62%[10]
13X Molecular Sieves-200.38~72%[11]

Analysis: The data clearly demonstrates the superiority of solid acid catalysts, particularly zeolites and molecular sieves, in enhancing para-selectivity compared to the conventional homogeneous acid system.[10][11] The stronger the acidity and more defined the pore structure, the lower the ortho/para ratio becomes.[10] This is a direct consequence of the shape-selective environment imposed by the catalyst, which sterically disfavors the formation of the ortho-isomer.

II. Lewis and Brønsted Acid Catalysis: Tuning Selectivity through Coordination

While zeolites offer excellent para-selectivity through steric confinement, Lewis and Brønsted acids provide a more versatile toolkit for controlling regioselectivity through direct interaction with the reactants.

Lewis Acids: Lewis acids like AlCl₃, FeCl₃, SnCl₄, and ZnCl₂ catalyze EAS reactions by activating the electrophile.[9][12] However, they can also influence regioselectivity by coordinating with a Lewis basic site on the substrate's directing group (e.g., the oxygen of a phenol or anisole). This coordination has two primary effects:

  • Increased Steric Hindrance: The catalyst-substrate complex presents a much larger steric profile around the directing group, effectively blocking the ortho positions and directing the incoming electrophile to the para position.

  • Electronic Modulation: Coordination can alter the electron-donating capacity of the directing group, subtly changing the relative activation of the ortho and para positions.

Brønsted Acids: Strong Brønsted acids (e.g., H₂SO₄, methanesulfonic acid) function by protonating the electrophile or, in some cases, the substrate. In reactions like the nitration of aniline, controlling the acidity is crucial. Direct nitration of aniline under strongly acidic conditions leads to the formation of the anilinium ion (-NH₃⁺), which is a meta-director. By first acetylating the amine to form acetanilide, the activating, ortho-para directing nature of the group is preserved. The subsequent nitration, catalyzed by sulfuric acid, proceeds with high para-selectivity due to the steric bulk of the acetamido group.[1]

Visualizing the Workflow: Catalyst Selection Logic

The choice of catalyst is dictated by the desired outcome and the nature of the substrate. This diagram outlines a general decision-making process.

G start Desired Regioselectivity? is_para Para-Selectivity start->is_para is_ortho Ortho-Selectivity start->is_ortho para_strat Para-Selective Strategies is_para->para_strat ortho_strat Ortho-Selective Strategies is_ortho->ortho_strat zeolite Shape-Selective Zeolite (e.g., ZSM-5) para_strat->zeolite Steric Confinement lewis_para Bulky Lewis Acid Complex para_strat->lewis_para Steric Blocking lewis_ortho Chelating Lewis/Transition Metal (e.g., Re, Zn) ortho_strat->lewis_ortho Directed C-H Activation or Chelation bronsted_ortho Brønsted Acid with Chelation Control ortho_strat->bronsted_ortho

Caption: A decision-making workflow for selecting a catalyst based on desired regioselectivity.

Comparative Data: Acylation of Toluene with Various Lewis Acids

The Friedel-Crafts acylation is a robust C-C bond-forming reaction where para-selectivity is often desired. Steric hindrance plays a major role, making the para-product the thermodynamically favored isomer.

CatalystSolventYield (%)ortho- (%)meta- (%)para- (%)Reference
AlCl₃Toluene292197
FeCl₃Toluene242197
FeSO₄ (calcined)Toluene>902197

Analysis: For Friedel-Crafts acylation, high para-selectivity is generally achieved with a variety of Lewis acids. The bulky acylium ion electrophile is sterically disfavored from attacking the ortho-position adjacent to the methyl group of toluene. While strong Lewis acids like AlCl₃ are effective, solid acids like calcined iron sulfate can offer similar selectivity with potential benefits in catalyst recovery and handling.

III. Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, we provide detailed, step-by-step protocols for achieving high selectivity. The first protocol utilizes a Brønsted acid to achieve para-selectivity, while the second employs a transition metal catalyst for exceptional ortho-selectivity.

Protocol 1: Para-Selective Nitration of Acetanilide

This procedure demonstrates the use of a protecting group and Brønsted acid catalysis to achieve high para-selectivity in the nitration of an aniline derivative.

Objective: To synthesize p-nitroacetanilide with high regioselectivity.

Materials:

  • Acetanilide (2.5 g, 0.0185 mol)

  • Glacial Acetic Acid (2.5 cm³)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 cm³)

  • Concentrated Nitric Acid (HNO₃, 1 cm³)

  • Crushed Ice

  • Ethyl Alcohol (for recrystallization)

Procedure:

  • In a 100 cm³ beaker, add 2.5 g of finely powdered acetanilide to 2.5 cm³ of glacial acetic acid.[10]

  • With careful stirring, add 5 cm³ of concentrated sulfuric acid. The mixture will warm and form a clear solution.

  • Cool the beaker in an ice-salt bath to a temperature below 10°C.[1] The key to high selectivity is rigorous temperature control to prevent side reactions.

  • Separately, prepare the nitrating mixture by slowly adding 1 cm³ of concentrated nitric acid to 1.8 g of concentrated sulfuric acid in a test tube, keeping it cooled in an ice bath.

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred acetanilide solution over several minutes. Ensure the temperature of the reaction mixture does not rise above 10°C.[10]

  • After the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 1 hour to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly with stirring into a separate beaker containing ~50 g of crushed ice. The crude p-nitroacetanilide will precipitate as a white solid.

  • Allow the mixture to stand for 15 minutes, then filter the solid product using a Büchner funnel under suction.

  • Wash the crude product thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acid.

  • Recrystallize the crude product from hot ethyl alcohol. The less soluble para-isomer will crystallize as colorless needles upon cooling, while the more soluble ortho-isomer remains in the mother liquor.[10]

  • Dry the purified crystals and determine the yield and melting point (Expected: 214-216 °C).

Protocol 2: Ortho-Selective Alkylation of Phenol

This protocol, adapted from Organic Syntheses, utilizes a rhenium catalyst to achieve exclusive mono-alkylation at the ortho position, a transformation that is difficult to achieve with conventional acid catalysts.

Objective: To synthesize 2-(1-methylnonyl)phenol with high ortho-selectivity.

Materials:

  • Dirhenium decacarbonyl (Re₂(CO)₁₀, 488 mg, 0.750 mmol)

  • Mesitylene (1.5 mL)

  • Phenol (2.82 g, 30.0 mmol)

  • 1-Decene (8.5 mL, 45.0 mmol)

  • Anhydrous solvents and inert atmosphere setup (Argon/Vacuum manifold)

Procedure:

  • Set up an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon. All glassware must be scrupulously dried to prevent catalyst deactivation.

  • To the flask, add Re₂(CO)₁₀ (488 mg, 0.025 equiv), mesitylene (1.5 mL), phenol (2.82 g, 1.0 equiv), and 1-decene (8.5 mL, 1.5 equiv).

  • Heat the resulting white suspension in a silicone oil bath at 160 °C for 48 hours under the argon atmosphere. The reaction progress can be monitored by TLC.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Remove the solvent (mesitylene) and excess reactants by rotary evaporation (40 °C, 60 mmHg).

  • Purify the black-colored residue by Kugelrohr distillation. An initial fraction containing unreacted starting materials is collected and discarded (air bath temp ~130 °C, 15 mmHg).

  • The desired product, 2-(1-methylnonyl)phenol, is collected as a colorless oil at a higher temperature (air bath temp 185–190 °C, 3.5 mmHg). This method provides the ortho-alkylated product in high yield (~80%) with excellent selectivity. The phenolic hydroxyl group is essential for directing the catalyst to the ortho position.

Conclusion and Future Outlook

The strategic control of ortho-para selectivity is a testament to the power of modern catalysis. By moving beyond the inherent directing effects of substituents, chemists can now predictably synthesize specific isomers in high yields.

  • Shape-selective zeolites like ZSM-5 provide an elegant and industrially scalable solution for producing para-isomers, driven by steric constraints within their crystalline pores.

  • Lewis and Brønsted acids offer a tunable approach, where coordination and steric blocking can be modulated to favor either ortho or para products, depending on the catalyst, substrate, and reaction conditions.

  • Transition metal catalysis , as exemplified by the rhenium-catalyzed ortho-alkylation, represents the frontier of regiocontrol, offering unparalleled selectivity through directed C-H activation pathways.

For the practicing researcher, the choice of catalyst is a critical decision point that dictates reaction efficiency, product purity, and economic viability. The causality is clear: for high para-selectivity in reactions involving bulky intermediates, the confined environment of a zeolite is often the optimal choice. For substrates amenable to coordination, a carefully selected Lewis acid can effectively shield the ortho position. When exclusive ortho-functionalization is required, directed catalysis with transition metals provides a powerful, albeit often more complex, solution. As the field advances, the development of novel catalysts with even more precisely tailored active sites will continue to refine our ability to construct complex molecules with atom-level precision.

References

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.
  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide.
  • Collegedunia. (n.d.). Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions.
  • SciSpace. (n.d.). Catalysis by shape selective zeolites-science and technology.
  • MDPI. (2022). Highly Selective Transformation of CO2 + H2 into Para-Xylene via a Bifunctional Catalyst Composed of Cr2O3 and Twin-Structured ZSM-5 Zeolite. Catalysts, 12(10), 1227.
  • Central European Journal of Energetic Materials. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Central European Journal of Energetic Materials, 19(3), 423-437.
  • GeeksforGeeks. (2022). Shape-selective Catalysis in Zeolites.
  • RSC Publishing. (2016). Selective production of para-xylene and light olefins from methanol over the mesostructured Zn–Mg–P/ZSM-5 catalyst. Catalysis Science & Technology, 6(18), 6895-6904.
  • BYJU'S. (2020). Preparation of p-Nitroacetanilide.
  • Tianjincatalyst. (2025). Shape-Selectivity: The "Smart" Superpower of Zeolite Catalysts.
  • ResearchGate. (2017). Kinetics of solid acids catalysed nitration of toluene: Change in selectivity by triphase (liquid–liquid–solid) catalysis. Asia-Pacific Journal of Chemical Engineering, 13(2), e2179.
  • ResearchGate. (2018). A Facile Strategy to Prepare Shaped ZSM-5 Catalyst with Enhanced para-Xylene Selectivity and Stability for Toluene Methylation. Industrial & Engineering Chemistry Research, 57(43), 14372-14380.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • RSC Publishing. (2015). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic Chemistry Frontiers, 2(6), 651-656.
  • ACS Publications. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11529-11536.
  • ResearchGate. (2020). Catalyst Design Strategies towards Highly Shape-selective HZSM-5 for Para-xylene through Toluene Alkylation. Chinese Journal of Catalysis, 41(11), 1639-1650.
  • Organic Syntheses. (2017). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 94, 342-354.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • ResearchGate. (2021). The Friedel–Crafts acylation of anisole to synthesise 1.
  • ResearchGate. (2008). Three different types of shape selectivity in zeolites.
  • ResearchGate. (2024). Solid acid catalysed ortho-alkylation of phenols with simple and short....

Sources

A Comparative Guide to the Synthesis of 2-Chloroacetophenone: A Kinetic and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloroacetophenone

This compound is a versatile chemical intermediate of significant industrial importance.[1] It serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, including analgesics and anti-inflammatory drugs, as well as in the production of agrochemicals and fragrances.[1] Its utility stems from the reactive chlorine atom, which allows for a variety of subsequent chemical transformations.[1] Historically, it has also been known as a lachrymator and used as a riot control agent.[2][3] Given its broad applicability, a thorough understanding of its synthesis, particularly the reaction kinetics, is paramount for process optimization, yield maximization, and ensuring safety.

This guide provides an in-depth analysis of the reaction kinetics for the formation of this compound, with a primary focus on the most common industrial method: the Friedel-Crafts acylation. We will explore the underlying mechanisms, compare alternative synthetic routes, and provide detailed experimental protocols. The objective is to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in the laboratory and during process scale-up.

The Workhorse of this compound Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation is the most prevalent method for synthesizing this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, typically benzene or chlorobenzene, with chloroacetyl chloride in the presence of a Lewis acid catalyst.[4][5]

Reaction Mechanism and Key Intermediates

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This polarization facilitates the departure of the chloride ion, forming the acylium ion ([CH₂ClCO]⁺), which is stabilized by resonance.[6][7]

The acylium ion then acts as the electrophile and is attacked by the electron-rich aromatic ring. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. In the final step, a proton is abstracted from the arenium ion by the tetrachloroaluminate ion (AlCl₄⁻), restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[6][7]

Friedel_Crafts_Acylation

Kinetic Considerations

While specific, detailed kinetic data for the synthesis of this compound is not extensively published, the kinetics of Friedel-Crafts acylations are generally understood to be influenced by several key factors:

  • Nature of the Substrate: The electron density of the aromatic ring plays a crucial role. Electron-donating groups on the ring will increase the reaction rate, while electron-withdrawing groups will decrease it.

  • Catalyst Concentration: The reaction rate is typically dependent on the concentration of the Lewis acid catalyst. However, due to the formation of a stable complex between the ketone product and the Lewis acid, stoichiometric or even excess amounts of the catalyst are often required for high conversion.[5]

  • Temperature: The reaction temperature can have a significant impact on the reaction rate and selectivity.[8] Higher temperatures generally increase the reaction rate but can also lead to side reactions and, in some cases, rearrangement of the product.[3] For many Friedel-Crafts acylations, moderate temperatures are optimal to balance reaction speed and product purity.[9]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate. Common solvents include nitrobenzene, carbon disulfide, and halogenated hydrocarbons like 1,2-dichloroethane.

Chloroacetyl chloride is a relatively reactive acylating agent in Friedel-Crafts reactions.[10] This high reactivity allows the reaction to proceed under relatively mild conditions.

Comparative Analysis of Synthesis Methods

While Friedel-Crafts acylation is the dominant method, several other synthetic routes to this compound have been reported. Below is a comparison of these alternatives, highlighting their advantages and disadvantages.

Synthesis Method Reactants Catalyst/Reagents Typical Yield Advantages Disadvantages
Friedel-Crafts Acylation Benzene/Chlorobenzene, Chloroacetyl ChlorideLewis Acids (e.g., AlCl₃, FeCl₃)HighWell-established, high yielding, versatile.Requires stoichiometric amounts of catalyst, generates corrosive waste, catalyst can be difficult to handle.
Oxidation of o-Chlorostyrene o-ChlorostyrenePalladium/Carbon, Nitric Acid, Hydrogen Peroxide~65%Milder conditions than Friedel-Crafts.Lower yield, requires a multi-step catalyst regeneration process.
Chlorination of Acetophenone Acetophenone, ChlorineAcetic AcidGoodDirect chlorination of a readily available starting material.Can lead to over-chlorination, handling of gaseous chlorine can be hazardous.[11]
Halogen Exchange BromoacetophenoneSulfonyl Chlorides, Phase Transfer Catalyst>99%"Green" method using water as a solvent, high yield, no need for chromatographic purification.[12]Starting material (bromoacetophenone) may be more expensive.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene

This protocol is a representative example of the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Chloroacetyl Chloride (ClCOCH₂Cl)

  • Dry Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath with stirring.

  • Add chloroacetyl chloride dropwise to the suspension.

  • After the addition is complete, add anhydrous benzene dropwise from the dropping funnel.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can react with and deactivate the Lewis acid catalyst.

  • Ice Bath: The initial reaction is exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.

  • Aqueous Workup: The addition of ice and dilute HCl is crucial to quench the reaction and break up the stable complex formed between the this compound product and aluminum chloride.

  • Sodium Bicarbonate Wash: This step neutralizes any remaining acidic components in the organic layer.

Protocol 2: "Green" Synthesis via Halogen Exchange

This protocol offers a more environmentally friendly alternative to the traditional Friedel-Crafts acylation.[12]

Materials:

  • Bromoacetophenone

  • Benzenesulfonyl Chloride (PhSO₂Cl)

  • Tetra-n-butylammonium chloride (TBAC) (Phase Transfer Catalyst)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add bromoacetophenone, benzenesulfonyl chloride, TBAC, and water.

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Add saturated sodium carbonate solution to neutralize the benzenesulfonyl chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst (TBAC): This catalyst is essential for transporting the chloride ions from the aqueous phase to the organic phase where the reaction occurs.

  • Water as Solvent: This significantly reduces the environmental impact compared to using volatile organic solvents.

  • Sodium Carbonate Quench: This step is necessary to remove the excess sulfonyl chloride.

Workflow for Synthesis and Analysis

The general workflow for the synthesis and analysis of this compound is depicted below.

Synthesis_Workflow

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation being the most widely used and versatile method. A thorough understanding of the reaction mechanism and the factors influencing its kinetics, such as catalyst choice, temperature, and substrate reactivity, is essential for optimizing the synthesis. While traditional Lewis acid catalysts like aluminum chloride are highly effective, they come with environmental and handling drawbacks. The development of greener synthetic routes, such as the phase-transfer catalyzed halogen exchange, offers promising alternatives that are both high-yielding and more sustainable. For researchers and professionals in drug development, the choice of synthetic method will depend on a balance of factors including desired scale, cost of starting materials, and environmental considerations.

References

  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Phenacyl chloride.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
  • PrepChem.com. (n.d.). Preparation of chloroacetophenone.
  • Zhang, X., Liu, L., & Li, C. (2016). High-yielding aqueous synthesis of chloroacetophenones and aroyl chlorohydrins. RSC Advances, 6(30), 25339-25345.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part II. Effect of substituents in the acid chloride on the acylation of aromatic substrates.
  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation....
  • Department Chemie und Biologie, FAU. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale.
  • NIPES. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a potent lachrymator and hazardous chemical, 2-Chloroacetophenone (CAS No. 2142-68-9, also known as Phenacyl chloride) demands rigorous handling and disposal protocols to ensure the safety of laboratory personnel and environmental integrity.[1][2][3] This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to manage and dispose of this compound waste streams effectively. The procedures outlined here are grounded in established safety data and regulatory principles, emphasizing not just the "how" but the critical "why" behind each step.

Hazard Profile & The Rationale for Stringent Control

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of strict disposal procedures. It is classified as a combustible liquid that is harmful if swallowed, causes severe skin and eye irritation, and may lead to respiratory irritation.[4][5] As a halogenated organic compound, its disposal pathway is dictated by its chemical properties and the hazardous byproducts of its decomposition.[6]

Thermal decomposition, for instance, generates highly toxic and corrosive fumes, including hydrogen chloride and carbon oxides.[4][7][8] This chemical reality is why simple dilution and drain disposal are strictly forbidden and why specialized incineration is the required method.[9] Furthermore, it is harmful to aquatic life, making environmental release a significant concern.[10][11]

Hazard CategoryGHS Classification & StatementKey Toxicological Data
Acute Oral Toxicity H302: Harmful if swallowed[4][10]LD50 (oral, rat): 50 - 1820 mg/kg[4][12]
Skin Irritation H315: Causes skin irritation[4][10]Can cause first, second, or third-degree chemical burns upon acute exposure.[3]
Eye Irritation H319: Causes serious eye irritation[4][10]Potent lachrymator (tear agent); can cause blurred vision and corneal damage.[1][3]
Respiratory Effects H335: May cause respiratory irritation[4][10]Inhalation may cause burning sensations, coughing, and potential pulmonary edema.[7][8]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effects[10]Release into waterways and sewers must be strictly avoided.[4][7][13]
Chemical Reactivity Incompatible with Strong Bases & Oxidizers[4][7]Reacts slowly with water, potentially forming hydrogen chloride.[2][14]

The Core Disposal Principle: Segregation for Specialized Incineration

The cornerstone of proper this compound disposal is its correct classification and segregation as a halogenated organic waste .[6] This classification is critical because it dictates the final disposal technology. Halogenated wastes cannot be disposed of in the same manner as non-halogenated solvents.

The only acceptable method for the ultimate destruction of this compound is through a licensed hazardous waste disposal service that utilizes high-temperature incineration equipped with a flue gas scrubber.[4][9] The high temperature ensures complete destruction of the organic molecule, while the scrubber is essential for neutralizing the corrosive hydrogen chloride gas produced from the chlorine atom, thereby preventing its release into the atmosphere.[15]

cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Disposal Start Waste this compound (2-CAP) Generated Classify Classify as: 'Hazardous Halogenated Organic Waste' Start->Classify Type Determine Waste Type Classify->Type Liquid Liquid Waste (Pure 2-CAP, solutions) Type->Liquid Liquid Solid Solid Waste (Contaminated gloves, wipes, absorbent, glassware) Type->Solid Solid Container Select Designated, Compatible, and Labeled Waste Container Liquid->Container Solid->Container Store Store Sealed Container in Satellite Accumulation Area (Cool, Dry, Ventilated) Container->Store Pickup Arrange Pickup by Licensed Professional Waste Disposal Service Store->Pickup Incinerate Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing Pickup->Incinerate

Caption: Waste Segregation and Final Disposal Pathway for this compound.

Standard Operating Procedure (SOP) for Waste Accumulation

All personnel handling this compound must be trained on these waste accumulation procedures.

A. Waste Container Requirements:

  • Compatibility: Use containers made of materials compatible with this compound. Avoid metal containers, as it can cause mild corrosion over time.[14] High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Condition: Containers must be in good condition, with no leaks, and possess a screw-top cap that can be sealed tightly to be vapor-tight and spill-proof.[16]

  • Labeling: The container must be clearly labeled before the first drop of waste is added.[16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "Halogenated Organic Waste"

    • A list of all chemical constituents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., irritant, harmful).

B. Protocol for Collecting Liquid Waste:

  • Designate a specific waste container for halogenated organic liquids.

  • Carefully pour waste this compound or solutions containing it into the container using a funnel to prevent spills.

  • Do not mix with incompatible waste streams, such as strong bases, oxidizers, or non-halogenated organics.[4][6][7]

  • Securely close the container immediately after adding waste.[16]

  • Log the added volume on a waste accumulation sheet kept with the container.

C. Protocol for Collecting Contaminated Solid Waste:

  • Designate a separate, labeled container for solid halogenated waste. This can be a sealable bag within a rigid container.

  • Place all contaminated items (e.g., pipette tips, absorbent pads, gloves, disposable glassware) directly into this container.

  • Do not overfill the container.

  • Once full, seal the container and prepare it for disposal pickup.

Emergency Procedures: Spill & Decontamination Protocol

Accidental spills must be managed immediately and safely. All laboratories where this compound is handled must have a dedicated spill kit.

Required PPESpill Kit Contents
Butyl Rubber Gloves[7]Inert, non-combustible absorbent (e.g., vermiculite, sand, dry earth)[10]
Chemical Splash Goggles[7]Non-sparking tools (e.g., plastic scoop or dustpan)[4][9]
Chemical-resistant Apron/Coat[7]Sealable plastic bags for contaminated debris[13]
NIOSH-approved Respirator[7][17]Labeled Hazardous Waste container for disposal[10]

Step-by-Step Spill Cleanup Procedure (Small, Laboratory-Scale):

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.[4]

  • Don PPE: Before approaching the spill, put on all required personal protective equipment, including respiratory protection.[7][10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4][7]

  • Contain: Stop the source of the leak if it is safe to do so. For liquid spills, cover with an inert absorbent material, starting from the outside and working inward to prevent spreading.[10] For solid spills, moisten slightly with water to prevent dust from becoming airborne, if appropriate.[1][9]

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[4][9]

  • Decontaminate: Clean the spill area thoroughly with a soap and water solution.[13] Place all cleaning materials into the solid hazardous waste container.

  • Dispose: Seal the waste container and manage it according to the SOP for waste accumulation.

  • Report: Report the incident to the laboratory supervisor or Environmental Health & Safety officer as per institutional policy.

cluster_spill Emergency Spill Response Workflow Spill Spill Detected Alert 1. Alert Personnel & Isolate Area Spill->Alert PPE 2. Don Full PPE (Gloves, Goggles, Respirator) Alert->PPE Ventilate 3. Ensure Adequate Ventilation PPE->Ventilate Contain 4. Contain Spill with Inert Absorbent Ventilate->Contain Collect 5. Collect Material with Non-Sparking Tools Contain->Collect Dispose 6. Place in Labeled 'Halogenated Waste' Container Collect->Dispose Clean 7. Decontaminate Area with Soap & Water Dispose->Clean Report 8. Report Incident to Supervisor/EHS Clean->Report

Caption: Step-by-step workflow for responding to a this compound laboratory spill.

By adhering to these detailed procedures, researchers can ensure that this compound waste is managed in a way that is safe, compliant, and environmentally responsible, building a foundation of trust in laboratory safety and chemical handling.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
  • Chloroacetophenone (CN): Riot Control/Tear Agent. NIOSH - CDC. [Link]
  • Material Safety Data Sheet - this compound. ScienceLab. [Link]
  • This compound | C8H7ClO | CID 10757.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
  • NIOSH Pocket Guide to Chemical Hazards - alpha-Chloroacetophenone. Centers for Disease Control and Prevention. [Link]
  • ICSC 0128 - this compound.
  • Hazardous Waste Segreg
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • This compound Hazard Summary. U.S. Environmental Protection Agency. [Link]
  • Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

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Navigating the Risks: A Guide to Personal Protective Equipment for 2-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when working with potent chemicals like 2-Chloroacetophenone (CAS No. 532-27-4). Also known as Phenacyl chloride or Mace, this compound is a powerful lachrymator, meaning it induces tearing, and presents significant health hazards upon exposure.[1][2] This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard: Why this compound Demands Respect

This compound is a white to gray crystalline solid that can also be encountered as a liquid.[2] Its vapor is a potent irritant, primarily targeting the eyes, respiratory system, and skin.[1][3] Exposure can cause immediate and severe irritation, burns, and may even be fatal if inhaled in high concentrations.[1][3] It is crucial to recognize that the effects of exposure, such as pulmonary edema, can be delayed.[1][4] Furthermore, prolonged or repeated skin contact can lead to allergic dermatitis.[1][4]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral) Harmful if swallowed.[1][5]
Acute Toxicity (Inhalation) May be fatal if inhaled.[1] Toxic if inhaled.[3][1][3]
Skin Corrosion/Irritation Causes skin irritation and possible severe burns, especially if the skin is wet.[1][1]
Serious Eye Damage/Irritation A lachrymator that causes serious eye irritation and possible burns.[1][5][1][5]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]
Specific Target Organ Toxicity May cause respiratory tract irritation.[1][5][1][5]

Given these significant risks, a multi-layered approach to safety, with PPE as the last and most critical line of defense, is non-negotiable.

The Core of Protection: A Multi-faceted PPE Strategy

The selection of appropriate PPE is not a one-size-fits-all scenario. It is dictated by the nature of the work being performed, the quantity of this compound being handled, and the potential for exposure. The following sections detail the essential PPE and the rationale for their use.

Engineering Controls: Your First Line of Defense

Before detailing personal protective measures, it is imperative to emphasize the foundational role of engineering controls. All work with this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[3][7] An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Ensemble Start Handling this compound Assess_Task Assess Task: - Small scale (<1g)? - Large scale (>1g)? - Potential for splash/aerosol? Start->Assess_Task Small_Scale Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (double-gloved) Assess_Task->Small_Scale Small Scale, Low Risk Large_Scale Enhanced PPE: - Chemical Splash Goggles & Face Shield - Chemical Resistant Apron over Lab Coat - Butyl Rubber Gloves Assess_Task->Large_Scale Large Scale or Splash Potential High_Risk Maximum Protection: - Full-face Respirator - Chemical Resistant Suit - Butyl Rubber Gloves Assess_Task->High_Risk High Concentration or Emergency Response caption PPE Selection Workflow for this compound Emergency_Response_Workflow cluster_0 Incident cluster_1 Immediate Actions cluster_2 First Aid Procedures cluster_3 Follow-up Incident Exposure or Spill Occurs Evacuate Evacuate Immediate Area Incident->Evacuate Alert Alert Colleagues and Supervisor Incident->Alert Spill_Cleanup Initiate Spill Cleanup (trained personnel only) Incident->Spill_Cleanup First_Aid Administer First Aid Evacuate->First_Aid Alert->First_Aid Skin_Contact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min First_Aid->Skin_Contact Skin Eye_Contact Eye Contact: - Flush with water for 15 min - Remove contact lenses if possible First_Aid->Eye_Contact Eyes Inhalation Inhalation: - Move to fresh air - Provide artificial respiration if needed First_Aid->Inhalation Inhaled Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water First_Aid->Ingestion Swallowed Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Inhalation->Medical_Attention Ingestion->Medical_Attention Report Report Incident Medical_Attention->Report caption Emergency Response Workflow

Emergency Response Workflow

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][3]Seek immediate medical attention. [1][3]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [3]Seek immediate medical attention. [1][3]* Inhalation: Move the victim to fresh air immediately. [1]If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. [3][5]If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. [3]Seek immediate medical attention. [3][5]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, labeled, and sealed container.

  • Storage: Store the waste container in a well-ventilated area, away from incompatible materials. [1]3. Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations. [5][8]Do not discharge into sewers or waterways. [8] By adhering to these stringent PPE protocols and operational plans, you are not just ensuring your personal safety but also contributing to a culture of safety within your organization. The principles outlined in this guide are designed to be a dynamic part of your laboratory's safety program, fostering an environment where cutting-edge research and unwavering safety go hand in hand.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer. [Link]
  • This compound.
  • Material Safety Data Sheet.
  • Chloroacetophenone (CN): Riot Control/Tear Agent. NIOSH, Centers for Disease Control and Prevention. [Link]
  • ICSC 0128 - this compound. Inchem.org. [Link]
  • This compound. U.S. Environmental Protection Agency. [Link]
  • α-CHLOROACETOPHENONE (PHENACYL CHLORIDE; this compound).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.